Product packaging for Elesclomol sodium(Cat. No.:CAS No. 874477-51-7)

Elesclomol sodium

Cat. No.: B1251046
CAS No.: 874477-51-7
M. Wt: 444.5 g/mol
InChI Key: HHPFQODLMOUEFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Elesclomol sodium is a first-in-class, mitochondrion-targeting agent that functions as a copper (Cu(II)) ionophore. Its primary research value lies in its ability to transport extracellular copper into the cell, leading to a novel form of cell death known as cuproptosis. Once inside the mitochondria, the copper-elesclomol complex undergoes a redox reaction, generating reactive oxygen species (ROS) and provoking severe oxidative stress. More recently, its mechanism has been elucidated as the direct binding of copper to lipoylated proteins in the tricarboxylic acid (TCA) cycle, resulting in their aggregation and the loss of iron-sulfur cluster proteins, ultimately triggering cuproptosis. The research applications of this compound are extensive. It is a critical tool for investigating cuproptosis and mitochondrial metabolism in cancer. Preclinical studies show particular efficacy against cancer stem cells (CSCs) and drug-resistant cancer cells, which often exhibit a heightened dependence on mitochondrial respiration. Research indicates that the compound's activity is highly dependent on the metabolic state of the cell; its cytotoxicity is potentiated under conditions of high mitochondrial respiration and is diminished under hypoxic or highly glycolytic conditions. This makes it a promising candidate for combination therapy, with studies demonstrating synergistic effects when used with glycolytic inhibitors, paclitaxel, or other chemotherapeutic agents. Clinical trials have explored this compound in various cancers, including melanoma, ovarian cancer, and acute myeloid leukemia. While initial results highlighted the need for patient stratification—showing that efficacy was more pronounced in subjects with normal baseline lactate dehydrogenase (LDH) levels—the compound has consistently demonstrated a manageable safety profile. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4Na2O2S2 B1251046 Elesclomol sodium CAS No. 874477-51-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

874477-51-7

Molecular Formula

C19H18N4Na2O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate

InChI

InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2

InChI Key

HHPFQODLMOUEFM-UHFFFAOYSA-L

SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+]

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Elesclomol Sodium: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the field of oncology for its potent anti-cancer activities. Initially identified through phenotypic screening for its pro-apoptotic effects, elesclomol has been evaluated in numerous clinical trials.[1] Its mechanism of action is multifaceted, primarily revolving around its function as a copper ionophore that targets mitochondria, leading to overwhelming oxidative stress and a novel form of cell death known as cuproptosis.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of elesclomol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism 1: Copper Ionophore Activity and Mitochondrial Targeting

Elesclomol's primary mode of action is initiated by its ability to act as a copper ionophore. Extracellularly, elesclomol chelates cupric ions (Cu²⁺) to form a lipophilic complex. This complex readily traverses the cell membrane and is selectively transported to the mitochondria.[4] The selective accumulation in mitochondria is a key feature that distinguishes elesclomol from other copper chelators.[4]

Once inside the mitochondria, the elesclomol-copper complex participates in redox cycling. The Cu²⁺ within the complex is reduced to its cuprous form (Cu⁺).[4] This reduction is a critical step that unleashes the subsequent cytotoxic effects.

Core Mechanism 2: Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The redox cycling of copper within the mitochondria is a potent driver of reactive oxygen species (ROS) production. The conversion of Cu²⁺ to Cu⁺ facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other ROS. Cancer cells, which often exist in a state of chronic oxidative stress due to their heightened metabolic activity, are particularly vulnerable to this additional ROS burden.[5] Elesclomol exploits this vulnerability by elevating ROS levels beyond a critical threshold, leading to catastrophic oxidative damage to cellular components and triggering apoptosis.[5][6] The induction of ROS is a primary and rapid response to elesclomol treatment.[5]

Quantitative Data: Induction of ROS

The induction of ROS by elesclomol has been quantified in various cancer cell lines. For instance, in Ramos Burkitt's lymphoma B cells, treatment with elesclomol led to a significant increase in intracellular ROS levels.[7]

Cell LineElesclomol ConcentrationTime PointFold Increase in ROS
Ramos100 nM0.5 hours1.2
Ramos100 nM6 hours3.85

Data extracted from Selleck Chemicals product information, citing primary literature.[7]

Core Mechanism 3: Disruption of Mitochondrial Function

The massive influx of copper and the subsequent surge in ROS production have profound effects on mitochondrial function. Elesclomol has been shown to dissipate the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[8] Furthermore, while it may not directly inhibit the electron transport chain (ETC), it significantly impairs maximal respiration, suggesting a disruption of the cell's ability to respond to increased energy demands.[3]

Quantitative Data: Effect on Mitochondrial Respiration

Studies using Seahorse XF analysis have demonstrated elesclomol's impact on mitochondrial oxygen consumption rates (OCR).

Cell LineTreatmentEffect on Basal RespirationEffect on Maximal Respiration
ABC1ElesclomolNo significant effectSignificant inhibition

Data extracted from a study on elesclomol's targeting of mitochondrial metabolism.[3]

Core Mechanism 4: Induction of Cuproptosis

More recently, a novel form of copper-dependent cell death, termed "cuproptosis," has been identified as a key mechanism of elesclomol's action.[2] This pathway is distinct from apoptosis and is triggered by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][9]

The key steps in elesclomol-induced cuproptosis are:

  • FDX1-mediated reduction of Copper: Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a crucial role in reducing the elesclomol-chelated Cu²⁺ to Cu⁺.[9]

  • Binding to Lipoylated Proteins: The resulting Cu⁺ directly binds to lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[9]

  • Protein Aggregation and Iron-Sulfur Cluster Destabilization: This binding leads to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, causing proteotoxic stress.[9]

  • Cell Death: The culmination of these events is a unique form of mitochondrial stress that leads to cell death.[9]

Data Presentation: Cytotoxicity of Elesclomol

Elesclomol exhibits potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells with high mitochondrial respiration.

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia9
SK-MEL-5Melanoma24
MCF-7Breast Adenocarcinoma110
HSB2T-cell Leukemia~200

IC50 values are dependent on experimental conditions, including exposure time and the presence of copper supplementation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of elesclomol on cancer cells and calculate the IC50 value.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of elesclomol sodium in complete cell culture medium. It is crucial to co-administer equimolar concentrations of CuCl₂ as elesclomol's activity is copper-dependent.

  • Remove the overnight culture medium and add 100 µL of the elesclomol-CuCl₂ dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the generation of intracellular ROS following elesclomol treatment.

Methodology:

  • Seed cells in a 96-well black plate or on glass coverslips.

  • Treat the cells with various concentrations of elesclomol-CuCl₂ for the desired time points (e.g., 30 minutes to 6 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Wash the cells with warm PBS.

  • Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Quantify the fold increase in fluorescence relative to the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To evaluate the effect of elesclomol on mitochondrial membrane potential.

Methodology:

  • Seed cells in a 6-well plate or on coverslips and treat with elesclomol-CuCl₂ for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • Wash the cells with PBS and incubate with 2-5 µM JC-1 dye in complete medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a flow cytometer or a fluorescence microscope.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm).

  • Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

Mandatory Visualizations

Elesclomol_Oxidative_Stress_Pathway Elesclomol-Induced Oxidative Stress and Apoptosis cluster_extracellular Extracellular cluster_cell Cellular Compartment cluster_mito Mitochondrion elesclomol Elesclomol elesclomol_cu2_mito Elesclomol-Cu²⁺ elesclomol->elesclomol_cu2_mito Chelation & Transport cu2 Cu²⁺ cu2->elesclomol_cu2_mito cu1 Cu⁺ elesclomol_cu2_mito->cu1 Reduction ros ↑ Reactive Oxygen Species (ROS) cu1->ros Redox Cycling mm_potential ↓ Mitochondrial Membrane Potential ros->mm_potential cyto_c Cytochrome c Release mm_potential->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: Elesclomol chelates extracellular Cu²⁺ and transports it to the mitochondria, where redox cycling generates ROS, leading to mitochondrial dysfunction and apoptosis.

Elesclomol_Cuproptosis_Pathway Elesclomol-Induced Cuproptosis cluster_mito Mitochondrion elesclomol_cu2 Elesclomol-Cu²⁺ fdx1 FDX1 elesclomol_cu2->fdx1 cu1 Cu⁺ fdx1->cu1 Reduction dlat Lipoylated DLAT cu1->dlat Direct Binding fe_s_loss Fe-S Cluster Protein Loss cu1->fe_s_loss protein_agg Protein Aggregation dlat->protein_agg proteotoxic_stress Proteotoxic Stress protein_agg->proteotoxic_stress fe_s_loss->proteotoxic_stress cuproptosis Cuproptosis proteotoxic_stress->cuproptosis

Caption: Elesclomol facilitates copper entry into mitochondria, leading to FDX1-mediated reduction of Cu²⁺ to Cu⁺, which induces cuproptosis through protein aggregation and Fe-S cluster loss.

Experimental_Workflow Experimental Workflow for Elesclomol Evaluation start Cancer Cell Culture treatment Elesclomol-CuCl₂ Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros_assay ROS Detection (e.g., DCFH-DA) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential (e.g., JC-1) treatment->mmp_assay cuproptosis_assay Cuproptosis Assay (e.g., Western Blot for DLAT aggregation) treatment->cuproptosis_assay end Data Analysis & Mechanism Elucidation viability->end ros_assay->end mmp_assay->end cuproptosis_assay->end

Caption: A typical experimental workflow to assess the multifaceted mechanism of action of elesclomol in cancer cells.

References

Elesclomol Sodium: A Technical Guide to its Discovery, Mechanism, and Clinical Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest due to its unique mechanism of action. This technical guide provides an in-depth overview of the discovery, historical development, and evolving understanding of elesclomol's biological activities. It details the pivotal role of copper in its cytotoxicity, the induction of overwhelming oxidative stress, and the recently elucidated mechanism of cuproptosis. This document summarizes key preclinical and clinical findings, presenting quantitative data in a structured format and outlining the experimental protocols that have been instrumental in characterizing this compound. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of elesclomol's complex pharmacology.

Discovery and Early History

Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts.[1] Its potent pro-apoptotic activity against cancer cells was discovered through phenotypic screening.[2] The compound, codenamed STA-4783, was later developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] Elesclomol received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.[1]

Chemical Synthesis

The synthesis of elesclomol, N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide, has been described in the scientific literature. A key synthetic pathway involves the reaction of arylhydrazine with dialkyl malonate to form a malonyl hydrazide intermediate. This intermediate is then acylated and undergoes cyclization, followed by thiolation and hydrolysis to yield the final product.

Mechanism of Action: From Oxidative Stress to Cuproptosis

Elesclomol's primary mechanism of action is the induction of programmed cell death in cancer cells through the generation of excessive oxidative stress.[2][3] This process is critically dependent on the presence of redox-active metal ions, particularly copper.[1]

Copper Ionophore Activity and ROS Production

Elesclomol is a potent copper ionophore, binding to extracellular Cu(II) to form a lipophilic complex that readily crosses cellular membranes.[3][4] Once inside the cell, particularly within the mitochondria, the elesclomol-Cu(II) complex undergoes reduction to Cu(I), a reaction catalyzed by the mitochondrial reductase ferredoxin 1 (FDX1).[5][6] This redox cycling of copper generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress that cancer cells, already operating at a higher basal level of oxidative stress, cannot overcome.[2][3] This ultimately triggers the mitochondrial pathway of apoptosis.[3] The potency of elesclomol is significantly higher when complexed with copper; the Cu(II) complex is 34 times more potent than the Ni(II) complex and 1040 times more potent than the Pt(II) complex.[1]

Cuproptosis: A Novel Cell Death Pathway

More recent research has revealed that elesclomol can also induce a novel form of copper-dependent cell death termed "cuproptosis".[6][7] This process is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[6][7] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[6][7] FDX1 plays a crucial role in this pathway by reducing the elesclomol-transported copper, making it available to induce this toxic cascade.[5][6]

Preclinical Studies

Preclinical investigations have demonstrated the broad-spectrum anti-cancer activity of elesclomol.

In Vitro Activity

Elesclomol has shown potent cytotoxic effects against a wide range of cancer cell lines. The table below summarizes the IC50 values for elesclomol in several cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
SK-MEL-5Melanoma110[8]
MCF-7Breast Cancer24[8]
HL-60Promyelocytic Leukemia9[8]
MES-SA/Dx5Uterine Sarcoma50[4]
In Vivo Xenograft Models

Elesclomol has demonstrated significant anti-tumor activity in various human tumor xenograft models, often in combination with other chemotherapeutic agents like paclitaxel (B517696).[2]

Clinical Development and Trials

Elesclomol has undergone several clinical trials, primarily in patients with metastatic melanoma.

Phase I and II Trials

Early phase clinical trials established the safety profile of elesclomol and showed promising efficacy signals. A Phase I trial of elesclomol in combination with paclitaxel in patients with refractory solid tumors found the combination to be well-tolerated.[2] A subsequent randomized Phase II study in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1] In this Phase IIb trial involving 81 patients, the combination therapy doubled the median time to disease progression.[3]

The SYMMETRY Phase III Trial

The promising results from the Phase II trial led to the initiation of the larger SYMMETRY Phase III trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[9][10] However, the study was halted in February 2009 due to safety concerns arising from an interim analysis that showed an imbalance in deaths favoring the paclitaxel-alone arm.[3]

The final results of the SYMMETRY trial, published in 2013, showed that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population (hazard ratio, 0.89; P = .23).[9][10] A key finding from a prospectively defined subgroup analysis was that patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels did experience a statistically significant improvement in median PFS with the combination therapy.[9][10] Conversely, patients with high LDH levels, which is often indicative of a greater reliance on glycolysis and a more hypoxic tumor microenvironment, did not benefit and may have had worse outcomes.[9][10]

Clinical TrialPhaseNumber of PatientsTreatment ArmsKey FindingsReference
Phase IIbII81Elesclomol + Paclitaxel vs. Paclitaxel aloneDoubled median progression-free survival in the combination arm (p=0.035).[3]
SYMMETRYIII651Elesclomol + Paclitaxel vs. Paclitaxel aloneDid not meet the primary endpoint of improved PFS (HR 0.89, p=0.23). Significant improvement in PFS in patients with normal baseline LDH. Imbalance in deaths in high LDH subgroup.[9][10]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS levels can be quantified using probes such as carboxy-H2DCFDA.

  • Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., HBSS/Ca/Mg).

  • Labeling: Incubate cells with 25 µmol/L carboxy-H2DCFDA probe for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with warm buffer to remove excess probe.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 495 nm and emission at 529 nm.[2]

Apoptosis Assay

Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.

  • Cell Treatment: Treat cells with elesclomol for the desired time.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[2]

Gene Expression Analysis (Affymetrix GeneChip)
  • Cell Treatment and RNA Extraction: Treat cells (e.g., Hs294T melanoma cells) with elesclomol or a vehicle control (DMSO) for a specified duration (e.g., 6 hours). Extract total RNA using a standard method.

  • Sample Preparation and Hybridization: Synthesize biotin-labeled cRNA from the extracted RNA. Hybridize the labeled cRNA to an Affymetrix GeneChip array (e.g., Human Genome U133 Plus 2.0 Array).

  • Scanning and Data Acquisition: Wash and stain the arrays, then scan them using a GeneChip scanner.

  • Data Analysis: Import the raw data into analysis software. Filter the data based on fold-change, signal intensity, and statistical significance to identify differentially expressed genes.[2]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Elesclomol-Induced Oxidative Stress and Apoptosis

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Elesclomol Elesclomol Elesclomol_Cu2 Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu2 Binds to Cu2 Cu(II) Cu2->Elesclomol_Cu2 Elesclomol_Cu2_in Elesclomol-Cu(II) Elesclomol_Cu2->Elesclomol_Cu2_in Cellular Uptake Mitochondrion Mitochondrion FDX1 FDX1 Elesclomol_Cu2_in->FDX1 Reduced by Cu1 Cu(I) FDX1->Cu1 Releases ROS Reactive Oxygen Species (ROS)↑ Cu1->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Elesclomol chelates extracellular copper and transports it into the cell, leading to ROS production and apoptosis.

Experimental Workflow for In Vitro Analysis of Elesclomol

Experimental_Workflow start Cancer Cell Culture treatment Treat with Elesclomol (Dose-Response and Time-Course) start->treatment ros_assay ROS Measurement (e.g., DCFDA Assay) treatment->ros_assay apoptosis_assay Apoptosis Analysis (e.g., Annexin V/PI Staining) treatment->apoptosis_assay gene_expression Gene Expression Profiling (e.g., Microarray) treatment->gene_expression data_analysis Data Analysis and Interpretation ros_assay->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A typical workflow for the in vitro characterization of elesclomol's effects on cancer cells.

The Role of FDX1 in Elesclomol-Induced Cuproptosis

Cuproptosis_Pathway Elesclomol_Cu2 Elesclomol-Cu(II) Mitochondrion Mitochondrion Elesclomol_Cu2->Mitochondrion Enters FDX1 FDX1 Cu1 Cu(I) FDX1->Cu1 Reduces Elesclomol-Cu(II) to release Cu(I) TCA_Cycle Lipoylated TCA Cycle Proteins Cu1->TCA_Cycle Binds to Protein_Aggregation Protein Aggregation and Fe-S Cluster Destabilization TCA_Cycle->Protein_Aggregation Leads to Cuproptosis Cuproptosis Protein_Aggregation->Cuproptosis Induces

Caption: FDX1-mediated reduction of elesclomol-copper complex leads to cuproptosis through interaction with TCA cycle proteins.

Conclusion and Future Directions

Elesclomol sodium represents a novel class of anti-cancer agents with a sophisticated mechanism of action centered on the induction of oxidative stress and cuproptosis through copper iontophoresis. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected melanoma population, the subgroup analysis highlighting the importance of baseline LDH levels suggests that elesclomol's efficacy is linked to the metabolic state of the tumor. This finding opens avenues for biomarker-driven clinical trials in patient populations with tumors exhibiting high mitochondrial respiration. Further research into the interplay between elesclomol, copper metabolism, and tumor metabolic phenotypes will be crucial for unlocking the full therapeutic potential of this intriguing compound. The resumption of clinical development for elesclomol underscores the continued interest in its unique anti-cancer properties.

References

An In-depth Technical Guide to Elesclomol Sodium: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168), and its water-soluble sodium salt, is a novel investigational small-molecule drug with potent pro-apoptotic and antineoplastic activities.[1][2] Initially developed as a chemotherapy adjuvant, it has been shown to induce programmed cell death in a wide range of cancer cells.[3][4] The primary mechanism of action involves the induction of high levels of oxidative stress, which overwhelms the antioxidant capacity of cancer cells, leading to apoptosis.[1][2][3] More recent studies have elucidated a more complex mechanism involving the transport of copper into mitochondria, leading to a form of copper-dependent cell death known as cuproptosis.[5][6][7] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed mechanism of action of elesclomol, along with methodologies for key experimental assessments.

Chemical Structure and Properties

Elesclomol sodium is the water-soluble salt of elesclomol.[1] The active form is the free acid, elesclomol [N-malonyl-bis (N′-methyl-N′-thiobenzoylhydrazide)].[3][8] Its chemical and physical properties are summarized below.

Chemical Structure
  • IUPAC Name: N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide[4]

  • SMILES: O=C(CC(=O)NN(C)C(=S)c1ccccc1)NN(C)C(=S)c1ccccc1[9]

  • InChI Key: BKJIXTWSNXCKJH-UHFFFAOYSA-N[10]

Physicochemical Properties

A summary of the key physicochemical properties of elesclomol and its sodium salt is presented in Table 1.

PropertyValueReferences
Elesclomol
CAS Number488832-69-5[2][4][9][11]
Molecular FormulaC₁₉H₂₀N₄O₂S₂[2][4][10][11][12]
Molecular Weight400.52 g/mol [2][4][10][11][12][13][14]
AppearanceLight yellow to yellow solid[13][15]
SolubilityDMSO: ≥25 mg/mL[9][16]
DMF: 30 mg/mL[9]
Ethanol: ≥5.68 mg/mL (with warming)[14][15]
Water: Insoluble[14][15]
Stability≥ 4 years when stored properly[9]
StoragePowder: -20°C (3 years), 4°C (2 years)[13]
In solvent: -80°C (1 year), -20°C (6 months)[13]
This compound
Molecular FormulaC₁₉H₁₈N₄O₂S₂.2Na[17]
Molecular Weight444.48 g/mol [17]

Mechanism of Action

Elesclomol's anticancer activity is primarily driven by its ability to function as a copper ionophore, leading to mitochondrial-specific oxidative stress and a novel form of cell death termed cuproptosis.[5][6][9] This mechanism selectively targets cancer cells, which often have higher metabolic rates and elevated basal levels of reactive oxygen species (ROS) compared to normal cells.[1][3]

  • Copper Chelation and Transport : In the bloodstream, elesclomol chelates extracellular copper (Cu(II)).[8][18] This elesclomol-Cu(II) complex is readily taken up by cancer cells.[5][8]

  • Mitochondrial Accumulation : Unlike other copper ionophores, elesclomol selectively transports and enriches copper within the mitochondria.[5][6][9]

  • Redox Cycling and ROS Generation : Inside the mitochondria, the complex undergoes a redox reaction where Cu(II) is reduced to its more toxic form, Cu(I).[8] This redox cycling is a major source of ROS, such as superoxide (B77818) anion and hydrogen peroxide.[1][3]

  • Induction of Apoptosis : The massive increase in mitochondrial ROS overwhelms the cell's antioxidant defenses, leading to damage of mitochondrial components, disruption of the mitochondrial membrane potential, and subsequent activation of the intrinsic apoptosis pathway.[2][3][9]

  • Induction of Cuproptosis : Recent evidence shows that elesclomol's toxicity is also mediated by cuproptosis.[7][19] The elesclomol-Cu(II) complex is a substrate for the mitochondrial protein ferredoxin 1 (FDX1).[16][20][21] FDX1 reduces the complex, and the resulting Cu(I) binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to their aggregation and inactivation, causing proteotoxic stress and cell death.[19] Elesclomol also inhibits FDX1-mediated iron-sulfur (Fe-S) cluster biosynthesis, further disrupting mitochondrial function.[16][21]

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion Elesclomol Elesclomol Elesclomol_Cu Elesclomol-Cu²⁺ Complex Elesclomol->Elesclomol_Cu Chelation Cu2 Copper (Cu²⁺) Cu2->Elesclomol_Cu Mito_Complex Elesclomol-Cu²⁺ Elesclomol_Cu->Mito_Complex Transport into Mitochondria FDX1 FDX1 Mito_Complex->FDX1 Binds to Redox Cu²⁺ → Cu⁺ Redox Cycling FDX1->Redox Reduces FeS Fe-S Cluster Biosynthesis FDX1->FeS Inhibits ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Generates TCA TCA Cycle Proteins Redox->TCA Cu⁺ binds to lipoylated proteins Apoptosis Apoptosis ROS->Apoptosis Induces Cuproptosis Cuproptosis (Protein Aggregation) TCA->Cuproptosis Leads to

Caption: Mechanism of action for elesclomol in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of elesclomol.

Cell Viability Assay

This protocol determines the concentration-dependent cytotoxic effect of elesclomol on cancer cell lines.

Methodology (MTT Assay Example):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of elesclomol in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the generation of ROS in cells following treatment with elesclomol.[3]

Methodology (DCFH-DA Staining):

  • Cell Treatment: Seed cells in a 6-well plate or appropriate culture dish. Treat the cells with the desired concentration of elesclomol (e.g., 100 nM) for various time points (e.g., 0.5, 1, 3, 6 hours).[16]

  • Probe Loading: After treatment, harvest the cells and wash them once with warm Hanks' Balanced Salt Solution (HBSS).[3]

  • Staining: Resuspend the cells in HBSS containing 25 µM carboxy-H₂DCFDA (DCF-DA) probe and incubate for 30 minutes at 37°C in the dark.[3]

  • Washing: Wash the cells three times with warm HBSS to remove excess probe.[3]

  • Flow Cytometry: Resuspend the cells in fresh HBSS and analyze immediately using a flow cytometer. Excite the probe at 495 nm and measure emission at 529 nm.[3]

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular ROS levels.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with Elesclomol (various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros ROS Measurement (DCFH-DA Staining) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Calculate IC₅₀ viability->ic50 mfi Quantify Mean Fluorescence Intensity ros->mfi percent_apoptosis Determine % Apoptotic Cells apoptosis->percent_apoptosis

Caption: General workflow for in vitro evaluation of elesclomol.
Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Culture and treat cells with elesclomol (e.g., 200 nM for 18 hours) as described previously.[20]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Efficacy

Elesclomol demonstrates potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several lines are presented in Table 2.

Cell LineCancer TypeIC₅₀ (nM)References
HL-60Promyelocytic Leukemia9[16][20][21]
MCF-7Breast Adenocarcinoma24[16][20][21]
SK-MEL-5Melanoma110[16][20][21]

Conclusion

This compound is a promising anticancer agent with a unique mechanism of action centered on the mitochondrial induction of oxidative stress and cuproptosis.[3][7] By acting as a copper ionophore, it selectively targets the higher metabolic and oxidative state of cancer cells, leading to potent and selective cell death.[1] The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Elesclomol Sodium: A Copper Ionophore-Mediated Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium, a novel investigational anticancer agent, functions as a potent copper ionophore, selectively targeting the high metabolic state of cancer cells. By forming a complex with extracellular copper, elesclomol facilitates the transport of this metal into the mitochondria. Within the mitochondrial matrix, a cascade of events unfolds, initiated by the reduction of copper (II) to copper (I). This redox cycling leads to a surge in reactive oxygen species (ROS), overwhelming the antioxidant defenses of malignant cells and precipitating cell death through multiple pathways, including apoptosis, cuproptosis, and ferroptosis. This technical guide provides a comprehensive overview of the core mechanism of elesclomol, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction

Elesclomol (formerly STA-4783) is a first-in-class small molecule that has demonstrated significant pro-apoptotic activity in a range of cancer cell types.[1][2] Its unique mechanism of action, which hinges on the induction of oxidative stress, exploits a key vulnerability of cancer cells—their inherently elevated levels of ROS and reliance on mitochondrial metabolism.[3][4][5] This document delves into the intricate molecular processes orchestrated by elesclomol as a copper ionophore, providing a detailed resource for researchers in the field of oncology and drug development.

Mechanism of Action: A Copper-Driven Cascade

The anticancer activity of elesclomol is intrinsically linked to its ability to bind and transport copper. The process can be delineated into several key steps:

  • Extracellular Complex Formation: Elesclomol, a bis(thiohydrazide) amide, chelates extracellular copper (Cu(II)) to form a stable, lipophilic 1:1 complex.[6][7][8] This complex readily traverses cellular membranes.

  • Mitochondrial Accumulation: The elesclomol-copper complex exhibits a strong propensity for accumulating within the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[6][7][9][10][11]

  • Intramitochondrial Redox Cycling and ROS Generation: Once inside the mitochondria, the Cu(II) within the complex is reduced to its more reactive cuprous state, Cu(I).[5][6][9] This reduction is thought to be mediated by mitochondrial enzymes such as ferredoxin 1 (FDX1).[12][13][14] The subsequent re-oxidation of Cu(I) back to Cu(II) generates a significant flux of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1][6][8]

  • Induction of Oxidative Stress and Cell Death: The massive increase in mitochondrial ROS overwhelms the antioxidant capacity of the cancer cell, leading to widespread oxidative damage to lipids, proteins, and DNA.[1][2][3] This severe oxidative stress triggers multiple cell death pathways:

    • Apoptosis: The mitochondrial-mediated pathway of apoptosis is activated, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[2][15][16]

    • Cuproptosis: Recent studies have identified elesclomol as an inducer of cuproptosis, a novel form of copper-dependent cell death.[4][12][17] This process is linked to the aggregation of lipoylated mitochondrial proteins.[9][18]

    • Ferroptosis: Elesclomol has also been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in certain cancer types like colorectal cancer.[9][19]

The selective toxicity of elesclomol towards cancer cells is attributed to their higher metabolic rate and consequently elevated basal levels of ROS, making them more susceptible to further oxidative insults compared to normal cells.[2][20]

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion elesclomol Elesclomol eles_cu_complex Elesclomol-Cu(II) Complex elesclomol->eles_cu_complex Binds cu2_ext Cu(II) cu2_ext->eles_cu_complex eles_cu_complex_mito Elesclomol-Cu(II) Complex eles_cu_complex->eles_cu_complex_mito Transport fdx1 FDX1 eles_cu_complex_mito->fdx1 cu1_mito Cu(I) ros ROS Generation cu1_mito->ros Redox Cycling fdx1->cu1_mito Reduces ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis cuproptosis Cuproptosis ox_stress->cuproptosis ferroptosis Ferroptosis ox_stress->ferroptosis

Caption: Mechanism of elesclomol sodium as a copper ionophore.

Quantitative Data

The cytotoxic efficacy of elesclomol has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer activity.

Cell LineCancer TypeIC50 (nM)Reference
SK-MEL-5Melanoma110[21]
MCF-7Breast Cancer24[21]
HL-60Promyelocytic Leukemia9[6][21]
Hs294TMelanoma-[3]
HSB2T-cell Leukemia-[21]
RamosBurkitt's Lymphoma-[3]

Note: Specific IC50 values for Hs294T, HSB2, and Ramos cells were not provided in the search results, but these cell lines were used in key experiments demonstrating elesclomol's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of elesclomol.

Cell Viability and Cytotoxicity Assay

This protocol is based on the use of colorimetric assays such as MTT to assess the impact of elesclomol on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[22]

  • Treatment: Treat the cells with a range of concentrations of elesclomol for a specified duration (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to quantify intracellular ROS levels.

  • Cell Culture and Treatment: Culture cells (e.g., Ramos Burkitt's lymphoma B cells) and treat with elesclomol for the desired time points.[2][3]

  • Probe Loading: Incubate the cells with DCF-DA solution in the dark. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of DCF using a flow cytometer.[2]

  • Data Interpretation: An increase in DCF fluorescence intensity is indicative of an elevated level of intracellular ROS.

Apoptosis Assay

This protocol employs Annexin V and propidium (B1200493) iodide (PI) double staining to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells (e.g., HSB2 cells) with elesclomol for a specified period (e.g., 18 hours).[21]

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[2]

  • Gating and Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential Assay

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential (ΔΨm).

  • Cell Treatment: Treat cells with elesclomol as required.

  • JC-1 Staining: Incubate the treated cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2]

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring both red and green fluorescence.[2]

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[2]

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Elesclomol Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Detection (DCF-DA) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mmp Mitochondrial Membrane Potential (JC-1) treatment->mmp data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis mmp->data_analysis

Caption: General workflow for evaluating the cellular effects of elesclomol.

Clinical Perspective and Future Directions

Elesclomol has been evaluated in several clinical trials, often in combination with taxanes like paclitaxel, for cancers such as metastatic melanoma and platinum-resistant ovarian cancer.[1][23][24] While some early-phase trials showed promising results, including a significant improvement in progression-free survival in a Phase II study for metastatic melanoma, a subsequent Phase III trial did not meet its primary endpoint.[1][2][9][24]

The complex interplay between elesclomol, copper availability, and the metabolic state of the tumor likely contributes to the variable clinical outcomes. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from elesclomol treatment.[9][11] Furthermore, exploring rational combination therapies that enhance mitochondrial oxidative stress or modulate copper homeostasis could unlock the full therapeutic potential of this unique copper ionophore.[4][17] The recent discoveries of its role in inducing cuproptosis and ferroptosis open new avenues for investigation and therapeutic application.

Conclusion

This compound represents a fascinating example of a targeted anticancer agent that exploits the unique metabolic characteristics of cancer cells. Its function as a copper ionophore, leading to mitochondrial copper accumulation and a lethal surge in reactive oxygen species, underscores the potential of modulating metal homeostasis in cancer therapy. While clinical success has been limited, a deeper understanding of its multifaceted mechanism of action, including the induction of apoptosis, cuproptosis, and ferroptosis, will be crucial for its future development and potential repurposing. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic capabilities of elesclomol.

References

Elesclomol Sodium: A Technical Guide to its Application in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a potent investigational anticancer agent, has garnered significant interest for its unique mechanism of action that exploits the inherent metabolic vulnerabilities of cancer cells. This technical guide provides an in-depth overview of Elesclomol's effects across various cancer cell lines, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy.

Elesclomol acts as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells. This influx disrupts mitochondrial metabolism, leading to a surge in reactive oxygen species (ROS) and subsequent induction of oxidative stress. This targeted assault on cancer cell mitochondria triggers distinct cell death pathways, primarily apoptosis and the more recently elucidated cuproptosis, making Elesclomol a promising candidate for cancer therapy.[1][2][3] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of Elesclomol, providing the necessary technical information to design and execute robust preclinical studies.

Mechanism of Action: Inducing Cancer Cell Self-Destruction

Elesclomol's primary anticancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells.[4] Unlike normal cells, cancer cells often exhibit a higher basal level of ROS due to their accelerated metabolism. Elesclomol leverages this by chelating with extracellular copper (Cu(II)) and facilitating its transport into the cell, specifically to the mitochondria.[1]

Within the mitochondria, Cu(II) is reduced to its more reactive form, Cu(I). This redox cycling generates a substantial amount of ROS, pushing the cancer cell's oxidative stress levels beyond a critical threshold.[1] This targeted mitochondrial oxidative stress initiates a cascade of events leading to programmed cell death.

Two key cell death pathways are activated by Elesclomol:

  • Mitochondrial Apoptosis: The excessive ROS production damages mitochondrial components, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] This initiates a caspase cascade, with the activation of executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[2][5]

  • Cuproptosis: A more recently identified form of programmed cell death, cuproptosis is directly triggered by copper overload.[1] Elesclomol-mediated copper accumulation in the mitochondria leads to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This aggregation, dependent on the reductase FDX1, results in proteotoxic stress and a unique form of cell death distinct from apoptosis.[1]

Data Presentation: Efficacy of Elesclomol Across Cancer Cell Lines

The cytotoxic effects of Elesclomol have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. These values highlight the broad-spectrum anticancer activity of Elesclomol.

Cancer TypeCell LineIC50 (µM)Reference
Acute Myeloid LeukemiaNB40.0020[6]
Acute Myeloid LeukemiaQIMR-WIL0.0090[6]
B Cell LymphomaCRO-AP20.0074[6]
B Cell LymphomaDOHH-20.0081[6]
B Cell LymphomaFarage0.0089[6]
B Cell LymphomaOCI-LY-190.0101[6]
B Cell LymphomaJEKO-10.0102[6]
B Cell LymphomaOCI-LY70.0119[6]
B Cell LymphomaCTB-10.0120[6]
Breast CancerMCF-70.110[7]
Digestive System (Other)HuTu-800.0022[6]
GlioblastomaSF1260.0078[6]
Kidney CancerRCC-JF0.0100[6]
LeukemiaHL-600.009[7]
Leukemia, B CellSUP-B80.0038[6]
Leukemia, T CellTALL-10.0075[6]
Liver CancerHep3B2-1-70.0107[6]
Lung Cancer, NSCLC AdenoABC-10.0059[6]
Lung Cancer, NSCLC AdenoNCI-H2920.0090[6]
Lung Cancer, Small CellHCC-330.0083[6]
Lung Cancer, Small CellNCI-H21710.0098[6]
MelanomaSK-MEL-50.024[7]
MelanomaG-MEL0.0115[6]
MelanomaCP50-MEL-B0.0132[6]
NeuroblastomaNB170.0118[6]
Ovarian CancerJHOS-40.0087[6]
RhabdomyosarcomaTE-441-T0.0120[6]
Skin Cancer (Other)A3880.0093[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Elesclomol on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Elesclomol sodium stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Elesclomol in complete culture medium. Remove the medium from the wells and add 100 µL of the Elesclomol dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in Elesclomol-treated cells.

Materials:

  • Elesclomol-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in the apoptotic pathway following Elesclomol treatment.

Materials:

  • Elesclomol-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

Elesclomol_Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_complex_cyt Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_complex_cyt Chelates Cu2_ext Cu(II) Cu2_ext->Elesclomol_Cu_complex_cyt Elesclomol_Cu_complex_mito Elesclomol-Cu(II) Complex Elesclomol_Cu_complex_cyt->Elesclomol_Cu_complex_mito Transport Cu2_mito Cu(II) Elesclomol_Cu_complex_mito->Cu2_mito Release Cu1_mito Cu(I) Cu2_mito->Cu1_mito Reduction ROS ROS Cu1_mito->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces

Caption: Elesclomol-mediated induction of oxidative stress in cancer cells.

Elesclomol_Mitochondrial_Apoptosis_Pathway Elesclomol Elesclomol + Cu(II) Mitochondrion Mitochondrion Elesclomol->Mitochondrion ROS Increased ROS Mitochondrion->ROS MMP_loss Mitochondrial Membrane Potential Collapse ROS->MMP_loss Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway initiated by Elesclomol.

Elesclomol_Cuproptosis_Pathway Elesclomol_Cu Elesclomol-Cu(II) Complex Mitochondrion Mitochondrion Elesclomol_Cu->Mitochondrion FDX1 FDX1 Mitochondrion->FDX1 Reduction of Cu(II) Cu_I Cu(I) FDX1->Cu_I Lipoylated_Proteins Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu_I->Lipoylated_Proteins Binds to Protein_Aggregation Protein Aggregation Lipoylated_Proteins->Protein_Aggregation Induces Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Cuproptosis pathway induced by Elesclomol.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture 1. Cancer Cell Line Culture Cell_Treatment 3. Cell Treatment with Elesclomol Cell_Culture->Cell_Treatment Elesclomol_Prep 2. Elesclomol Preparation (Stock Solution & Serial Dilutions) Elesclomol_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability Assay (MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay Protein_Extraction 4c. Protein Extraction for Western Blot Cell_Treatment->Protein_Extraction IC50_Calc 5a. IC50 Determination Viability_Assay->IC50_Calc Flow_Cytometry 5b. Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Western_Blot 5c. Western Blot Analysis Protein_Extraction->Western_Blot Conclusion 6. Conclusion on Elesclomol's Efficacy and Mechanism IC50_Calc->Conclusion Flow_Cytometry->Conclusion Western_Blot->Conclusion

Caption: General experimental workflow for evaluating Elesclomol in cancer cell lines.

References

A Preclinical Compendium on Elesclomol Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium, a novel investigational agent, has garnered significant interest in preclinical cancer research due to its unique mechanism of action. Initially characterized as a potent inducer of oxidative stress, recent studies have elucidated its role as a copper ionophore that triggers a distinct form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of the preclinical studies of elesclomol, with a focus on its molecular mechanisms, experimental data from in vitro and in vivo models, and detailed methodologies for its scientific investigation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrammatic representations.

Introduction

Elesclomol (formerly STA-4783) is a small molecule that has been evaluated in clinical trials for the treatment of various cancers, including metastatic melanoma.[1] Its primary anticancer activity stems from its ability to selectively induce apoptosis and other forms of cell death in cancer cells.[2][3] This guide delves into the preclinical data that have defined our understanding of elesclomol's therapeutic potential and its intricate mechanisms of action.

Mechanism of Action

Elesclomol's primary mechanism of action is centered on its function as a copper ionophore, which disrupts cellular copper homeostasis and induces significant oxidative stress, ultimately leading to cell death.[4][5] More recent research has identified a specific copper-dependent cell death pathway initiated by elesclomol, termed cuproptosis.[6][7]

Copper Ionophore Activity and Oxidative Stress Induction

Elesclomol chelates extracellular copper (Cu(II)) to form a lipophilic complex that readily traverses the cell membrane.[5] Once inside the cell, particularly within the mitochondria, the copper is reduced from Cu(II) to its more toxic form, Cu(I).[4] This redox cycling of copper generates a surge of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and leading to oxidative damage of lipids, proteins, and DNA.[3][8] This process is foundational to elesclomol's pro-apoptotic effects.[2]

Cuproptosis: A Copper-Dependent Cell Death Pathway

Beyond generalized oxidative stress, elesclomol has been shown to induce a novel form of regulated cell death called cuproptosis.[6][7] This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the mitochondrial tricarboxylic acid (TCA) cycle.[6]

The key mediator in this process is ferredoxin 1 (FDX1), a mitochondrial reductase that facilitates the reduction of elesclomol-bound Cu(II) to Cu(I).[6][9] The excess intracellular copper then targets and promotes the aggregation of lipoylated proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[6] This leads to the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[6]

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Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu2 Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu2 Cu2_ext Cu(II) Cu2_ext->Elesclomol_Cu2 Elesclomol_Cu2_in Elesclomol-Cu(II) Elesclomol_Cu2->Elesclomol_Cu2_in Transport FDX1 FDX1 Elesclomol_Cu2_in->FDX1 Reduction Cu1 Cu(I) FDX1->Cu1 ROS ROS Cu1->ROS Generation TCA_cycle TCA Cycle (Lipoylated Proteins) Cu1->TCA_cycle Binding Cell_Death Cuproptosis ROS->Cell_Death Oxidative Stress Protein_agg Protein Aggregation TCA_cycle->Protein_agg FeS_loss Fe-S Cluster Protein Loss Protein_agg->FeS_loss Proteotoxic_stress Proteotoxic Stress FeS_loss->Proteotoxic_stress Proteotoxic_stress->Cell_Death

Figure 1: Elesclomol's dual mechanism of action.

In Vitro Studies

Elesclomol has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. This section summarizes key in vitro findings and provides standardized protocols for assessing its effects.

Cellular Proliferation and Cytotoxicity

The half-maximal inhibitory concentration (IC50) of elesclomol varies depending on the cancer cell type, reflecting differences in copper metabolism and mitochondrial dependence.

Cell LineCancer TypeIC50 (nM)Reference(s)
HL-60Acute Promyelocytic Leukemia9[2][3]
SK-MEL-5Melanoma24[3]
MCF-7Breast Cancer110[2][3]
MDA-MB-435Melanoma100[4]
K562 (GSH-depleted)Chronic Myelogenous Leukemia3.2 (Elesclomol-Cu)[4]
HSB2T-cell Leukemia200 (induces apoptosis)[2]
Experimental Protocols
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of elesclomol sodium (or elesclomol-copper complex) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

  • Cell Treatment: Treat cells with elesclomol for the desired time.

  • Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or MitoSOX Red for mitochondrial superoxide, according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

  • Cell Treatment: Treat cells with elesclomol to induce apoptosis.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

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Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Elesclomol Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability ros ROS Detection (DCFDA/MitoSOX) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cuproptosis Cuproptosis Analysis (Protein Aggregation) treatment->cuproptosis data_analysis Data Analysis (IC50, Fold Change, etc.) viability->data_analysis ros->data_analysis apoptosis->data_analysis cuproptosis->data_analysis conclusion Conclusion: Elucidation of Mechanism data_analysis->conclusion

Figure 2: General experimental workflow for in vitro studies.

In Vivo Studies

Preclinical in vivo studies have been crucial in evaluating the therapeutic efficacy and safety profile of elesclomol. These studies have often utilized xenograft models in immunocompromised mice.

Xenograft Models

Human cancer cell lines are typically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD-SCID mice). Once tumors are established, mice are treated with elesclomol, often in combination with other chemotherapeutic agents like paclitaxel (B517696).

Efficacy in Combination Therapy

Preclinical models have consistently shown that elesclomol can enhance the antitumor activity of taxanes.[5][10] For example, in a preclinical model of human melanoma, the combination of elesclomol and paclitaxel significantly retarded tumor growth.[11] Similarly, the combination of elesclomol with temozolomide (B1682018) has shown enhanced antitumor effects in glioblastoma models.

In Vivo Experimental Protocol (Subcutaneous Xenograft Model)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, elesclomol alone, paclitaxel alone, combination).

  • Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic and Histological Analysis: Tumor and organ tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways

Elesclomol's activity is intricately linked to specific cellular signaling pathways, particularly those governing cellular stress and metabolism.

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Cuproptosis_Pathway Elesclomol_Cu Elesclomol-Cu(II) Mitochondrion Mitochondrial Uptake Elesclomol_Cu->Mitochondrion FDX1 FDX1 Mitochondrion->FDX1 Cu_reduction Cu(II) -> Cu(I) FDX1->Cu_reduction TCA_proteins Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu_reduction->TCA_proteins Copper Binding Aggregation Protein Aggregation TCA_proteins->Aggregation FeS_loss Loss of Fe-S Cluster Proteins Aggregation->FeS_loss Proteotoxic_Stress Proteotoxic Stress FeS_loss->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Figure 3: The cuproptosis signaling cascade.

Conclusion

The preclinical data for this compound have established it as a compelling anticancer agent with a novel, dual mechanism of action involving the induction of both oxidative stress and cuproptosis. Its ability to act as a copper ionophore and specifically target the mitochondria of cancer cells provides a unique therapeutic window. The synergistic effects observed with conventional chemotherapies in preclinical models have provided a strong rationale for its clinical development. Future research should continue to explore the nuances of cuproptosis and identify predictive biomarkers to guide the clinical application of elesclomol and other agents that target copper metabolism in cancer.

References

Elesclomol Sodium: A Technical Overview of Clinical Trial Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational drug that has been the subject of numerous preclinical and clinical studies. It is a potent inducer of oxidative stress within cancer cells, a mechanism that has been shown to trigger programmed cell death, or apoptosis.[1][2] This technical guide provides an in-depth overview of the clinical trial results for elesclomol sodium, details the experimental protocols of key studies, and illustrates its mechanism of action through signaling pathway diagrams.

Mechanism of Action

Elesclomol's primary mechanism of action is the induction of reactive oxygen species (ROS) in a copper-dependent manner.[3] The drug chelates extracellular copper (II), forming a complex that can readily enter cells and localize to the mitochondria.[4] Within the mitochondria, the copper is reduced to copper (I), a reaction that generates a surge of ROS.[3][4] Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this sudden increase in ROS, pushing them past a threshold that initiates apoptosis.[2][5] More recent research has also implicated a novel form of copper-dependent cell death, termed cuproptosis, in elesclomol's anticancer activity.[3][6] This process involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[3]

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the key molecular pathways involved in elesclomol's mechanism of action.

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrial Matrix Elesclomol Elesclomol Eles_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Eles_Cu_complex Cu2 Cu(II) Cu2->Eles_Cu_complex Eles_Cu_complex_in Elesclomol-Cu(II) Eles_Cu_complex->Eles_Cu_complex_in Cellular Uptake Mitochondrion Mitochondrion Cu1 Cu(I) ROS Reactive Oxygen Species (ROS) Surge Cu1->ROS Apoptosis Apoptosis ROS->Apoptosis FDX1 FDX1 FDX1->Cu1 Eles_Cu_complex_in->FDX1 Reduction

Caption: Elesclomol chelates extracellular Cu(II) and facilitates its entry into mitochondria, where reduction to Cu(I) by FDX1 leads to a surge in ROS and subsequent apoptosis.

Cuproptosis_Pathway Elesclomol_Cu Elesclomol-Cu(II) Complex Mitochondrial_Uptake Mitochondrial Uptake Elesclomol_Cu->Mitochondrial_Uptake Copper_Accumulation Copper Accumulation Mitochondrial_Uptake->Copper_Accumulation TCA_Cycle TCA Cycle Components (Lipoylated Proteins) Copper_Accumulation->TCA_Cycle Direct Binding Protein_Aggregation Lipoylated Protein Aggregation TCA_Cycle->Protein_Aggregation FeS_Cluster_Loss Fe-S Cluster Protein Destabilization Protein_Aggregation->FeS_Cluster_Loss Proteotoxic_Stress Proteotoxic Stress FeS_Cluster_Loss->Proteotoxic_Stress Cell_Death Cuproptosis Proteotoxic_Stress->Cell_Death

Caption: Elesclomol-mediated copper accumulation in mitochondria leads to cuproptosis through the aggregation of lipoylated TCA cycle proteins and subsequent proteotoxic stress.

Clinical Trial Results

Elesclomol has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents. The most significant trials have been in patients with metastatic melanoma.

Phase I and II Trials

A Phase I trial in patients with refractory solid tumors demonstrated that elesclomol in combination with paclitaxel (B517696) was well-tolerated, with a toxicity profile similar to paclitaxel alone.[2] A subsequent randomized, double-blind Phase II study in 81 patients with Stage IV metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1][5] The median PFS was doubled in the combination arm, and the risk of disease progression was reduced by 41.7%.[2][3]

Phase II Metastatic Melanoma Trial Elesclomol + Paclitaxel Paclitaxel Alone Statistical Significance
Number of Patients ~40~41N/A
Median Progression-Free Survival (PFS) 112 days[7]56 days[7]p = 0.035[2]
Risk Reduction for Disease Progression 42%[7]N/AN/A
Phase III SYMMETRY Trial

The promising results from the Phase II trial led to the larger Phase III SYMMETRY trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[8] However, the study was halted prematurely due to safety concerns and a determination that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population.[1][8]

A prospectively defined subgroup analysis, however, revealed a statistically significant improvement in median PFS for the combination therapy in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels.[8] Conversely, patients with high LDH levels experienced an imbalance in total deaths favoring the paclitaxel-alone arm.[8] This finding suggests that LDH may be a predictive biomarker for elesclomol efficacy, potentially due to the drug's reliance on active mitochondrial respiration, which is often reduced in the hypoxic tumor environments associated with elevated LDH.[3][9]

Phase III SYMMETRY Trial (Overall Population) Elesclomol + Paclitaxel Paclitaxel Alone Statistical Significance
Number of Patients ~325~326N/A
Hazard Ratio (PFS) 0.89N/Ap = 0.23[8]
Phase III SYMMETRY Trial (Subgroup Analysis) Outcome
Patients with Normal Baseline LDH Statistically significant improvement in median PFS with combination therapy.[8]
Patients with High Baseline LDH Imbalance in total deaths favoring paclitaxel alone.[8]
Trials in Other Cancers

Elesclomol has also been investigated in other malignancies. A Phase II study in patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer did not show a significant clinical benefit when elesclomol was added to weekly paclitaxel.[9] A Phase I study of elesclomol in patients with acute myeloid leukemia has also been conducted.[3]

Experimental Protocols

SYMMETRY Phase III Trial (NCT00522834)

The following provides a summary of the experimental protocol for the pivotal Phase III SYMMETRY trial.

  • Study Design: Randomized, double-blind, controlled study.[8]

  • Patient Population: 651 patients with Stage IV chemotherapy-naive melanoma.[8][10]

  • Inclusion Criteria: Histologically confirmed metastatic (Stage IV) melanoma of cutaneous origin, ECOG performance status of ≤2, measurable disease according to modified RECIST, life expectancy of greater than 12 weeks, and LDH ≤ 2.0 x ULN.[10]

  • Randomization: Patients were randomized 1:1 to receive either paclitaxel alone or in combination with elesclomol.[8]

  • Treatment Regimen:

    • Combination Arm: Elesclomol 213 mg/m² in combination with paclitaxel 80 mg/m².[8]

    • Control Arm: Paclitaxel 80 mg/m² alone.[8]

    • Administration: Both regimens were administered weekly for 3 weeks of a 4-week cycle.[8]

  • Stratification Factors: Prior systemic treatment, M1 subclass, and baseline LDH levels.[8]

  • Primary Endpoint: Progression-Free Survival (PFS).[8]

  • Tumor Assessments: Performed every 8 weeks from the date of randomization.[10]

Symmetry_Trial_Workflow Patient_Population 651 Chemotherapy-Naive Stage IV Melanoma Patients Randomization 1:1 Randomization Patient_Population->Randomization Arm_A Elesclomol (213 mg/m²) + Paclitaxel (80 mg/m²) Randomization->Arm_A n ≈ 325 Arm_B Paclitaxel (80 mg/m²) Randomization->Arm_B n ≈ 326 Treatment_Cycle Weekly for 3 weeks, 1 week rest (4-week cycle) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (every 8 weeks) Treatment_Cycle->Tumor_Assessment Primary_Endpoint Progression-Free Survival (PFS) Tumor_Assessment->Primary_Endpoint

Caption: Workflow of the SYMMETRY Phase III clinical trial, from patient enrollment to the primary endpoint assessment.

Conclusion and Future Directions

The clinical development of elesclomol has been a journey of both promise and setback. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected patient population, the subgroup analysis highlighting the potential predictive role of LDH offers a valuable lesson for future studies.[8] The evolving understanding of elesclomol's mechanism, including the concept of cuproptosis, suggests that its therapeutic potential may be best realized in specific patient populations or in combination with other agents that modulate cellular metabolism.[3][11] Future clinical trials could focus on patient selection based on biomarkers of mitochondrial metabolism, such as LDH, and explore combinations with drugs that target complementary pathways, such as glycolysis inhibitors.[11][12] The favorable safety profile of elesclomol observed in multiple trials provides a solid foundation for its continued investigation in oncology.[6]

References

Elesclomol Sodium: A Comprehensive Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a novel investigational small molecule, has garnered significant interest in the oncology community for its unique mechanism of action. Initially developed as a chemotherapeutic adjuvant, elesclomol induces apoptosis in cancer cells by elevating oxidative stress to cytotoxic levels. This technical guide provides an in-depth review of the safety and toxicity profile of elesclomol sodium, drawing from preclinical studies and clinical trial data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the risk-benefit profile of this compound.

Mechanism of Action: Induction of Oxidative Stress and Cuproptosis

Elesclomol’s primary mechanism of action involves the induction of excessive reactive oxygen species (ROS) within cancer cells. This process is dependent on the presence of copper. Elesclomol chelates extracellular copper (II), forming a complex that facilitates the transport of copper into the mitochondria. Within the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that catalyzes the generation of ROS. Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are more susceptible to this additional ROS burden, leading to overwhelming oxidative stress and subsequent apoptosis. Normal cells, with their lower intrinsic ROS levels, are generally spared from this cytotoxic effect.

More recent research has also implicated a novel form of cell death called "cuproptosis" in elesclomol's mechanism. This form of cell death is triggered by the accumulation of copper in the mitochondria, leading to the aggregation of lipoylated mitochondrial enzymes and subsequent proteotoxic stress.

Preclinical Toxicity Profile

In preclinical studies, elesclomol demonstrated potent anti-cancer activity across a broad range of cancer cell types and was shown to enhance the efficacy of chemotherapeutic agents like paclitaxel (B517696) with minimal additional toxicity.

In Vitro Cytotoxicity

Elesclomol has shown significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (nM)Reference
SK-MEL-5Melanoma24
MCF-7Breast Cancer110
HL-60Acute Myeloid Leukemia9
Hs249TMelanoma11
MDA-MB435Melanoma<100
K562 (GSH-depleted)Chronic Myelogenous Leukemia4.7
HSB2T-cell Leukemia~200
Experimental Protocol: In Vitro Cytotoxicity Assay (General Overview)

A common method to determine the IC50 values is the MTT or resazurin (B115843) reduction assay. The general protocol involves:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The reagent is metabolized by viable cells into a colored product.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are normalized to untreated control cells, and the IC50 value is calculated using a dose-response curve.

Clinical Safety and Tolerability

This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics. Overall, the drug has been described as having a favorable safety profile and being well-tolerated.

Phase I and II Clinical Trials

In a Phase I study in patients with refractory solid tumors, elesclomol in combination with paclitaxel was well-tolerated, with a toxicity profile similar to that of single-agent paclitaxel. A Phase II trial in patients with metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival compared to paclitaxel alone, with a tolerable toxicity profile.

Phase III SYMMETRY Trial

The pivotal Phase III SYMMETRY trial evaluated elesclomol in combination with paclitaxel in patients with metastatic melanoma. The trial was suspended due to safety concerns that arose from an interim analysis, which showed an imbalance in overall survival favoring the paclitaxel-alone arm, particularly in patients with high baseline lactate (B86563) dehydrogenase (LDH) levels. Further analysis revealed that the increased risk of death in the high LDH subgroup was not attributable to any specific adverse events. Conversely, in the prospectively defined subgroup of patients with normal baseline LDH, the combination therapy showed a statistically significant improvement in median progression-free survival.

Adverse Events

While specific frequency tables for adverse events are not consistently detailed in the available literature, the combination of elesclomol and paclitaxel was generally reported to have a toxicity profile comparable to paclitaxel monotherapy. No new or unexpected toxicities were attributed to elesclomol in these combination studies.

Maximum Tolerated Dose (MTD)

In a Phase I trial, the maximum tolerated dose of elesclomol was established.

Trial PhasePatient PopulationMaximum Tolerated Dose (MTD)Reference
Phase IRefractory Solid Tumors438 mg/m²

Pharmacokinetics

The pharmacokinetics of elesclomol have been investigated in human trials. The peak and total exposure to elesclomol increase linearly with doses ranging from 44 to 438 mg/m². Importantly, when administered in combination with paclitaxel, neither elesclomol nor paclitaxel metabolism or exposure appears to be affected.

Signaling Pathways and Experimental Workflows

Elesclomol's Mechanism of Action: A Signaling Pathway

The following diagram illustrates the proposed mechanism of action of elesclomol, leading to cancer cell death.

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondria Elesclomol Elesclomol Elesclomol_Cu_Complex Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_Complex Chelation Cu2 Copper (Cu2+) Cu2->Elesclomol_Cu_Complex ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ↑ ETC->ROS Interaction Apoptosis Apoptosis ROS->Apoptosis Induces Cu1 Copper (Cu+) Cu1->ROS Catalyzes Generation Cuproptosis Cuproptosis Cu1->Cuproptosis Induces FDX1 Ferredoxin 1 (FDX1) FDX1->Cu1 Reduction of Cu(II) to Cu(I) Elesclomol_Cu_Complex->FDX1 Cellular Uptake & Mitochondrial Targeting

Caption: Elesclomol chelates extracellular copper, facilitating its entry into mitochondria where it is reduced, leading to ROS production and ultimately apoptosis and cuproptosis.

Clinical Trial Workflow for Safety Assessment

The following diagram outlines a typical workflow for assessing the safety of an investigational drug like elesclomol in a clinical trial setting.

Clinical_Trial_Safety_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Labs, Vitals, ECG) Informed_Consent->Baseline_Assessment Drug_Administration Drug Administration (Elesclomol +/- Paclitaxel) Baseline_Assessment->Drug_Administration Monitoring Ongoing Monitoring (Adverse Events, Labs) Drug_Administration->Monitoring Data_Collection Data Collection & Reporting Monitoring->Data_Collection Safety_Review Safety Review Meetings (DSMB) Data_Collection->Safety_Review Final_Analysis Final Safety Analysis Data_Collection->Final_Analysis Safety_Review->Monitoring Continue/Modify/Stop Trial

Methodological & Application

Application Notes and Protocols for Elesclomol Sodium in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is a potent, first-in-class investigational drug that functions as an oxidative stress inducer. It has demonstrated significant antitumor activity against a broad spectrum of cancer cell types in preclinical models. The primary mechanism of action involves the chelation of copper, facilitating its transport into the mitochondria of cancer cells. This leads to a redox reaction, generating excessive reactive oxygen species (ROS), elevating oxidative stress beyond a critical threshold, and ultimately triggering apoptosis. Cancer cells, often characterized by inherently higher basal levels of oxidative stress compared to normal cells, are particularly vulnerable to this mechanism. These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of elesclomol sodium.

Data Presentation

The following tables summarize the in vitro effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation(s)
SK-MEL-5Melanoma110
Hs294TMelanoma11
MDA-MB-435Melanoma~100
MCF-7Breast Cancer24
HL-60Promyelocytic Leukemia9
K562 (GSH-depleted)Chronic Myelogenous Leukemia3.2 - 4.7
HSB2T-cell LeukemiaNot specified
RamosBurkitt's LymphomaNot specified

Table 2: Quantitative Effects of this compound on Apoptosis and ROS Production

Cell LineParameterTreatmentResultCitation(s)
HSB2Apoptosis200 nM for 18 hours3.7-fold increase in early apoptosis, 11-fold increase in late apoptosis
RamosROS Production100 nM20% increase at 0.5 hours, 385% increase at 6 hours

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Elesclomol_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex cu2_ext Copper (Cu²⁺) cu2_ext->complex etc Electron Transport Chain (ETC) complex->etc Uptake & Transport cu1_int Cu¹⁺ etc->cu1_int Reduction of Cu²⁺ ros ↑ Reactive Oxygen Species (ROS) cu1_int->ros Redox Cycling stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: Mechanism of elesclomol-induced apoptosis.

General In Vitro Experimental Workflow

Elesclomol_Workflow cluster_assays Endpoint Assays start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (Dose-Response and Time-Course) start->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Production (DCF-DA Assay) incubation->ros apoptosis Apoptosis (TUNEL / Caspase Assay) incubation->apoptosis analysis Data Acquisition & Analysis (Plate Reader / Flow Cytometer) viability->analysis ros->analysis apoptosis->analysis results Determine IC50, % Apoptosis, ROS Fold Change analysis->results

Caption: Workflow for in vitro evaluation of elesclomol.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (phenol red-free recommended)

  • This compound

  • DCF-DA (25 mM stock in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Black, clear-bottom 96-well plates or flow cytometry tubes

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.

  • DCF-DA Loading: Prepare a fresh working solution of DCF-DA (e.g., 20 µM) in pre-warmed serum-free medium. Wash the cells once with PBS and then incubate them with the DCF-DA working solution for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with PBS to remove any unloaded probe.

  • Drug Treatment: Add the desired concentrations of this compound in culture medium to the cells. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Fluorescence Measurement:

    • Plate Reader: Immediately measure fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Flow Cytometry: After the desired treatment time, harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer, typically using the FITC channel.

  • Data Analysis: Subtract the background fluorescence. Express ROS levels as a fold change relative to the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cancer cell line of interest (grown on coverslips or in chamber slides)

  • This compound

  • Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • DAPI or another nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or chamber slides. After overnight adherence, treat with this compound for the desired duration. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Reaction: Wash cells with deionized water. Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Mounting: Stop the reaction and wash the cells. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the kit) in the nucleus, co-localizing with the blue DAPI stain. Quantify the percentage of TUNEL-positive cells.

Caspase-3/7 Activity Assay (Flow Cytometry)

This assay detects the activation of key executioner caspases, an early event in apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Commercial Caspase-3/7 activity assay kit for flow cytometry (e.g., containing a fluorescently labeled DEVD substrate)

  • Binding buffer (typically provided in the kit)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in suspension or in flasks/dishes. Treat with this compound for the desired time. Harvest both adherent and floating cells.

  • Cell Preparation: Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer cell suspensions to flow cytometry tubes. Add the fluorescent caspase substrate (e.g., TF2-DEVD-FMK) according to the kit's protocol.

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Wash the cells twice by centrifuging and resuspending them in assay buffer or PBS.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 0.5 mL of assay buffer. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC for a green fluorescent substrate).

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of cells with high fluorescence, indicating caspase-3/7 activity.

Application Notes and Protocols for Elesclomol Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is a first-in-class investigational anticancer agent that has garnered significant interest for its unique mechanism of action.[1][2][3] It functions as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells.[2][4][5] This process disrupts mitochondrial metabolism and induces high levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and a novel form of copper-dependent cell death termed cuproptosis.[1][2][3][5][6][7] Cancer cells, which often exhibit elevated basal levels of oxidative stress, are particularly vulnerable to the ROS-amplifying effects of elesclomol, providing a therapeutic window.[6][8][9]

These application notes provide detailed protocols for the treatment of cancer cell lines with elesclomol sodium, along with methodologies for assessing its cytotoxic and apoptotic effects.

Data Presentation: In Vitro Efficacy of Elesclomol

The cytotoxic effects of elesclomol have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and its metabolic state, particularly its reliance on mitochondrial respiration.[2][3]

Cell LineCancer TypeIC50 ValueReference(s)
HL-60Promyelocytic Leukemia9 nM[8]
SK-MEL-5Melanoma24 nM[8]
MCF-7Breast Cancer110 nM[8]
MDA-MB435Melanoma100 nM[1]
K562 (GSH-depleted)Chronic Myelogenous Leukemia4.7 nM (elesclomol alone), 3.2 nM (elesclomol-Cu complex)[1]
Cisplatin-Resistant Lung CancerLung Cancer5-10 nM[4]

Note: The cytotoxicity of elesclomol is copper-dependent. The presence of copper in the cell culture medium can influence its potency. For instance, the elesclomol-copper(II) complex is often more active than elesclomol alone.

Experimental Protocols

General Cell Culture and Elesclomol Treatment

This protocol outlines the general procedure for treating adherent or suspension cancer cells with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution typically prepared in DMSO)

  • Copper (II) Chloride (CuCl₂) (optional, for preparing elesclomol-Cu complex)

  • Phosphate-buffered saline (PBS)

  • 96-well, 24-well, or 6-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed the cells in appropriate culture plates and allow them to attach overnight. Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment.

    • For suspension cells, seed the cells in appropriate culture plates on the day of the experiment.

  • Elesclomol Preparation:

    • Thaw the elesclomol stock solution.

    • Prepare serial dilutions of elesclomol in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.

    • (Optional) To prepare an elesclomol-copper complex, pre-incubate elesclomol with an equimolar concentration of CuCl₂ in culture medium for a short period before adding to the cells.

  • Cell Treatment:

    • Remove the old medium from the adherent cells and replace it with the medium containing the desired concentration of elesclomol.

    • For suspension cells, add the concentrated elesclomol solution directly to the cell suspension to reach the final desired concentration.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest elesclomol concentration).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Plate reader

Protocol:

  • Following the treatment period with elesclomol, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (calcium-rich)

  • Flow cytometer

Protocol:

  • Harvest the cells (both adherent and floating) after elesclomol treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), to measure intracellular ROS levels.

Materials:

  • Treated cells

  • DCFDA or other ROS-sensitive fluorescent probe

  • PBS or HBSS

  • Fluorescence microscope or plate reader

Protocol:

  • After treating cells with elesclomol for the desired time, remove the treatment medium and wash the cells with PBS.

  • Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium or PBS.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Visualizations

Elesclomol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrial Matrix Elesclomol Elesclomol Elesclomol_Cu_complex Elesclomol-Cu²⁺ Complex Elesclomol->Elesclomol_Cu_complex Chelates Cu2_ext Copper (Cu²⁺) Cu2_ext->Elesclomol_Cu_complex Cu2_int Cu²⁺ Elesclomol_Cu_complex->Cu2_int Transport into Mitochondria Mitochondrion Mitochondrion Cu1_int Cu¹⁺ Cu2_int->Cu1_int Reduction ROS Reactive Oxygen Species (ROS) Cu1_int->ROS Redox Cycling Apoptosis Apoptosis / Cuproptosis ROS->Apoptosis Induces

Caption: Mechanism of Action of Elesclomol.

Elesclomol_Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells treatment Treat with Elesclomol (various concentrations and times) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis ros ROS Production (DCFDA Assay) incubation->ros analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis

Caption: General Experimental Workflow for Elesclomol Treatment.

Elesclomol_Signaling_Pathway elesclomol Elesclomol-Cu²⁺ Complex mitochondria Mitochondria elesclomol->mitochondria Copper Delivery ros ↑ Mitochondrial ROS mitochondria->ros cuproptosis Cuproptosis mitochondria->cuproptosis Copper Overload oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death cuproptosis->cell_death

Caption: Elesclomol-Induced Cell Death Signaling.

References

Elesclomol Sodium: Application Notes and Protocols for Murine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol is an investigational small molecule drug candidate that has garnered significant interest for its potential therapeutic applications in oncology and in the treatment of rare genetic disorders related to copper metabolism, such as Menkes disease. Its mechanism of action involves the induction of oxidative stress within mitochondria. Elesclomol acts as a copper ionophore, binding to endogenous copper and facilitating its transport into the mitochondrial matrix. This leads to the reduction of Cu(II) to Cu(I), a process that generates reactive oxygen species (ROS), ultimately triggering programmed cell death, including apoptosis and a recently identified form of copper-dependent cell death termed cuproptosis. These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of Elesclomol sodium in mouse models, based on preclinical research.

Data Presentation

Table 1: this compound Dosage and Administration in Murine Cancer Models
Mouse ModelCancer TypeDosageAdministration RouteDosing ScheduleReference
Nude Mice (PANC1 xenograft)Pancreatic Cancer50 mg/kgIntravenous (i.v.)Once daily, 5 days per week for 3 weeks[1]
Nude Mice (DLD-1 xenograft)Colorectal CancerNot SpecifiedIntraperitoneal (i.p.)Not Specified[2]
NOD-SCID Mice (GSC#1 xenograft)GlioblastomaNot SpecifiedNot Specified3-week treatment[3]
Table 2: this compound Dosage and Administration in a Murine Model of Menkes Disease
Mouse ModelDisease ModelDosageAdministration RouteDosing ScheduleReference
Mottled-brindled (mo-br) miceMenkes DiseaseNot SpecifiedNot SpecifiedTwo injections early in life[4]
Cardiac Ctr1 knockout miceCopper Deficiency10 mg/kgSubcutaneous (s.c.)Every three days from post-natal day 5 to 26 and once weekly until post-natal day 54[5]

Experimental Protocols

Vehicle Preparation

The solubility of this compound can be challenging. Based on available data, several vehicle formulations can be prepared for in vivo administration in mice.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This formulation is suitable for achieving a clear solution for intravenous or intraperitoneal injections.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • In a separate sterile tube, mix PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).

    • Slowly add the Elesclomol-DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept low (e.g., 10%) to minimize toxicity.

    • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Carboxymethylcellulose (CMC) Formulation

This formulation results in a suspension and is typically used for subcutaneous or oral administration.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (low viscosity)

    • Sterile Saline (0.9% NaCl) or sterile water

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC in sterile saline or water. This may require heating and stirring to fully dissolve.

    • Allow the CMC solution to cool to room temperature.

    • Weigh the required amount of this compound and suspend it in the 0.5% CMC solution.

    • Vortex or sonicate the suspension to ensure homogeneity before each administration.

Administration Routes

Protocol 3: Intravenous (i.v.) Injection via the Tail Vein

  • Materials:

    • Prepared Elesclomol solution in a sterile syringe (1 mL or smaller)

    • 27-30 gauge needle

    • Mouse restrainer

    • Heat lamp or warming pad

    • 70% ethanol (B145695)

    • Sterile gauze

  • Procedure:

    • Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.

    • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle into the distal third of the tail.

    • A successful insertion may be indicated by a "flash" of blood in the needle hub.

    • Inject the solution slowly (e.g., over 30-60 seconds). Observe for any swelling at the injection site, which would indicate a perivascular injection.

    • After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 4: Subcutaneous (s.c.) Injection

  • Materials:

    • Prepared Elesclomol solution/suspension in a sterile syringe

    • 25-27 gauge needle

    • 70% ethanol

  • Procedure:

    • Grasp the mouse firmly by the scruff of the neck to create a "tent" of skin.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the solution or suspension. A small bleb will form under the skin.

    • Withdraw the needle and return the mouse to its cage.

Efficacy and Toxicity Assessment

Protocol 5: Tumor Volume Measurement (for Cancer Models)

  • Materials:

    • Digital calipers

  • Procedure:

    • Measure the length (L) and width (W) of the subcutaneous tumor 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

    • Plot the average tumor volume for each treatment group over time to assess treatment efficacy.

    • Monitor the body weight of the mice as an indicator of general health.

Protocol 6: Behavioral Assessment (for Menkes Disease Models)

  • Open Field Test:

    • Place the mouse in the center of a square arena (e.g., 50 x 50 cm) and allow it to explore for a set period (e.g., 10-20 minutes).

    • Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. These can be indicative of locomotor activity and anxiety-like behavior.

  • Seizure Susceptibility Test:

    • Administer a sub-convulsive dose of a chemoconvulsant agent such as pentylenetetrazol (PTZ).

    • Observe the mouse for a defined period and score the severity of seizures based on a standardized scale (e.g., Racine scale). This can assess the neurological protection afforded by the treatment.

Protocol 7: Toxicity Evaluation

  • Clinical Observations:

    • Monitor mice daily for changes in appearance (piloerection, hunched posture), behavior (lethargy, aggression), and body weight.

  • Blood Chemistry:

    • At the end of the study, collect blood via cardiac puncture under terminal anesthesia.

    • Analyze serum or plasma for a panel of markers indicative of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology:

    • Harvest major organs (liver, kidneys, spleen, heart, lungs, brain).

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist to identify any treatment-related lesions.

Mandatory Visualizations

Elesclomol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Copper_Complex Elesclomol-Cu²⁺ Complex Elesclomol->Elesclomol_Copper_Complex Binds Copper_II Copper (Cu²⁺) Copper_II->Elesclomol_Copper_Complex Binds Mito_Complex Elesclomol-Cu²⁺ Complex Elesclomol_Copper_Complex->Mito_Complex Transport FDX1 FDX1 Mito_Complex->FDX1 Reduction Copper_I Copper (Cu⁺) FDX1->Copper_I Releases ROS Reactive Oxygen Species (ROS) Copper_I->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cuproptosis Cuproptosis Oxidative_Stress->Cuproptosis

Caption: Signaling pathway of Elesclomol-induced cuproptosis.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Xenograft, Genetic) Vehicle_Prep Prepare Elesclomol Formulation Animal_Model->Vehicle_Prep Administration Administer Elesclomol (i.v., s.c., i.p.) Vehicle_Prep->Administration Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Administration->Monitoring Efficacy Assess Efficacy (Tumor Volume, Behavior) Monitoring->Efficacy Toxicity Assess Toxicity (Blood Chemistry, Histopathology) Monitoring->Toxicity Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for in vivo studies with Elesclomol.

References

Elesclomol Sodium: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) is a potent, first-in-class investigational drug that functions as a copper ionophore, inducing high levels of oxidative stress and subsequent apoptosis in cancer cells. Cancer cells inherently exhibit elevated levels of reactive oxygen species (ROS) due to their increased metabolic rate, making them particularly susceptible to further oxidative insult.[1] Elesclomol leverages this vulnerability by chelating with copper (Cu(II)) in the bloodstream and facilitating its transport into cells, particularly to the mitochondria. A subsequent reduction of Cu(II) to Cu(I) within the cell generates a surge in ROS, overwhelming the antioxidant capacity of cancer cells and triggering programmed cell death. The water-soluble sodium salt of elesclomol offers a formulation advantage for research and potential therapeutic applications.

These application notes provide detailed information on the solubility and preparation of elesclomol for preclinical studies, along with protocols for its experimental application and an overview of its mechanism of action.

Data Presentation: Solubility of Elesclomol

The solubility of elesclomol is a critical factor for its use in various experimental settings. The following tables summarize its solubility in common organic solvents and aqueous formulations for in vitro and in vivo applications.

Table 1: Solubility in Organic Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥20.15 mg/mL to 100 mg/mL (249.68 mM)Ultrasonic treatment may be required to achieve higher concentrations. Use fresh, moisture-free DMSO for optimal solubility.
Ethanol (EtOH)~0.1 mg/mL to ≥5.68 mg/mLGentle warming and sonication can improve solubility.
Dimethylformamide (DMF)~30 mg/mL-

Table 2: Formulations for In Vitro and In Vivo Studies

Solvent SystemAchieved Concentration/SolubilitySuitabilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥2.5 mg/mL (6.24 mM)In VivoResults in a clear solution. Solvents should be added sequentially.
10% DMSO, 90% (20% SBE-β-CD in saline)≥2.5 mg/mL (6.24 mM)In VivoResults in a clear solution. Solvents should be added sequentially.
50% PEG300, 50% Saline5 mg/mL (12.48 mM)In VivoForms a suspended solution; requires sonication.
0.5% Carboxymethylcellulose (CMC) in saline1 mg/mL (2.50 mM)In VivoForms a suspended solution; requires sonication.

Experimental Protocols

Protocol 1: Preparation of Elesclomol Stock Solution (10 mM in DMSO)
  • Materials : Elesclomol powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.

  • Procedure :

    • Weigh the required amount of elesclomol powder using a precision balance. The molecular weight of elesclomol is 400.52 g/mol . For 1 mL of a 10 mM stock solution, 4.0052 mg of elesclomol is needed.

    • Transfer the weighed elesclomol to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.0052 mg of elesclomol.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If complete dissolution is not achieved, sonicate the solution in a water bath for 10-15 minutes.[2]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
  • Materials : 10 mM elesclomol stock solution in DMSO, sterile cell culture medium appropriate for the cell line.

  • Procedure :

    • Thaw an aliquot of the 10 mM elesclomol stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the culture medium to avoid solvent-induced cytotoxicity.

    • For in vitro studies, it may be necessary to add an equimolar concentration of CuCl₂ to the culture medium along with elesclomol to ensure the formation of the active elesclomol-copper complex, as the availability of copper in standard culture media can be limiting.[2]

Protocol 3: A Typical Cytotoxicity Assay Workflow

This protocol outlines a standard workflow for assessing the cytotoxic effects of elesclomol on a cancer cell line using an MTT assay.[2]

  • Cell Seeding :

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Elesclomol Treatment :

    • Prepare a series of elesclomol working solutions at 2x the final desired concentrations in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the appropriate elesclomol working solution to each well. Include vehicle control (medium with the same concentration of DMSO as the highest elesclomol concentration) and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability (MTT Assay) :

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the results to determine the IC₅₀ value (the concentration of elesclomol that inhibits cell growth by 50%).

Mandatory Visualizations

Elesclomol's Mechanism of Action

// Invisible edge for layout Elesclomol_Cu_complex -> Cu2_int [style=invis]; } . Caption: Elesclomol chelates extracellular Cu(II) and transports it into mitochondria.

Experimental Workflow for Elesclomol Cytotoxicity Testing

Elesclomol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Elesclomol Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Elesclomol (and Controls) prep_working->treat_cells seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) incubate_exp Incubate for Experimental Period (e.g., 48h) viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) incubate_exp->viability_assay measure_abs Measure Absorbance calc_ic50 Calculate Cell Viability and IC50 Value

References

Elesclomol Sodium: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium is an investigational small molecule that has garnered significant interest in oncological research for its potent pro-apoptotic activity in cancer cells. This document provides detailed application notes and experimental protocols for the use of Elesclomol sodium in a laboratory setting. Its primary mechanism of action involves the induction of oxidative stress, selectively targeting cancer cells which inherently exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells. Elesclomol acts as a copper ionophore, transporting copper to the mitochondria where it disrupts the electron transport chain, leading to a surge in ROS, and subsequent activation of apoptotic pathways.[1][2][3][4][5][6] These notes are intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanistic properties of this compound.

Mechanism of Action

This compound exerts its anticancer effects primarily by elevating intracellular reactive oxygen species (ROS) to a cytotoxic level, thereby triggering programmed cell death (apoptosis).[1][5][7] This process is critically dependent on the presence of copper ions.[2][7] Elesclomol chelates extracellular copper (Cu(II)) and transports it into the cell, specifically to the mitochondria.[3] Within the mitochondria, the copper is reduced to Cu(I), a process that catalyzes the generation of ROS.[3] This rapid increase in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to the activation of the mitochondrial apoptosis pathway.[1][8]

The selectivity of Elesclomol for cancer cells is attributed to their higher intrinsic level of ROS and compromised antioxidant defenses compared to normal cells.[1][8] The additional oxidative burden imposed by Elesclomol pushes cancer cells beyond a critical threshold, initiating apoptosis, while normal cells with lower basal ROS levels are less affected.[8]

Furthermore, recent studies suggest that Elesclomol can also induce a form of copper-dependent cell death known as cuproptosis by targeting ferredoxin 1 (FDX1) and inhibiting Fe-S cluster biosynthesis.[9][10] It has also been implicated in inducing ferroptosis in colorectal cancer cells by promoting the degradation of the copper transporter ATP7A, leading to copper retention and ROS-mediated degradation of SLC7A11.[11]

Data Presentation: In Vitro Efficacy of Elesclomol

The following tables summarize the effective concentrations of Elesclomol in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 Value (nM)Reference
MCF-7Breast Adenocarcinoma110[12]
SK-MEL-5Melanoma24[12]
HL-60Promyelocytic Leukemia9[12]
A549Lung Carcinoma100[9]
DU-145Prostate Carcinoma20[9]
Hs249TMelanoma11[6]
SMOV2, IGROV1, OVCA432 (Ovarian)Ovarian Cancer~10-20[13]
Cisplatin-Resistant Lung CancerLung Cancer5-10[14]
Experimental ConditionCell Line(s)Observed EffectReference
200 nM Elesclomol for 18 hoursHSB2Increased early and late apoptotic cells[10]
10 nM ElesclomolEwSIncreased mitochondrial ROS[15]
300 nM Elesclomol for 12 hours with NAC1 silencingHeLaEnhanced inhibition of cell viability[16]
2, 10, 50 µM Elesclomol for 24 hoursScar-derived FibroblastsConcentration-dependent increase in ROS and apoptosis[17]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is water-soluble.[8] However, for cell culture experiments, it is often dissolved in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Reagent: this compound powder.

  • Solvent: Sterile DMSO.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, dissolve 4.22 mg of this compound (M.W. 422.55 g/mol , assuming the sodium salt form) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT or WST-1)

This protocol is to determine the cytotoxic effects of Elesclomol on cancer cells.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent.

    • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of Elesclomol in complete medium.

    • Remove the medium from the wells and add 100 µL of the Elesclomol-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Elesclomol concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS

This protocol uses Dichlorodihydrofluorescein diacetate (DCF-DA) or MitoSOX Red to measure total intracellular or mitochondrial ROS, respectively.

  • Materials:

    • Cancer cell line of interest.

    • 6-well or 12-well cell culture plates.

    • This compound.

    • DCF-DA or MitoSOX Red fluorescent probe.

    • N-acetylcysteine (NAC) as a positive control for ROS inhibition.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed cells in appropriate plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Elesclomol for a specified duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂). To demonstrate that Elesclomol's effects are ROS-dependent, a pre-treatment with an antioxidant like NAC (e.g., 1-5 mM for 1 hour) can be included.[5][13]

    • After treatment, harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in PBS containing the fluorescent probe (e.g., 5-10 µM DCF-DA or 2.5-5 µM MitoSOX Red).

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FITC channel for DCF-DA, PE channel for MitoSOX Red) or visualize under a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Elesclomol treatment.

  • Materials:

    • Cancer cell line of interest.

    • 6-well plates.

    • This compound.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Binding buffer (provided in the kit).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with Elesclomol as described in the cell viability assay.

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis Markers

This protocol assesses the expression of key apoptosis-related proteins.

  • Materials:

    • Cancer cell line of interest.

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with Elesclomol as desired.

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.[17]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.[16]

    • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of Elesclomol-Induced Apoptosis

Elesclomol_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Eles_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Eles_Cu_complex Cu2_ext Cu(II) Cu2_ext->Eles_Cu_complex ETC Electron Transport Chain Eles_Cu_complex->ETC Transports Cu(II) Cu1_int Cu(I) ETC->Cu1_int Reduction ROS ↑ Reactive Oxygen Species (ROS) Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Apoptosis_pathway Intrinsic Apoptosis Pathway Mito_dysfunction->Apoptosis_pathway Apoptosis Apoptosis Apoptosis_pathway->Apoptosis Cu1_int->ROS Catalyzes

Caption: Elesclomol chelates copper and induces mitochondrial ROS, leading to apoptosis.

General Experimental Workflow for Investigating Elesclomol

Elesclomol_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line prepare_eles Prepare Elesclomol Stock Solution (in DMSO) start->prepare_eles cell_culture Cell Seeding and Treatment prepare_eles->cell_culture viability Cell Viability Assay (MTT / WST-1) cell_culture->viability ros ROS Production Assay (DCF-DA / MitoSOX) cell_culture->ros apoptosis Apoptosis Assay (Annexin V / PI) cell_culture->apoptosis western Western Blot (Apoptosis Markers) cell_culture->western data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Elesclomol Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for evaluating the in vitro effects of Elesclomol on cancer cells.

Important Considerations

  • Copper Availability: The cytotoxic activity of Elesclomol is dependent on the presence of copper.[2][7] Ensure that the cell culture medium contains a sufficient, physiological concentration of copper. In some experimental setups, co-administration of Elesclomol with a copper source (e.g., CuCl₂) may be necessary to potentiate its effects.[6]

  • Antioxidant Controls: To verify that the observed effects of Elesclomol are mediated by oxidative stress, it is crucial to include a control where cells are pre-treated with an antioxidant such as N-acetylcysteine (NAC).[5][13] The abrogation of Elesclomol-induced apoptosis by NAC provides strong evidence for its ROS-dependent mechanism.

  • Cell Line Sensitivity: The sensitivity of cancer cells to Elesclomol can vary. It has been suggested that cells with higher levels of mitochondrial respiration and oxidative stress are more susceptible.[2] This may be influenced by factors such as the expression of genes like NAC1 and the levels of lactate (B86563) dehydrogenase (LDH).[2][16]

  • Combination Therapies: Elesclomol has been shown to enhance the efficacy of conventional chemotherapy agents like paclitaxel.[7][18] Investigating synergistic effects with other anticancer drugs could be a valuable line of research. The interaction with Akt signaling has also been noted, where inhibition of Akt can enhance Elesclomol-induced apoptosis.[18]

  • Light Sensitivity: As with many fluorescent probes used in these assays, it is important to protect reagents and treated cells from light to prevent photobleaching and artifacts.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate oxidative stress-mediated cell death in cancer and explore its potential as a therapeutic agent.

References

Application Notes and Protocols for Inducing Oxidative Stress in Cells using Elesclomol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is a potent small-molecule compound recognized for its ability to induce significant oxidative stress within cells, ultimately leading to apoptosis.[1][2] Its mechanism of action is of considerable interest in cancer research, as it selectively targets the heightened metabolic state of cancer cells.[3] Elesclomol acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into the mitochondria.[4][5] Within the mitochondrial matrix, the elesclomol-copper complex participates in redox cycling, where Cu(II) is reduced to Cu(I). This process generates a surge of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and triggering programmed cell death.[4][5][6] The efficacy of elesclomol is dependent on a functioning mitochondrial electron transport chain (ETC).[7]

These application notes provide a comprehensive guide for researchers utilizing elesclomol sodium to induce oxidative stress in cellular models. The included protocols and data are intended to facilitate the design and execution of robust and reproducible experiments.

Mechanism of Action: Signaling Pathway

Elesclomol's primary mechanism involves the targeted induction of mitochondrial ROS, which initiates a cascade of events culminating in apoptosis. The key steps are outlined in the signaling pathway diagram below.

Elesclomol_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Elesclomol Elesclomol Eles_CuII Elesclomol-Cu(II) Complex Elesclomol->Eles_CuII Chelation CuII_ext Cu(II) CuII_ext->Eles_CuII Eles_CuII_in Elesclomol-Cu(II) Complex Eles_CuII->Eles_CuII_in Transport across cell membrane Mito_Eles_CuII Elesclomol-Cu(II) Eles_CuII_in->Mito_Eles_CuII Mitochondrial Targeting Mito_Eles_CuI Elesclomol-Cu(I) Mito_Eles_CuII->Mito_Eles_CuI Reduction by ETC ROS Reactive Oxygen Species (ROS)↑ Mito_Eles_CuI->ROS Redox Cycling ETC Electron Transport Chain (ETC) ETC->Mito_Eles_CuII Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis Ox_Stress->Apoptosis triggers

Caption: Elesclomol chelates extracellular Cu(II) and transports it to the mitochondria, inducing ROS via redox cycling.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of elesclomol on various cell lines. These values can serve as a reference for dose-ranging studies.

Table 1: IC50 Values of Elesclomol in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
Hs294TMelanoma1172[7]
MCF7Breast Adenocarcinoma~70 (induces membrane depolarization)0.17[8]
MDA-MB-231Breast Adenocarcinoma~70 (induces membrane depolarization)0.17[8]

Table 2: Effect of Elesclomol on ROS Production

Cell LineElesclomol-Cu Concentration (nM)Incubation Time (h)ObservationReference
HBL30012Significant increase in ROS levels[9]
HBL-ρ0 (mtDNA depleted)30012No increase in ROS levels[9]
Colorectal Cancer CellsVaries (with copper)-Robust oxidative stress[10]
Glioblastoma Stem-like CellsSubmicromolar-Strong increase in mitochondrial ROS[11]

Experimental Protocols

Below are detailed protocols for key experiments to assess elesclomol-induced oxidative stress.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of elesclomol.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Hs294T, K562) start->cell_culture treatment Elesclomol Treatment (Dose and Time Course) cell_culture->treatment ros_detection ROS Detection Assay (e.g., DCFDA, MitoSOX) treatment->ros_detection viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay western_blot Western Blotting (e.g., for apoptosis markers) treatment->western_blot data_analysis Data Analysis ros_detection->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general workflow for investigating elesclomol-induced oxidative stress and apoptosis in vitro.

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term storage.

  • Note: When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Protocol 2: Induction of Oxidative Stress and Assessment of Cell Viability
  • Materials:

    • Cancer cell line of interest (e.g., Hs294T melanoma cells).[2]

    • Complete cell culture medium.

    • This compound stock solution.

    • 96-well cell culture plates.

    • MTT or other viability reagent.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of elesclomol in complete culture medium. It is often necessary to co-administer with a source of copper (e.g., CuCl₂) as elesclomol's activity is dependent on copper chelation.[5][12]

    • Remove the old medium and add the medium containing different concentrations of elesclomol (and copper, if applicable). Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals and read absorbance).

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Detection of Intracellular ROS
  • Materials:

    • Cells treated with elesclomol as described above.

    • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for general ROS or MitoSOX™ Red for mitochondrial superoxide).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Treat cells with elesclomol for a shorter duration (e.g., 1-6 hours), as ROS generation is an early event.[3]

    • Include a positive control (e.g., H₂O₂) and a negative control (untreated cells). To confirm the role of oxidative stress, a pre-treatment with an antioxidant like N-acetylcysteine (NAC) can be included.[1][2]

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing the fluorescent ROS probe at the manufacturer's recommended concentration.

    • Incubate in the dark at 37°C for the specified time (e.g., 15-30 minutes).

    • Wash the cells again to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Protocol 4: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Materials:

    • Cells treated with elesclomol for a longer duration (e.g., 24-48 hours).

    • Annexin V-FITC/PI apoptosis detection kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Concluding Remarks

This compound is a valuable tool for studying the induction of oxidative stress and its consequences in a cellular context. The protocols and data provided herein offer a foundation for researchers to explore its mechanism and potential therapeutic applications. Careful dose-response and time-course experiments are recommended for each new cell line to determine the optimal experimental conditions. The use of appropriate controls, including antioxidants like NAC, is crucial for validating that the observed effects are indeed mediated by oxidative stress.[1]

References

Application Notes: Elesclomol Sodium as a Tool for Studying Cuproptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cuproptosis is a recently identified, regulated form of cell death triggered by the accumulation of intracellular copper.[1] This unique pathway is distinct from other cell death mechanisms like apoptosis, necroptosis, and ferroptosis.[2][3] Elesclomol (B1671168), a potent copper ionophore, has emerged as a critical chemical tool for inducing and investigating cuproptosis.[4][5] It forms a complex with extracellular copper, facilitating its transport into cells and specifically to the mitochondria.[5][6] Inside the mitochondria, the elesclomol-copper complex initiates a cascade of events leading to proteotoxic stress and cell death, providing a reliable method for studying this pathway.[3][7] These notes provide a comprehensive guide to using elesclomol to study cuproptosis, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Elesclomol-Induced Cuproptosis

Elesclomol's primary mechanism involves acting as a shuttle for copper ions.[7] It binds with extracellular copper (Cu²⁺) to form a lipophilic complex that can readily cross cellular membranes and accumulate within the mitochondria.[5][8] The key steps are:

  • Copper Transport : Elesclomol chelates extracellular Cu²⁺ and transports it into the mitochondrial matrix.[7][9]

  • Copper Reduction : Within the mitochondria, the reductase ferredoxin 1 (FDX1) reduces Cu²⁺ to its more toxic form, Cu⁺.[3][7] FDX1 is an essential upstream regulator for elesclomol-induced cuproptosis.[6][10][11]

  • Targeting Lipoylated Proteins : The resulting Cu⁺ ions directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][8]

  • Protein Aggregation and Stress : This binding leads to the aggregation of lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization and loss of iron-sulfur (Fe-S) cluster proteins.[2][3]

  • Cell Death : The culmination of these events is a state of intense proteotoxic stress, which ultimately triggers cell death.[3][7]

Notably, this process is independent of caspases (apoptosis) and is not inhibited by antioxidants or ferroptosis inhibitors, highlighting its unique nature.[3]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondria Elesclomol Elesclomol ES_Cu_complex Elesclomol-Cu²⁺ Complex Elesclomol->ES_Cu_complex Binds Cu2_ext Copper (Cu²⁺) Cu2_ext->ES_Cu_complex FDX1 FDX1 (Reductase) Cu1_int Copper (Cu⁺) FDX1->Cu1_int Reduces Cu²⁺ to Cu⁺ DLAT Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu1_int->DLAT Binds to FeS Fe-S Cluster Proteins Cu1_int->FeS Destabilizes DLAT_agg DLAT Aggregation DLAT->DLAT_agg Leads to FeS_loss Fe-S Protein Loss FeS->FeS_loss Leads to Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress FeS_loss->Proteotoxic_Stress ES_Cu_complex->FDX1 Transports Cu²⁺ into Mitochondria Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Signaling pathway of elesclomol-induced cuproptosis.

Quantitative Data Summary

The efficacy of elesclomol is highly dependent on cell type, copper availability, and the cell's reliance on mitochondrial respiration.[2] Cells with high mitochondrial activity are significantly more sensitive.[2][9]

ParameterValueCell Line / ModelNotesSource(s)
Effective Concentration (In Vitro) 40 nM (Elesclomol-Cu)ABC1 (Lung Cancer)Caused a 15-60 fold increase in intracellular copper over 2-24 hours.[1]
Effective Concentration (In Vitro) 200 nMHSB2Induced apoptosis after 18 hours. Note: Early studies focused on apoptosis before cuproptosis was defined.[1]
Cellular Sensitivity ~1000-fold higherCells reliant on mitochondrial respiration vs. glycolysisHighlights the specific targeting of mitochondrial metabolism.[2]
Intracellular Copper Increase >10-foldVariousObserved with concentrations as low as 40 nM after 24 hours. Effect is reversible with copper chelators.[12]
Dosage (In Vivo) 10 mg/kg (s.c.)Atp7b-/- Mouse ModelAdministered every three days or weekly to improve cardiac pathology.[1]

Experimental Protocols

G cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with Elesclomol ± CuCl₂ start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (MTS/Crystal Violet) incubation->viability western Western Blot (DLAT, FDX1, HSP70) incubation->western icpms ICP-MS (Intracellular Copper) incubation->icpms ros ROS Detection (e.g., DCFDA) incubation->ros

Caption: General experimental workflow for studying cuproptosis.

Protocol 1: Induction of Cuproptosis in Cultured Cells

This protocol describes a general method for inducing cuproptosis using elesclomol sodium and copper chloride.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper (II) Chloride (CuCl₂)

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.

    • Prepare a 10 mM stock solution of CuCl₂ in sterile water. Store at 4°C.

  • Cell Seeding:

    • Seed cells in a suitable plate format (e.g., 1x10⁴ cells/well in a 96-well plate for viability assays; 5x10⁵ cells/well in a 6-well plate for protein analysis).

    • Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.

  • Preparation of Treatment Media:

    • Important: Elesclomol and copper should be pre-mixed to form the active complex before adding to cells.[5]

    • In a sterile tube, first dilute the elesclomol stock solution in cell culture medium to 2X the final desired concentration.

    • Add the CuCl₂ stock solution to the elesclomol-containing medium to achieve a 1:1 molar ratio (or as optimized) at a 2X final concentration.

    • Vortex gently and incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Cell Treatment:

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the prepared elesclomol-Cu treatment medium to the cells.

    • Controls: Include wells with:

      • Vehicle control (medium with equivalent DMSO concentration).

      • Elesclomol alone.

      • CuCl₂ alone.

      • Positive control for other cell death pathways if desired.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • Proceed to specific assays as described in Protocol 2 to assess the induction of cuproptosis.

Protocol 2: Key Assays for Assessing Cuproptosis

A. Cell Viability Assay (Crystal Violet Staining)

  • After treatment (Protocol 1), gently wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash again with PBS and stain with 0.1% crystal violet solution for 20 minutes.

  • Wash extensively with water to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding 10% acetic acid or methanol (B129727) to each well.

  • Measure the absorbance at 570-590 nm using a plate reader.

B. Detection of DLAT Oligomerization (Western Blot)

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Prepare samples for non-reducing SDS-PAGE to preserve protein oligomers. Mix protein lysate with a non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT). Do not boil the samples.

  • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate with a primary antibody against DLAT overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate. The appearance of high-molecular-weight bands for DLAT indicates aggregation.[12][13]

C. Measurement of Intracellular Copper (ICP-MS)

  • Following treatment, harvest cells by trypsinization and wash 3-4 times with ice-cold PBS to remove extracellular copper.

  • Count the cells to normalize the final copper measurement.

  • Digest the cell pellet using concentrated nitric acid (trace metal grade).

  • Dilute the digested sample with ultrapure water.

  • Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) according to the instrument's instructions. An increase in intracellular copper is a direct confirmation of elesclomol's ionophore activity.[12]

D. Distinguishing Cuproptosis from Other Pathways To confirm that cell death is specifically cuproptosis, co-treatment with various cell death inhibitors is recommended.

  • Copper Chelator (Rescue): Pre-treatment with a copper chelator like Tetrathiomolybdate (TTM) should rescue cells from elesclomol-induced death.[13]

  • Inhibitors: Co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., Necrostatin-1), or ferroptosis (e.g., Ferrostatin-1) should not prevent cell death.[3]

G cluster_inhibitors cluster_results start Induce Cell Death with Elesclomol-Cu I_TTM TTM (Cu Chelator) start->I_TTM I_ZVAD Z-VAD-FMK (Apoptosis Inh.) start->I_ZVAD I_Fer1 Ferrostatin-1 (Ferroptosis Inh.) start->I_Fer1 R_TTM Cell Death Blocked I_TTM->R_TTM R_ZVAD Cell Death Occurs I_ZVAD->R_ZVAD R_Fer1 Cell Death Occurs I_Fer1->R_Fer1 Conclusion Conclusion: Death is Copper-Dependent (Cuproptosis) R_TTM->Conclusion R_ZVAD->Conclusion R_Fer1->Conclusion

Caption: Logic diagram for differentiating cuproptosis.

References

Elesclomol Sodium in Combination Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental application of elesclomol (B1671168) sodium in combination with other anti-cancer agents. Elesclomol, a potent inducer of mitochondrial oxidative stress, has demonstrated synergistic effects with various cancer therapies, offering promising avenues for future drug development.

Mechanism of Action: A Dual Threat to Cancer Cells

Elesclomol's primary mechanism of action involves its function as a copper ionophore. It chelates extracellular copper and transports it into the mitochondria of cancer cells.[1] This leads to a cascade of events culminating in apoptotic and other forms of cell death. Once inside the mitochondria, the elesclomol-copper complex disrupts the electron transport chain, leading to a massive increase in reactive oxygen species (ROS).[2] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, triggering programmed cell death.[3] Recent studies have also highlighted elesclomol's ability to induce a novel form of copper-dependent cell death termed "cuproptosis," which is distinct from apoptosis.[4][5]

The efficacy of elesclomol is particularly pronounced in cancer cells with high mitochondrial respiration and oxidative phosphorylation (OXPHOS) activity.[6] Conversely, tumors exhibiting a strong glycolytic phenotype, often indicated by elevated lactate (B86563) dehydrogenase (LDH) levels, have shown resistance to elesclomol.[6][7] This metabolic characteristic is a critical consideration for patient stratification in clinical trials and for selecting appropriate combination strategies.

Combination Therapy: Synergistic Approaches to Cancer Treatment

Elesclomol's ability to induce oxidative stress makes it an attractive candidate for combination therapies, as it can sensitize cancer cells to other cytotoxic agents.

With Chemotherapy: Paclitaxel (B517696) and Doxorubicin (B1662922)

Preclinical studies have demonstrated that elesclomol potentiates the apoptotic effects of conventional chemotherapeutic drugs like paclitaxel and doxorubicin in breast cancer cells.[8] This synergistic effect is associated with an increase in cleaved caspase-3 and a decrease in NF-κB activity.[8][9] Clinical trials have explored the combination of elesclomol with paclitaxel in various cancers, most notably metastatic melanoma.[4][10]

With Glycolysis Inhibitors: 2-Deoxy-D-glucose (2-DG) and 3-Bromopyruvate (3-BP)

Targeting the metabolic plasticity of cancer cells is a key strategy. Combining elesclomol with glycolysis inhibitors like 2-DG and 3-BP has shown significantly enhanced cancer cell killing in breast cancer cell lines.[11][12] This dual-pronged attack simultaneously cripples both mitochondrial respiration and glycolysis, the two major energy production pathways in cancer cells.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of elesclomol in combination with other drugs.

Table 1: In Vitro Cytotoxicity of Elesclomol in Combination with Glycolysis Inhibitors in Breast Cancer Cells [13]

Cell LineDrug CombinationConcentrationEffect
MCF7Elesclomol + 2-DG100 nM Elesclomol + 50 mM 2-DGSignificantly enhanced cytotoxicity compared to single agents
MDA-MB-231Elesclomol + 2-DG100 nM Elesclomol + 50 mM 2-DGSignificantly enhanced cytotoxicity compared to single agents
MCF7Elesclomol + 3-BP100 nM Elesclomol + 100 µM 3-BPSignificantly enhanced cytotoxicity compared to single agents
MDA-MB-231Elesclomol + 3-BP100 nM Elesclomol + 100 µM 3-BPSignificantly enhanced cytotoxicity compared to single agents

Table 2: Clinical Trial Data for Elesclomol in Combination with Paclitaxel

Trial IdentifierCancer TypeTreatment ArmsKey FindingsReference
Phase II (NCT00254329)Metastatic MelanomaElesclomol (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel aloneDoubled median Progression-Free Survival (PFS) (112 vs. 56 days; p=0.035)[10]
Phase III (SYMMETRY, NCT00522834)Metastatic MelanomaElesclomol (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel aloneNo significant improvement in PFS in the overall population. Statistically significant improvement in median PFS in patients with normal baseline LDH.[4][7]
Phase II (GOG-0260, NCT00888615)Platinum-Resistant Ovarian CancerElesclomol + PaclitaxelCombination was well-tolerated but did not show significant improvement in objective response rate.[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the combination of elesclomol with glycolysis inhibitors in breast cancer cell lines.[11][13]

Materials:

  • MCF-7 or MDA-MB-231 breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Elesclomol sodium (stock solution in DMSO)

  • 2-Deoxy-D-glucose (2-DG) (stock solution in sterile water)

  • 3-Bromopyruvate (3-BP) (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of elesclomol, 2-DG, or 3-BP, alone or in combination. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This protocol provides a general framework for assessing the long-term effects of elesclomol combination therapy on the reproductive integrity of cancer cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • This compound and combination drug(s)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with the desired concentrations of elesclomol and the combination drug for a specified duration (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of in vivo studies investigating elesclomol combinations. Specifics should be optimized based on the tumor model and drugs used.[17][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • This compound (formulated for in vivo administration)

  • Combination drug (formulated for in vivo administration)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, elesclomol alone, combination drug alone, elesclomol + combination drug).

  • Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing Pathways and Workflows

Elesclomol's Mechanism of Action

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_II Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_II Chelation Copper_II Copper (Cu2+) Copper_II->Elesclomol_Cu_II Elesclomol_Cu_I Elesclomol-Cu(I) Elesclomol_Cu_II->Elesclomol_Cu_I Transport & Reduction (Cu2+ -> Cu+) ROS Reactive Oxygen Species (ROS) ↑ Elesclomol_Cu_I->ROS Generates ETC Electron Transport Chain (ETC) Disruption Elesclomol_Cu_I->ETC Apoptosis Apoptosis/ Cuproptosis ROS->Apoptosis Induces ETC->ROS

Caption: Elesclomol chelates copper, transports it to the mitochondria, and induces ROS production leading to cell death.

Experimental Workflow for In Vitro Combination Studies

In_Vitro_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Elesclomol and Combination Drug (e.g., 2-DG, Paclitaxel) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay clonogenic_assay Clonogenic Assay (Long-term Survival) incubation->clonogenic_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay analysis Data Analysis (IC50, Synergy) mtt_assay->analysis clonogenic_assay->analysis apoptosis_assay->analysis end End analysis->end

Caption: Workflow for assessing the in vitro efficacy of elesclomol combination therapies.

Synergistic Targeting of Cancer Metabolism

Metabolic_Targeting cluster_glycolysis Glycolysis cluster_oxphos Mitochondrial Respiration Glucose Glucose Glycolysis Glycolysis Pathway Glucose->Glycolysis OXPHOS Oxidative Phosphorylation (OXPHOS) Glycolysis->OXPHOS Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Glycolysis_Inhibitors Glycolysis Inhibitors (e.g., 2-DG, 3-BP) Glycolysis_Inhibitors->Glycolysis Inhibits ATP_OXPHOS ATP OXPHOS->ATP_OXPHOS Elesclomol Elesclomol Elesclomol->OXPHOS Inhibits Cell_Death Synergistic Cell Death ATP_Glycolysis->Cell_Death ATP_OXPHOS->Cell_Death

References

Elesclomol Sodium: Overcoming Drug Resistance Through Targeted Mitochondrial Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of elesclomol (B1671168) sodium, a first-in-class investigational agent, and its application in overcoming drug resistance in cancer. Elesclomol's unique mechanism of action, centered on the induction of mitochondrial oxidative stress and cuproptosis, offers a promising strategy to resensitize resistant cancer cells to conventional chemotherapies. This document outlines the underlying principles, provides detailed experimental protocols, and presents quantitative data to guide researchers in utilizing elesclomol for preclinical and translational research.

Introduction

Drug resistance is a major impediment to successful cancer therapy. Cancer cells can develop resistance to a wide range of chemotherapeutic agents through various mechanisms, including increased drug efflux, target protein mutations, and activation of survival pathways. Elesclomol sodium offers a novel approach to combat drug resistance by exploiting the inherent metabolic vulnerabilities of cancer cells.

Elesclomol is a small molecule that acts as a copper ionophore, forming a complex with copper (Cu(II)) in the bloodstream.[1][2] This complex is preferentially taken up by cancer cells and transported to the mitochondria.[3] Within the mitochondria, Cu(II) is reduced to its more toxic form, Cu(I), leading to a cascade of events that culminate in cell death.[2][3] This process is twofold:

  • Induction of Reactive Oxygen Species (ROS): The redox cycling of copper within the mitochondria generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress.[4][5] Cancer cells, often characterized by a higher basal level of ROS compared to normal cells, are particularly susceptible to this additional oxidative burden, which pushes them beyond a survivable threshold and triggers apoptosis.[5][6]

  • Induction of Cuproptosis: A recently discovered form of programmed cell death, termed "cuproptosis," is also a key mechanism of elesclomol's action.[2][7] This process is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[2][8] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death, independent of apoptosis.[2][9]

This dual mechanism makes elesclomol a potent agent against drug-resistant cancers, particularly those that have developed resistance through mechanisms that do not involve alterations in drug targets.

Data Presentation

The following tables summarize the cytotoxic activity of elesclomol, alone and in combination with other agents, against various drug-sensitive and resistant cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Elesclomol in Drug-Sensitive and -Resistant Cancer Cell Lines

Cell LineCancer TypeResistance ProfileElesclomol IC50 (nM)Reference(s)
Parental Cell Lines
HL-60Human Promyelocytic Leukemia-9[1]
SK-MEL-5Human Melanoma-24[1]
MCF-7Human Breast Adenocarcinoma-110[1]
DU145Human Prostate Carcinoma-Not Specified[10]
PC-3Human Prostate Carcinoma-5.16[10]
Drug-Resistant Cell Lines
MES-SA/Dx5Human Uterine SarcomaDoxorubicin-resistant50[1]
SCLC-RSmall Cell Lung CancerCisplatin-resistant5-10Not Specified
NSCLC-RNon-Small Cell Lung CancerCisplatin-resistant5-10Not Specified
DU145-TxRHuman Prostate CarcinomaPaclitaxel-resistantNot Specified[10]
PC-3-TxRHuman Prostate CarcinomaPaclitaxel-resistant56.39[10]
Vemurafenib-Resistant Melanoma CellsMelanomaVemurafenib-resistantDL50 ~10-100 nM (at 6h)[11]

Table 2: Synergistic Effects of Elesclomol in Combination with Chemotherapeutic Agents

Cell LineCancer TypeCombination TreatmentEffectReference(s)
Metastatic MelanomaMelanomaElesclomol + Paclitaxel (B517696)Doubled median progression-free survival in a Phase II trial[4][5]
Refractory Solid TumorsVariousElesclomol + PaclitaxelWell-tolerated with a similar toxicity profile to paclitaxel alone[1]
Platinum-Resistant Ovarian CancerOvarian CancerElesclomol + PaclitaxelMedian progression-free survival of 3.6 months and overall survival of 13.3 months[1]
A549Lung CancerElesclomol + GenipinMarkedly suppressed tumor growth in a xenograft model[12]
Breast Cancer CellsBreast CancerElesclomol + Doxorubicin/PaclitaxelPotentiated apoptosis and suppressed cell growth[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of elesclomol in cancer cell lines.

Materials:

  • Cancer cell line of interest (drug-sensitive and resistant)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Copper(II) Chloride (CuCl2) (stock solution in water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of elesclomol in complete medium.

    • Important: For in vitro assays, it is crucial to add an equimolar concentration of CuCl2 to the medium along with elesclomol to facilitate the formation of the active elesclomol-copper complex.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO + CuCl2) wells.

    • For combination studies, add the second drug at a fixed concentration or in a fixed ratio with elesclomol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cells seeded in 6-well plates or on coverslips

  • This compound and CuCl2

  • DCFH-DA (stock solution in DMSO)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with elesclomol (with equimolar CuCl2) at the desired concentration and for the desired time. Include a vehicle control.

  • DCFH-DA Loading:

    • Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a standard FITC filter set.

    • Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Quantification: For microscopy, quantify the fluorescence intensity of individual cells using image analysis software. For flow cytometry, determine the mean fluorescence intensity of the cell population. Calculate the fold change in ROS levels relative to the control.

Protocol 3: Apoptosis Assay by Annexin V Staining

This protocol detects apoptosis by staining for phosphatidylserine (B164497) externalization using fluorescently labeled Annexin V.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with elesclomol (and CuCl2), collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Treated and control cells

  • JC-1 reagent (stock solution in DMSO)

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with elesclomol (and CuCl2) as desired.

  • JC-1 Staining:

    • Prepare a 1-10 µM working solution of JC-1 in complete medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the JC-1 working solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence in the cytoplasm (JC-1 monomers).

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, a hallmark of apoptosis.

Visualization of Signaling Pathways and Experimental Workflows

Caption: Mechanism of elesclomol action in cancer cells.

Experimental_Workflow_ROS start Seed Cancer Cells treatment Treat with Elesclomol + Cu²⁺ (and controls) start->treatment wash1 Wash with PBS treatment->wash1 dcfhda Load with DCFH-DA (30 min, 37°C) wash1->dcfhda wash2 Wash with PBS (2x) dcfhda->wash2 analysis Analyze Fluorescence wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy Qualitative flow_cytometry Flow Cytometry analysis->flow_cytometry Quantitative

Caption: Workflow for detecting intracellular ROS.

Signaling_Pathway_Drug_Resistance cluster_elesclomol_effect Elesclomol-Induced Effects drug_resistance Drug-Resistant Cancer Cell high_oxphos High Mitochondrial Respiration (OXPHOS) drug_resistance->high_oxphos Often characterized by high_ros High Basal ROS drug_resistance->high_ros Often characterized by elesclomol Elesclomol-Cu²⁺ high_oxphos->elesclomol Increased sensitivity to high_ros->elesclomol Increased sensitivity to ros_surge ROS Surge elesclomol->ros_surge Induces cuproptosis Cuproptosis elesclomol->cuproptosis Induces cell_death Cell Death ros_surge->cell_death cuproptosis->cell_death cell_death->drug_resistance Overcomes

Caption: Overcoming drug resistance with elesclomol.

References

Application Notes and Protocols for Elesclomol Sodium in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanism of action. It functions as a potent copper ionophore, selectively increasing intracellular copper levels, particularly within the mitochondria.[1][2] This leads to the generation of high levels of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering cancer cell death through apoptosis and a novel copper-dependent cell death pathway termed cuproptosis.[2][3][4] Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the tumor microenvironment compared to traditional 2D monolayers, making them invaluable tools for evaluating the efficacy and mechanism of action of novel therapeutics like elesclomol. These models mimic key aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug response.

This document provides detailed application notes and experimental protocols for the use of elesclomol sodium in 3D cell culture models, intended to guide researchers in the design and execution of robust and reproducible experiments.

Mechanism of Action of this compound

Elesclomol's primary mechanism of action involves the chelation of extracellular copper (Cu(II)) and its transport into the cell, with a preferential accumulation in the mitochondria.[1] Once inside the mitochondria, Cu(II) is reduced to its more toxic form, Cu(I).[5] This redox cycling of copper is a key driver of elesclomol's anticancer activity and proceeds through two main interconnected pathways:

  • Induction of Oxidative Stress and Apoptosis: The conversion of Cu(II) to Cu(I) catalyzes the production of highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[2] Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this additional ROS burden.[6] The excessive oxidative stress damages cellular components, including lipids, proteins, and DNA, leading to the activation of the intrinsic apoptotic pathway.[4] This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]

  • Induction of Cuproptosis: Recent studies have identified a distinct form of cell death induced by elesclomol called cuproptosis.[8][9] This pathway is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[2] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[8][10] This process is dependent on ferredoxin 1 (FDX1), which is involved in the reduction of Cu(II) to Cu(I).[9]

Elesclomol_Mechanism_of_Action This compound Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_II_cyto Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_II_cyto Forms Complex Cu_II Copper (Cu(II)) Cu_II->Elesclomol_Cu_II_cyto Elesclomol_Cu_II_mito Elesclomol-Cu(II) Complex Elesclomol_Cu_II_cyto->Elesclomol_Cu_II_mito Mitochondrial Transport Cu_I Copper (Cu(I)) Elesclomol_Cu_II_mito->Cu_I Reduction FDX1 FDX1 FDX1->Cu_I Mediates ROS Reactive Oxygen Species (ROS) Cu_I->ROS Generates TCA_Cycle TCA Cycle (Lipoylated Proteins) Cu_I->TCA_Cycle Binds to FeS_Cluster Fe-S Cluster Proteins Cu_I->FeS_Cluster Destabilizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Proteotoxic_Stress Proteotoxic Stress TCA_Cycle->Proteotoxic_Stress Protein Aggregation FeS_Cluster->Proteotoxic_Stress Apoptosis Apoptosis Cuproptosis Cuproptosis Oxidative_Stress->Apoptosis Proteotoxic_Stress->Cuproptosis

Caption: Elesclomol transports copper into mitochondria, inducing both oxidative stress-mediated apoptosis and cuproptosis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various cancer cell lines. It is important to note that the majority of published data is from 2D culture systems. Where available, data from 3D models are included to highlight potential differences in drug sensitivity.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeCulture ModelIC50 (nM)Reference
MCF-7Breast Cancer2D Monolayer110[2]
SK-MEL-5Melanoma2D Monolayer24[2]
HL-60Leukemia2D Monolayer9[2]
TC-32Ewing Sarcoma2D Monolayer~10[11]
RDESEwing Sarcoma2D Monolayer~10[11]
A673Ewing Sarcoma3D SpheroidNot specified, but effective[12][13]
GSC#61Glioblastoma3D SpheroidEffective at sub-micromolar concentrations[14]
GdEC#61Glioblastoma3D SpheroidEffective at sub-micromolar concentrations[14]

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Cell LineCulture ModelMarkerEffectReference
TC-322D MonolayerDCF-DA Fluorescence (ROS)Significant increase at 10 nM[11]
RDES2D MonolayerDCF-DA Fluorescence (ROS)Significant increase at 10 nM[11]
TC-322D MonolayerMitoSOX Red (Mitochondrial ROS)Significant increase at 10 nM[11]
RDES2D MonolayerMitoSOX Red (Mitochondrial ROS)Significant increase at 10 nM[11]
Scar-derived fibroblasts2D MonolayerIntracellular ROSConcentration-dependent increase[7]
Scar-derived fibroblasts2D MonolayerCleaved Caspase-3Concentration-dependent increase[7]
Scar-derived fibroblasts2D MonolayerCytochrome cConcentration-dependent increase[7]
GSCs and GdECs3D SpheroidMitochondrial ROSStrong increase[14]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in 3D spheroid models. Optimization for specific cell lines and experimental questions is recommended.

Experimental_Workflow Experimental Workflow for Elesclomol in 3D Spheroids cluster_assays Assay Types A 1. Cell Culture and Spheroid Formation B 2. Elesclomol-Copper Complex Preparation C 3. Spheroid Treatment A->C B->C D 4. Endpoint Assays C->D Viability Viability (e.g., CellTiter-Glo 3D) Apoptosis Apoptosis (e.g., Caspase-Glo 3/7) Oxidative_Stress Oxidative Stress (e.g., ROS-Glo) Imaging Imaging (Brightfield/Fluorescence) E 5. Data Analysis Viability->E Apoptosis->E Oxidative_Stress->E Imaging->E

Caption: A generalized workflow for investigating the effects of elesclomol in 3D spheroid models.

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cells in standard T-75 flasks to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL, requires optimization for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.

  • For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium and adding 50 µL of fresh, pre-warmed medium.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper (II) chloride (CuCl₂) solution (e.g., 1 mM stock in water)

  • Complete cell culture medium

  • 3D spheroids in a 96-well ULA plate (from Protocol 1)

Procedure:

  • Elesclomol Stock Preparation: Prepare a high-concentration stock solution of elesclomol (e.g., 10 mM) in DMSO. Store at -20°C.

  • Elesclomol-Copper Complex Preparation:

    • On the day of the experiment, prepare a working solution of elesclomol in complete medium.

    • To facilitate the formation of the active elesclomol-copper complex, supplement the medium with a source of copper. A final concentration of 1-10 µM CuCl₂ is often sufficient. The optimal ratio of elesclomol to copper may need to be determined empirically.

    • Prepare serial dilutions of the elesclomol-copper complex in complete medium at 2X the final desired concentrations.

  • Spheroid Treatment:

    • After spheroids have formed and reached the desired size (typically 3-4 days post-seeding), carefully add 100 µL of the 2X elesclomol-copper complex dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).

    • Include appropriate controls: vehicle control (medium with DMSO and CuCl₂), and positive controls if available.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Spheroid Viability

This protocol uses a luminescence-based assay to quantify ATP as an indicator of cell viability.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability relative to the vehicle-treated control.

Protocol 4: Assessment of Apoptosis in Spheroids

This protocol uses a luminescence-based assay to measure caspase-3 and -7 activity.

Materials:

  • Treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Equilibrate the 96-well plate containing spheroids and the Caspase-Glo® 3/7 reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate caspase activity relative to the vehicle-treated control.

Protocol 5: Measurement of Reactive Oxygen Species (ROS) in Spheroids

This protocol uses a luminescence-based assay to quantify ROS levels.

Materials:

  • Treated spheroids in a 96-well plate

  • ROS-Glo™ H₂O₂ Assay kit (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Follow the manufacturer's instructions for the ROS-Glo™ H₂O₂ Assay. This typically involves adding a substrate to the wells and incubating for a specific period.

  • After incubation, add the detection reagent.

  • Incubate at room temperature to allow the luminescent signal to develop.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate ROS levels relative to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action that is well-suited for investigation in 3D cell culture models. The protocols and data presented here provide a comprehensive resource for researchers to explore the effects of elesclomol on cancer spheroids. By leveraging these more physiologically relevant models, a deeper understanding of elesclomol's antitumor activity can be achieved, potentially accelerating its clinical development.

References

Measuring Elesclomol Sodium-Induced ROS Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanism of action, which involves the induction of oxidative stress in cancer cells.[1] This document provides detailed application notes and protocols for measuring the production of reactive oxygen species (ROS) induced by Elesclomol sodium, a critical step in evaluating its efficacy and mechanism of action. Elesclomol acts as a potent oxidative stress inducer by chelating with copper (Cu(II)) extracellularly and facilitating its transport into the mitochondria.[2] Within the mitochondria, the Elesclomol-copper complex disrupts the electron transport chain, leading to the generation of ROS and subsequent apoptotic cell death.[2][3] This targeted induction of oxidative stress exploits the inherently higher basal levels of ROS in cancer cells, pushing them beyond a sustainable threshold and triggering apoptosis.[4][5]

Mechanism of Action: Elesclomol-Induced ROS Production

Elesclomol's primary mechanism involves a multi-step process that culminates in the overwhelming production of mitochondrial ROS.

  • Copper Chelation: Elesclomol, a lipophilic molecule, binds to extracellular Cu(II) to form an Elesclomol-Cu(II) complex.[4]

  • Mitochondrial Transport: This complex is rapidly and selectively transported into the mitochondria.[2]

  • Redox Cycling: Within the mitochondria, Cu(II) is reduced to Cu(I). This redox cycling process is a key driver of ROS generation.[2]

  • ROS Generation: The redox reactions involving the copper complex lead to the production of superoxide (B77818) and other reactive oxygen species.[2][4]

  • Oxidative Stress and Apoptosis: The accumulation of ROS leads to significant oxidative stress, damage to mitochondrial components, and ultimately triggers the intrinsic apoptotic pathway.[1][6]

Elesclomol_Mechanism cluster_extracellular Extracellular Space Elesclomol Elesclomol CuII_ext Cu(II) Complex_ext Elesclomol-Cu(II) Complex Complex_int Complex_int Complex_ext->Complex_int Transport

Protocols for Measuring Elesclomol-Induced ROS

The choice of assay for measuring ROS depends on the specific research question, such as whether to measure general intracellular ROS or to specifically quantify mitochondrial ROS.

Protocol 1: Measurement of General Intracellular ROS using DCFDA/H2DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS, including hydroxyl and peroxyl radicals.[7][8][9]

Materials:

  • DCFDA/H2DCFDA solution (e.g., 20 mM stock in DMSO)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., Tert-Butyl Hydrogen Peroxide - TBHP)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Experimental Workflow:

DCFDA_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure node_style node_style Seed Seed cells in 96-well plate Culture Culture overnight Seed->Culture Wash1 Wash cells with PBS Culture->Wash1 Stain Incubate with DCFDA (20 µM) for 30-45 min Wash1->Stain Wash2 Wash cells with PBS Stain->Wash2 Treat Add Elesclomol or controls Wash2->Treat Measure Measure fluorescence (Ex/Em ~485/535 nm) Treat->Measure

Procedure for Adherent Cells (Microplate Reader):

  • Seed 50,000 cells per well in a black, clear-bottom 96-well plate and culture overnight.[10]

  • The next day, remove the culture medium and wash the cells gently with 100 µL of PBS.[11]

  • Prepare a fresh 20 µM working solution of H2DCFDA in serum-free medium or PBS.[10]

  • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[8][12]

  • Remove the H2DCFDA solution and wash the cells twice with 100 µL of PBS.[11]

  • Add 100 µL of medium containing the desired concentrations of this compound or controls (e.g., vehicle, positive control like TBHP) to the respective wells.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][12] Kinetic readings can be taken over time to monitor the rate of ROS production.

Procedure for Suspension Cells (Flow Cytometry):

  • Culture cells to the desired density.

  • Centrifuge the cells (5 min at 500 x g) and resuspend the pellet in a 20 µM H2DCFDA working solution in pre-warmed serum-free medium.[11]

  • Incubate for 30 minutes at 37°C in the dark.[11]

  • Add the desired concentrations of this compound or controls and incubate for the desired treatment time.

  • Analyze the cells by flow cytometry, using an excitation laser of 488 nm and detecting emission in the green channel (e.g., FL1).[13]

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, a primary form of ROS generated by the electron transport chain.[14][15]

Materials:

  • MitoSOX Red mitochondrial superoxide indicator (e.g., 5 mM stock in DMSO)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., Antimycin A)

  • Fluorescence microscope or flow cytometer

Experimental Workflow:

MitoSOX_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure node_style node_style Seed Culture cells to desired confluency Load Load cells with MitoSOX Red (1-5 µM) for 10-30 min Seed->Load Wash Wash cells with warm buffer Load->Wash Treat Add Elesclomol or controls Wash->Treat Image Analyze by fluorescence microscopy or flow cytometry Treat->Image

Procedure (Fluorescence Microscopy):

  • Culture cells on glass coverslips or in imaging-compatible plates.

  • Prepare a fresh working solution of MitoSOX Red at a concentration of 1-5 µM in warm HBSS or culture medium.[14] It is recommended to use the lowest effective concentration to avoid artifacts, with some studies suggesting 1-2 µM is optimal.[14][16]

  • Remove the culture medium and add the MitoSOX Red working solution to the cells.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Gently wash the cells three times with warm HBSS or culture medium.

  • Add medium containing the desired concentrations of this compound or controls.

  • Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~510 nm, emission ~580 nm).[17]

Procedure (Flow Cytometry):

  • Harvest and wash the cells as described for the DCFDA protocol.

  • Resuspend the cells in a 1-5 µM MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm buffer to remove excess probe.

  • Resuspend the cells in medium containing the desired concentrations of this compound or controls for the desired treatment period.

  • Analyze the cells by flow cytometry, typically using the PE channel (FL2).[17]

Data Presentation

Quantitative data from studies measuring Elesclomol-induced ROS can be summarized to compare the effects across different cell lines and conditions.

Cell LineAssayElesclomol ConcentrationTreatment TimeFold Increase in ROS (vs. Control)Reference
Glioblastoma Stem-like Cells (GSCs)Not SpecifiedDose-dependent48 hoursDose-dependent increase[18]
Ewing Sarcoma Cells (TC-32)DCF-DA10 nMNot SpecifiedSignificant Increase[19]
Ewing Sarcoma Cells (TC-32)MitoSOX Red10 nMNot SpecifiedSignificant Increase[19]
Scar-derived FibroblastsNot Specified2, 10, 50 µM24 hoursConcentration-dependent increase[6]

Signaling Pathways Activated by Elesclomol-Induced Oxidative Stress

The increase in intracellular ROS triggered by Elesclomol activates downstream signaling pathways that ultimately lead to apoptosis. While the primary mechanism is mitochondrial-driven, other stress-response pathways can also be engaged. The oxidative stress can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting apoptosis.[20]

Elesclomol_Signaling Elesclomol Elesclomol + Cu(II) Mitochondria Mitochondria Elesclomol->Mitochondria ROS Increased Mitochondrial ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress JNK_p38 JNK/p38 MAPK Activation OxidativeStress->JNK_p38 Apoptosis Apoptosis OxidativeStress->Apoptosis JNK_p38->Apoptosis

Conclusion

Measuring ROS production is a fundamental aspect of studying the mechanism of action of this compound. The protocols provided herein for using DCFDA and MitoSOX Red offer robust methods for quantifying both general intracellular and mitochondrial-specific ROS. Careful execution of these experiments, coupled with appropriate data analysis, will provide valuable insights for researchers and drug development professionals working with this promising anticancer agent. It is important to note that the antioxidant N-acetylcysteine (NAC) can be used as a negative control, as it has been shown to block Elesclomol-induced apoptosis, confirming that ROS generation is the primary mechanism of its proapoptotic activity.[1]

References

Assessing Apoptosis Following Elesclomol Sodium Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is a first-in-class investigational drug that has garnered significant interest for its potent anticancer activities. It functions primarily by inducing oxidative stress, leading to apoptosis in cancer cells.[1][2] Elesclomol's unique mechanism of action involves the chelation of copper and its transport into mitochondria. This action disrupts mitochondrial respiration, leading to a surge in reactive oxygen species (ROS) that pushes cancer cells beyond their threshold for survival and triggers programmed cell death.[3][4] These application notes provide a comprehensive guide to assessing apoptosis in response to elesclomol sodium treatment, offering detailed protocols for key assays and a summary of expected quantitative outcomes.

Mechanism of Action: Elesclomol-Induced Apoptosis

Elesclomol's pro-apoptotic activity is intrinsically linked to its ability to generate ROS within cancer cells.[2] The process begins with elesclomol binding to copper (Cu(II)) in the plasma and facilitating its uptake into the cell.[5] Once inside, the elesclomol-copper complex localizes to the mitochondria, where a redox reaction reduces Cu(II) to Cu(I), a process that generates ROS.[5] This rapid increase in intracellular ROS creates a state of oxidative stress.[2] The elevated oxidative stress leads to the opening of the mitochondrial permeability transition pore, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[3][6]

Elesclomol_Apoptosis_Pathway Elesclomol-Induced Apoptosis Signaling Pathway Elesclomol Elesclomol-Cu(II) Complex Mitochondria Mitochondria Elesclomol->Mitochondria Enters Cell ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Disrupts ETC CytochromeC Cytochrome c Release Mitochondria->CytochromeC ROS->Mitochondria Induces mPTP opening Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Elesclomol-induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as measured by different apoptosis assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Promyelocytic Leukemia9[7]
MCF-7Breast Cancer24[7]
SK-MEL-5Melanoma110[7]
HSB2T-cell Leukemia~200[7]
Ovarian Cancer Cells (various)Ovarian Cancer10-20[4]
Uveal Melanoma Cells (GNAQ/11-mutant)Uveal Melanoma~100[8]

Table 2: Apoptosis Induction Measured by Annexin V/PI Staining

Cell LineElesclomol Conc. (nM)Treatment Time (h)% Apoptotic Cells (Early + Late)Reference
HSB220018Increased[3]
SMOV210, 2072Significantly Increased[4]
IGROV110, 2072Significantly Increased[4]
OVCA43210, 2072Significantly Increased[4]
Uveal Melanoma Cells10024~25%[8]

Table 3: Caspase-3/7 Activity After Elesclomol Treatment

Cell LineElesclomol Conc. (nM)Treatment Time (h)Fold Change in Caspase-3/7 ActivityReference
Prostate Cancer Cells10, 10016~1.5 - 2.5[9]
Bladder Cancer Cells10, 10016~1.5 - 2.0[10]
Renal Cell Carcinoma Cells10, 10016~1.5 - 2.0[10]

Table 4: Quantification of Apoptotic Markers by Western Blot

Cell LineElesclomol Conc. (µM)Treatment Time (h)Apoptotic MarkerFold Change (relative to control)Reference
Scar-derived Fibroblasts2, 10, 5024Cleaved Caspase-3Dose-dependent Increase[9]
Scar-derived Fibroblasts2, 10, 5024Cytochrome cDose-dependent Increase[9]
Uveal Melanoma Cells0.01, 0.1, 124Cleaved Caspase-3Dose-dependent Increase[8]

Experimental Protocols

Detailed methodologies for key experiments to assess elesclomol-induced apoptosis are provided below.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow Annexin V/PI Staining Workflow Start Seed and Treat Cells with Elesclomol Harvest Harvest Cells (including supernatant) Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate AddBuffer Add 1X Binding Buffer Incubate->AddBuffer Analyze Analyze by Flow Cytometry AddBuffer->Analyze

Workflow for Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of key executioner caspases, caspase-3 and -7.

CaspaseGlo_Workflow Caspase-Glo 3/7 Assay Workflow Start Seed Cells in 96-well Plate and Treat with Elesclomol Equilibrate Equilibrate Plate and Caspase-Glo Reagent to RT Start->Equilibrate AddReagent Add Caspase-Glo 3/7 Reagent to each well Equilibrate->AddReagent Mix Mix on Plate Shaker AddReagent->Mix Incubate Incubate at RT (30 min - 3 h) Mix->Incubate Read Read Luminescence Incubate->Read

Workflow for Caspase-Glo 3/7 assay.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Treated and untreated cells

  • Luminometer

Protocol:

  • Assay Setup:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and treat with this compound.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

TUNEL_Workflow TUNEL Assay Workflow Start Seed and Treat Cells on Coverslips Fix Fix with 4% Paraformaldehyde Start->Fix Permeabilize Permeabilize with 0.25% Triton X-100 Fix->Permeabilize Label Incubate with TdT Reaction Mix Permeabilize->Label Detect Add Fluorescent Labeling Solution Label->Detect Counterstain Counterstain Nuclei (e.g., DAPI) Detect->Counterstain Mount Mount Coverslips Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

Workflow for TUNEL assay.

Materials:

  • In Situ Cell Death Detection Kit (e.g., TUNEL-based)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips and treat with this compound.

    • Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Labeling:

    • Wash with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.

  • Detection and Imaging:

    • Rinse the coverslips with PBS.

    • If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with a DNA stain such as DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.[12]

Western Blotting for Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins like caspases and PARP, and the release of cytochrome c.

WesternBlot_Workflow Western Blot Workflow for Apoptosis Start Treat Cells and Prepare Lysates Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-cleaved Caspase-3) Block->PrimaryAb Wash1 Wash with TBST PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash with TBST SecondaryAb->Wash2 Detect Detect with ECL Substrate Wash2->Detect Image Image and Quantify Bands Detect->Image

References

Troubleshooting & Optimization

elesclomol sodium not inducing apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Elesclomol (B1671168). This guide provides troubleshooting assistance and answers to frequently asked questions, particularly focusing on instances where Elesclomol does not appear to induce apoptosis as expected.

Troubleshooting Guide: Elesclomol Not Inducing Apoptosis

This section addresses common issues encountered during experiments where the expected apoptotic outcome is not observed.

Question: I treated my cancer cell line with Elesclomol, but I am not detecting markers of apoptosis (e.g., no increase in cleaved caspase-3, negative TUNEL assay). Why is this happening?

Answer:

While Elesclomol was initially identified as a potent inducer of apoptosis via oxidative stress, recent findings have revealed that it can trigger several distinct cell death pathways.[1][2] The specific outcome is often dependent on the cancer type, its metabolic state, and the experimental conditions. If you are not observing apoptosis, consider the following possibilities:

1. Induction of Alternative Cell Death Pathways: Elesclomol is now understood to induce multiple forms of programmed cell death, not limited to apoptosis. Your cells may be undergoing a different process.

  • Cuproptosis: A recently discovered form of copper-dependent cell death.[1][3] Elesclomol, acting as a copper ionophore, delivers excess copper to the mitochondria.[4][5] This copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, causing them to aggregate. This leads to proteotoxic stress and cell death, which is independent of caspases.[1]

  • Ferroptosis: In certain cancer types, such as colorectal cancer, Elesclomol has been shown to induce ferroptosis.[6] This process involves copper-mediated degradation of ATP7A and SLC7A11, leading to the accumulation of lipid reactive oxygen species (ROS) and is distinct from apoptosis.[1][6] Notably, in these studies, markers for apoptosis like cleaved caspase-3 were not detected.[6]

Troubleshooting Steps:

  • Assess for Cuproptosis: Investigate the aggregation of mitochondrial proteins and the involvement of its key mediator, ferredoxin 1 (FDX1).[1]

  • Assess for Ferroptosis: Measure lipid peroxidation (e.g., using C11-BODIPY) and check the expression levels of key ferroptosis-related proteins like GPX4 and SLC7A11.[6]

2. Suboptimal Experimental Conditions: The efficacy of Elesclomol is highly dependent on the experimental setup.

  • Insufficient Copper: Elesclomol's activity is critically dependent on the presence of extracellular copper.[1] It forms a 1:1 complex with Cu(II) to transport it into the cell.[1][4] Standard cell culture media may have variable or insufficient levels of bioavailable copper.

  • Cellular Metabolic State: The sensitivity of cancer cells to Elesclomol is strongly correlated with their reliance on mitochondrial metabolism (oxidative phosphorylation).[1][7] Cells that are highly glycolytic and less dependent on mitochondrial respiration are significantly less sensitive to Elesclomol.[1]

  • Presence of Antioxidants: The classic apoptotic pathway induced by Elesclomol is mediated by a massive increase in mitochondrial ROS.[8][9] If your experimental system has high levels of intrinsic or extrinsic antioxidants, this effect could be neutralized. Pre-treatment with the antioxidant N-acetylcysteine (NAC) has been shown to completely block Elesclomol-induced apoptosis.[8]

Troubleshooting Steps:

  • Supplement with Copper: Consider adding copper (e.g., CuCl₂) to the culture medium at a 1:1 molar ratio with Elesclomol to ensure the formation of the active complex.[10]

  • Profile Your Cells: Determine the metabolic profile (glycolytic vs. oxidative phosphorylation) of your cell line. Elesclomol is most effective in cells with high mitochondrial activity.[7]

  • Use Antioxidants as a Control: To confirm if a lack of effect is due to high antioxidant capacity, use NAC as a control. If Elesclomol shows no effect and NAC has no further impact, the issue may lie elsewhere. If Elesclomol's effect is weak, NAC could abrogate it entirely, confirming a ROS-mediated mechanism.[8]

3. Cell Line-Specific Resistance Mechanisms: Some cell lines may possess intrinsic mechanisms that counteract Elesclomol's effects.

  • Upregulated Survival Pathways: Treatment with Elesclomol has been shown to induce pro-survival signaling pathways, such as the Akt/Hsp70 pathway in breast cancer cells.[11] Activation of these pathways can counteract the pro-apoptotic signals.

  • Differences in Copper Metabolism: The way different cell types handle intracellular copper can influence their susceptibility. For instance, the mechanism in colorectal cancer cells (ferroptosis) was noted to be distinct from that in melanoma or leukemia cells (apoptosis), potentially due to differences in copper metabolism.[6]

Troubleshooting Steps:

  • Investigate Survival Signaling: If you suspect a counteracting survival response, probe for activation of known survival pathways like PI3K/Akt. Co-treatment with an inhibitor of that pathway may unmask or enhance the apoptotic effect of Elesclomol.[11]

Data & Protocols

Table 1: Effective Concentrations and Outcomes of Elesclomol in Various Cancer Cell Lines
Cell LineCancer TypeEffective ConcentrationObserved OutcomeCitation(s)
Hs294TMelanoma100 nmol/LApoptosis, Oxidative Stress[8]
HSB2T-cell Leukemia200 nmol/LApoptosis[8][10]
Ramos (RA 1)B-cell Lymphoma100 - 500 nMApoptosis, ROS Production[12]
HCT116, LoVoColorectal Cancer5-20 nMFerroptosis (not apoptosis)[6]
SK-MEL-5MelanomaIC50: 110 nMInhibition of Viability[10]
MCF-7Breast CancerIC50: 24 nMInhibition of Viability, Apoptosis[10][11]
HL-60Promyelocytic LeukemiaIC50: 9 nMInhibition of Viability[10]
GSCs & GdECsGlioblastomaSubmicromolarNon-apoptotic, copper-dependent cell death[1]
Experimental Protocols

Protocol 1: General Method for Assessing Elesclomol-Induced Cell Death

  • Cell Seeding: Plate cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).

  • Compound Preparation: Prepare a stock solution of Elesclomol in DMSO (e.g., 10 mM).[8] For experiments requiring copper supplementation, prepare a stock of CuCl₂ in water.

  • Treatment Preparation: Immediately before use, dilute the Elesclomol stock solution in pre-warmed cell culture medium to the desired final concentration. If supplementing with copper, add CuCl₂ to the medium containing Elesclomol at a 1:1 molar ratio. Mix gently.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Elesclomol or Elesclomol-Cu(II) complex. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).[10]

  • Downstream Analysis: Harvest cells and lysates for analysis.

    • Apoptosis: Western blot for cleaved caspase-3 and PARP; Annexin V/PI staining by flow cytometry.[9][11]

    • Ferroptosis: Measure lipid ROS using C11-BODIPY; Western blot for GPX4 and SLC7A11.[6]

    • General Viability: Perform a cell viability assay (e.g., CCK-8, MTT).[9]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with Elesclomol as described in Protocol 1 for a short duration (e.g., 30 minutes to 4 hours), as ROS generation is often a rapid event.[8]

  • Staining: After treatment, wash the cells with warm PBS. Add a staining solution containing a ROS-sensitive dye like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at a final concentration of 5-10 µM in serum-free medium.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (typically FITC channel). Increased fluorescence intensity corresponds to higher intracellular ROS levels.

Visualized Pathways and Workflows

Elesclomol_Mechanisms cluster_input Extracellular cluster_cell Intracellular cluster_output Cellular Outcome Elesclomol Elesclomol Complex Elesclomol-Cu(II) Complex Elesclomol->Complex Copper Copper (Cu II) Copper->Complex Mito Mitochondria Complex->Mito Transport ATP7A ATP7A Degradation Complex->ATP7A Induces FDX1 FDX1-mediated Cu(II) -> Cu(I) Reduction Mito->FDX1 ROS ↑ Reactive Oxygen Species (ROS) FDX1->ROS Generates TCA Lipoylated TCA Cycle Proteins FDX1->TCA Cu(I) targets Apoptosis Apoptosis ROS->Apoptosis Triggers Cuproptosis Cuproptosis TCA->Cuproptosis Aggregation leads to Ferroptosis Ferroptosis ATP7A->Ferroptosis Leads to

Caption: Elesclomol's diverse mechanisms for inducing cell death.

Troubleshooting_Workflow start Start: Treat cells with Elesclomol check_apoptosis Observe Apoptosis? (e.g., Caspase-3 cleavage) start->check_apoptosis success Success: Apoptosis is induced. Proceed with study. check_apoptosis->success Yes no_apoptosis No Apoptosis Observed check_apoptosis->no_apoptosis No check_other_death 1. Assess Alternative Pathways - Test for Ferroptosis (Lipid ROS) - Test for Cuproptosis no_apoptosis->check_other_death check_conditions 2. Verify Experimental Conditions - Ensure Cu(II) is available - Check cell metabolic state (OXPHOS) - Confirm no interfering agents no_apoptosis->check_conditions check_cell_line 3. Evaluate Cell-Specific Factors - Profile for resistance pathways (e.g., Akt) - Compare with sensitive cell lines no_apoptosis->check_cell_line

Caption: Troubleshooting workflow for Elesclomol experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Elesclomol? A1: Elesclomol is a copper ionophore that transports copper into the mitochondria.[4][5] There, the reduction of copper from Cu(II) to Cu(I) generates high levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][8] However, it can also induce non-apoptotic cell death via cuproptosis or ferroptosis depending on the cell type.[1][6]

Q2: Is Elesclomol's activity absolutely dependent on copper? A2: Yes. Its cytotoxicity relies on its ability to bind and transport copper.[1] Experiments have shown that in the absence of copper, its cell-killing effects are significantly diminished.[1]

Q3: What is cuproptosis and how does it relate to Elesclomol? A3: Cuproptosis is a novel form of programmed cell death caused by toxic levels of intracellular copper.[1][3] Elesclomol is a potent inducer of cuproptosis because it efficiently delivers copper to the mitochondria, where it causes the aggregation of essential metabolic enzymes, leading to proteotoxic stress and cell death.[1][7]

Q4: Can antioxidants block the effects of Elesclomol? A4: Yes, for the apoptosis pathway. Antioxidants like N-acetylcysteine (NAC) can block the generation of ROS and thereby prevent Elesclomol from inducing apoptosis.[8] However, it is important to note that cuproptosis is not affected by ROS inhibitors like NAC.[3]

Q5: What are the typical working concentrations for Elesclomol? A5: The effective concentration of Elesclomol is highly cell-line dependent and can range from low nanomolar to sub-micromolar. As shown in Table 1, IC50 values have been reported as low as 9 nM in HL-60 cells and up to 110 nM in SK-MEL-5 cells.[10] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

References

Elesclomol Sodium: Technical Support Center for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of elesclomol (B1671168) sodium, with a focus on its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for elesclomol?

Elesclomol is a potent, first-in-class investigational drug that acts as a copper ionophore.[1][2] Its primary mechanism involves binding to extracellular copper (II), facilitating its transport into the cell and specifically into the mitochondria.[3] Within the mitochondria, the elesclomol-copper(II) complex is reduced to copper(I), a reaction likely mediated by ferredoxin 1 (FDX1).[2][3] This redox cycling of copper generates a significant amount of reactive oxygen species (ROS), leading to high levels of oxidative stress.[4] This ultimately triggers programmed cell death in cancer cells through mechanisms such as apoptosis and cuproptosis.[1][5][6][7]

Q2: Are there known "off-target" effects of elesclomol independent of its copper ionophore activity?

Current research suggests that the majority of elesclomol's cytotoxic effects are dependent on its ability to transport copper and induce oxidative stress.[7] One study using a yeast model indicated that elesclomol does not have a specific cellular protein target but rather interacts with the mitochondrial electron transport chain (ETC) to generate ROS.[8] However, some downstream effects of copper dysregulation could be considered off-target in a broader sense. For instance, elesclomol treatment can indirectly increase mitochondrial iron levels by stimulating the copper-dependent iron import machinery.[2]

Q3: Why do I observe variable sensitivity to elesclomol across different cell lines?

The sensitivity of cancer cells to elesclomol is highly correlated with their metabolic state.[6][7] Cells that are more reliant on mitochondrial metabolism and oxidative phosphorylation are generally more vulnerable to elesclomol-induced toxicity.[2][6] Conversely, cells with a highly glycolytic phenotype may exhibit increased resistance.[2] This was observed in a clinical trial where patients with high lactate (B86563) dehydrogenase (LDH) levels, an indicator of increased glycolysis, showed less benefit from elesclomol treatment.[2][9]

Q4: Can antioxidants interfere with my elesclomol experiments?

Yes, antioxidants can block the activity of elesclomol. Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit elesclomol-induced ROS production and subsequent apoptosis.[4] However, there are some conflicting reports on the efficacy of NAC in reversing elesclomol's cytotoxicity in all cell types.[10] It is crucial to consider the antioxidant capacity of your cell culture medium and the specific cells being used.

Q5: What were the reported side effects of elesclomol in clinical trials?

In clinical trials, elesclomol, when administered alone or in combination with paclitaxel (B517696), was generally well-tolerated, with a toxicity profile similar to paclitaxel alone.[2][6] However, some clinical trials were suspended due to safety concerns or a lack of significant improvement in progression-free survival in unselected patient populations.[2][5]

Troubleshooting Guides

Problem 1: Inconsistent or no cytotoxic effect observed after elesclomol treatment.

  • Possible Cause 1: Insufficient copper in the cell culture medium.

    • Troubleshooting: Elesclomol's activity is dependent on the presence of extracellular copper. Ensure your cell culture medium contains an adequate concentration of copper. You may need to supplement the medium with a source of copper, such as copper (II) chloride (CuCl₂), to potentiate the effect of elesclomol.

  • Possible Cause 2: High glycolytic activity in the cell line.

    • Troubleshooting: Cells that heavily rely on glycolysis may be more resistant to elesclomol.[2] Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG) or 3-bromopyruvate (B3434600) (3-BP), which has been shown to enhance the cytotoxic effects of elesclomol in breast cancer cell lines.[9]

  • Possible Cause 3: High antioxidant capacity of the cells or medium.

    • Troubleshooting: The presence of antioxidants can neutralize the ROS produced by elesclomol.[4] Ensure your experimental conditions do not include high levels of antioxidants. You can test this by pre-treating a control group with an antioxidant like NAC before elesclomol treatment to see if it ablates the effect.

Problem 2: Observing unexpected changes in cellular iron homeostasis.

  • Possible Cause: Indirect effect of copper transport.

    • Explanation: Elesclomol-mediated increase in intracellular copper can impact iron metabolism. Copper is a necessary cofactor for enzymes involved in iron transport.[2]

    • Troubleshooting: If this is a concern for your experiments, you may need to measure intracellular iron levels using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or fluorescent iron indicators.

Quantitative Data Summary

ParameterCell Line(s)Value/EffectReference
Metal Complex Potency Not specifiedThe Cu(II) complex is 34x more potent than Ni(II) and 1040x more potent than Pt(II).[5]
Clinical Trial MTD Patients with solid tumorsMaximum tolerated dose of up to 438 mg/m².[2]
NAC Reversal SCLC and NSCLC cell lines0.1 mM and 10 mM NAC can reverse cytotoxic effects.[10]
NAC Ineffectiveness Glioblastoma stem cells5 mM NAC did not reverse cytotoxicity.[10]

Key Experimental Protocols

1. Measurement of Reactive Oxygen Species (ROS) Production

  • Objective: To quantify the intracellular ROS levels following elesclomol treatment.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of elesclomol for the specified duration. Include positive and negative controls.

    • During the last 30 minutes of treatment, add a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA) to the culture medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Objective: To determine the mode of cell death induced by elesclomol.

  • Methodology:

    • Treat cells with elesclomol for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Elesclomol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondria Elesclomol Elesclomol Eles_Cu2_complex Elesclomol-Cu²⁺ Complex Elesclomol->Eles_Cu2_complex Binds Cu2_ext Copper (Cu²⁺) Cu2_ext->Eles_Cu2_complex Eles_Cu2_complex_mito Elesclomol-Cu²⁺ Complex Eles_Cu2_complex->Eles_Cu2_complex_mito Transports into Mitochondria Cu1_mito Copper (Cu⁺) Eles_Cu2_complex_mito->Cu1_mito Releases FDX1 Ferredoxin 1 (FDX1) FDX1->Eles_Cu2_complex_mito Reduces ROS Reactive Oxygen Species (ROS) ↑ Cu1_mito->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Apoptosis / Cuproptosis Oxidative_Stress->Cell_Death

Caption: Mechanism of elesclomol-induced cell death.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect cell_culture Cell Line Selection (e.g., High vs. Low Mitochondrial Respiration) start->cell_culture treatment Elesclomol Treatment (Dose-Response and Time-Course) cell_culture->treatment ros_assay ROS Production Assay (e.g., H2DCFDA) treatment->ros_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay death_assay Cell Death Mechanism Assay (e.g., Annexin V/PI) treatment->death_assay rescue_exp Rescue Experiment (e.g., Antioxidant Pre-treatment) ros_assay->rescue_exp viability_assay->rescue_exp analysis Data Analysis and Interpretation death_assay->analysis rescue_exp->analysis

Caption: Workflow for investigating elesclomol's effects.

References

Technical Support Center: Optimizing Elesclomol Sodium for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with elesclomol (B1671168) sodium. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible cytotoxicity results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of elesclomol sodium?

A1: Elesclomol is an investigational anticancer agent that induces cytotoxicity primarily by elevating levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1][2] It functions as a copper ionophore, binding to copper (Cu(II)) in the extracellular environment to form a complex that can readily enter cells.[3][4] Once inside, the complex is transported to the mitochondria, where Cu(II) is reduced to Cu(I).[4] This redox cycling of copper is a key driver of ROS production.[3] The resulting oxidative stress can trigger various cell death pathways, including apoptosis, and more recently described mechanisms like cuproptosis and ferroptosis.[3][5][6]

Q2: How does the metabolic state of cancer cells affect their sensitivity to elesclomol?

A2: The sensitivity of cancer cells to elesclomol is highly dependent on their metabolic state, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS).[5][7] Cancer cells with high rates of mitochondrial respiration are more susceptible to elesclomol's cytotoxic effects.[5] Conversely, cells that primarily rely on glycolysis may be less sensitive.[3] Therefore, assessing the metabolic phenotype of your cell line of interest is crucial for interpreting cytotoxicity data.

Q3: What is the role of copper in elesclomol's cytotoxicity?

A3: Copper is essential for the cytotoxic activity of elesclomol.[8] Elesclomol chelates extracellular copper, facilitating its transport into the cell and specifically to the mitochondria.[4] The subsequent redox cycling of copper within the mitochondria is what generates the toxic levels of ROS.[4] Experiments have shown that copper chelators can significantly reduce the cytotoxicity of elesclomol, highlighting the critical role of this metal.[8]

Q4: Should I supplement my cell culture media with copper?

A4: Standard cell culture media typically contains sufficient copper for elesclomol to exert its cytotoxic effects. However, if you are observing lower-than-expected potency, you might consider a dose-response experiment with supplemental copper (e.g., using CuCl₂) to determine if copper availability is a limiting factor in your specific experimental system. Pre-complexing elesclomol with copper at a 1:1 molar ratio has been shown to increase intracellular copper levels and trigger cell death.[9]

Q5: Can antioxidants interfere with elesclomol's activity?

A5: Yes, antioxidants can significantly reduce or completely block the cytotoxic effects of elesclomol.[2][10] Antioxidants like N-acetylcysteine (NAC) work by neutralizing the ROS induced by elesclomol, thereby preventing the oxidative stress that leads to cell death.[2] It is crucial to avoid the use of antioxidants in your cell culture medium when performing elesclomol cytotoxicity assays, unless they are part of a specific experimental design to study the role of ROS.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed 1. Low mitochondrial respiration in the cell line: The cell line may be highly glycolytic and less dependent on oxidative phosphorylation.[5][7] 2. Presence of antioxidants in the media: Antioxidants can neutralize the ROS produced by elesclomol.[2] 3. Insufficient copper in the media: Copper is essential for elesclomol's activity.[8] 4. Incorrect drug concentration range: The tested concentrations may be too low.1. Characterize the metabolic profile of your cells. Consider using cell lines known to be sensitive to elesclomol or try co-treatment with glycolytic inhibitors to shift metabolism towards OXPHOS.[11] 2. Ensure your media and supplements are free of antioxidants. 3. Test the effect of adding a non-toxic concentration of a copper source (e.g., CuCl₂) to the media. 4. Perform a broad dose-response curve to determine the IC50. See the IC50 table below for reference ranges.
High variability between replicates 1. Inconsistent cell seeding density: Uneven cell numbers can lead to variable results. 2. Drug instability: Elesclomol may degrade over time, especially when exposed to light or air.[3] 3. Variations in copper concentration: Inconsistent copper levels in the media or supplements.1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh drug solutions for each experiment and protect them from light. 3. Use a consistent batch of media and supplements. Consider pre-complexing elesclomol with copper to ensure a consistent drug-copper ratio.
Discrepancy with published IC50 values 1. Different cell line passage number or source: Cell line characteristics can change over time and between labs. 2. Differences in experimental protocols: Variations in incubation time, assay type (e.g., MTT vs. CellTiter-Glo), or cell density can affect results. 3. Different media formulations: Components in the media can influence drug activity.1. Standardize cell line source and passage number. 2. Carefully follow a standardized protocol. Refer to the detailed experimental protocols section. 3. Document the complete media formulation, including serum lot number.

Quantitative Data Summary

Elesclomol IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
SK-MEL-5Melanoma24[3]
Hs294TMelanoma11[1]
MDA-MB-435Melanoma~100[7]
MCF-7Breast Cancer110[3]
HL-60Promyelocytic Leukemia9[3]
K562 (GSH-depleted)Chronic Myelogenous Leukemia4.7 (elesclomol), 3.2 (Cu-elesclomol)[7]
RamosBurkitt's LymphomaNot specified, but used for detailed ROS analysis[12]
HSB2T-cell Lymphoblastic LeukemiaNot specified, but apoptosis observed at 200 nM[9]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is recommended to prepare fresh solutions for each experiment.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS (DCF-DA Assay)

This protocol uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate).

    • Treat cells with elesclomol at the desired concentrations and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCF-DA Staining:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Load the cells with 5-10 µM DCF-DA in serum-free medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

    • Normalize the fluorescence intensity to the number of cells or a housekeeping protein if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) drug_prep 2. Prepare Elesclomol Stock (Dissolve in DMSO, protect from light) cell_seeding 3. Seed Cells (Ensure uniform density) drug_prep->cell_seeding drug_treatment 4. Drug Treatment (Serial dilutions, include controls) cell_seeding->drug_treatment incubation 5. Incubation (24-72 hours) drug_treatment->incubation viability_assay 6a. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay ros_assay 6b. ROS Detection (e.g., DCF-DA) incubation->ros_assay apoptosis_assay 6c. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis 7. Data Analysis (Calculate IC50, statistical analysis) viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for optimizing elesclomol cytotoxicity.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex cu2 Cu(II) cu2->complex complex_in Elesclomol-Cu(II) Complex complex->complex_in Cellular Uptake complex_mito Elesclomol-Cu(II) Complex complex_in->complex_mito Mitochondrial Targeting cu1 Cu(I) complex_mito->cu1 Reduction ros ROS Generation cu1->ros Redox Cycling ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis / Cuproptosis ox_stress->apoptosis

Caption: Elesclomol's mechanism of inducing cytotoxicity.

troubleshooting_guide start Low or No Cytotoxicity? check_media Are there antioxidants in the media? start->check_media remove_antioxidants Remove antioxidants and repeat. check_media->remove_antioxidants Yes check_cells Is the cell line highly glycolytic? check_media->check_cells No end Problem Solved remove_antioxidants->end use_sensitive_cells Use a cell line with high oxidative metabolism. check_cells->use_sensitive_cells Yes check_copper Is copper availability a limiting factor? check_cells->check_copper No use_sensitive_cells->end add_copper Titrate supplemental copper (e.g., CuCl2). check_copper->add_copper Possibly check_concentration Is the concentration range appropriate? check_copper->check_concentration Unlikely add_copper->end broaden_range Perform a broader dose-response curve. check_concentration->broaden_range No check_concentration->end Yes broaden_range->end

Caption: Troubleshooting low elesclomol cytotoxicity.

References

elesclomol sodium degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and use of elesclomol (B1671168) sodium to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store elesclomol sodium powder?

A1: this compound powder should be stored at -20°C for long-term stability.[1][2][3] Under these conditions, it is stable for at least three to four years.[3] For shorter periods, storage at 4°C is acceptable for up to two years.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of up to 100 mg/mL, though sonication may be required to fully dissolve the compound.[2] For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline are used.[2][4]

Q3: How should I store this compound stock solutions?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to six months.[2] It is generally advised to use the solution as soon as possible and long-term storage of solutions is not recommended.[1]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While many compounds are stable at warmer temperatures for short durations, optimal long-term storage is at sub-zero temperatures to prevent degradation.[5]

Q5: Are there any signs of degradation I should look for?

A5: While specific degradation products are not well-documented in publicly available literature, any change in the physical appearance of the powder (e.g., color change from white/beige to a darker shade) or the solution (e.g., precipitation, color change) could indicate degradation. If you observe any of these changes, it is recommended to use a fresh vial of the compound.

Q6: Does the presence of copper affect the stability of elesclomol?

A6: Elesclomol readily forms a complex with copper (II) ions.[6][7] This complex is crucial for its biological activity. While this is a key part of its mechanism of action, the stability of the complex in solution over time has not been extensively reported. It is best practice to prepare fresh dilutions in media containing copper if the experimental design requires the pre-formed complex.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO Insufficient solvent volume or incomplete dissolution.Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1] Ensure you are using a sufficient volume of DMSO for the desired concentration.
Precipitation observed in stock solution upon thawing The compound may have come out of solution during freezing.Warm the vial to 37°C and vortex or sonicate until the precipitate has completely redissolved before use.[5]
Inconsistent experimental results Potential degradation of this compound due to improper storage or handling.Always use a fresh aliquot for each experiment. Ensure that stock solutions have been stored correctly at -20°C or -80°C and for no longer than the recommended duration. Prepare fresh dilutions in your experimental buffer immediately before use.
Low or no biological activity observed Degradation of the compound or absence of sufficient copper ions for its activity.Confirm proper storage of the compound. Ensure that your cell culture medium or experimental buffer contains a source of copper, as the activity of elesclomol is dependent on forming a complex with copper.[6]

Data on Storage and Stability

Table 1: Storage Conditions for this compound Powder

Storage TemperatureRecommended Duration
-20°C≥ 3 years[2]
4°C2 years[2]

Table 2: Storage Conditions for this compound in DMSO

Storage TemperatureRecommended Duration
-80°C1 year[2]
-20°C6 months[2]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound, which has a molecular weight of 400.52 g/mol ).

    • Vortex the solution vigorously to dissolve the powder. If necessary, gently warm the tube to 37°C for a short period or place it in an ultrasonic bath to ensure complete dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[2]

  • Experimental Use:

    • When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature.

    • Vortex the tube briefly before opening.

    • Prepare fresh dilutions of the stock solution in your experimental buffer or cell culture medium immediately before use. Do not store aqueous dilutions.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage_powder Store Elesclomol Powder at -20°C prepare_stock Prepare Stock Solution in Anhydrous DMSO storage_powder->prepare_stock Use as needed storage_solution Store DMSO Stock Solution in Aliquots at -80°C prepare_working Prepare Fresh Working Dilutions storage_solution->prepare_working Thaw one aliquot prepare_stock->storage_solution Aliquot & Store run_experiment Perform Experiment prepare_working->run_experiment

Caption: Recommended workflow for handling this compound.

logical_relationship Impact of Storage on Experimental Outcome cluster_good_practice Good Practice cluster_bad_practice Poor Practice cluster_outcome Outcome proper_storage Proper Storage (-20°C powder, -80°C solution) stable_compound Stable Elesclomol proper_storage->stable_compound fresh_dilutions Fresh Dilutions fresh_dilutions->stable_compound improper_storage Improper Storage (Room Temp, Freeze-Thaw) degraded_compound Degraded Elesclomol improper_storage->degraded_compound reliable_results Reliable & Reproducible Results stable_compound->reliable_results unreliable_results Unreliable & Inconsistent Results degraded_compound->unreliable_results

Caption: Logical flow of storage practices and their outcomes.

References

Technical Support Center: Elesclomol Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol (B1671168) sodium. Our goal is to help you navigate the complexities of your experiments and address common issues that can lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Elesclomol sodium?

Elesclomol is a potent copper ionophore that induces a form of copper-dependent cell death known as cuproptosis.[1][2] It functions by binding to extracellular copper (Cu(II)) and facilitating its transport into the cell, specifically to the mitochondria.[3][4][5] Within the mitochondria, the Elesclomol-Cu(II) complex is reduced to Cu(I), a reaction catalyzed by ferredoxin 1 (FDX1).[3][5][6] This redox cycling of copper generates a significant increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or cuproptosis.[4][7][8][9]

Q2: Why am I observing inconsistent cytotoxic effects with Elesclomol treatment across different cancer cell lines?

The efficacy of Elesclomol is highly dependent on the metabolic state of the cancer cells.[2][10] Specifically, its activity is more pronounced in cells that rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[11] In contrast, cancer cells that are highly glycolytic, often characterized by elevated lactate (B86563) dehydrogenase (LDH) levels, tend to be more resistant to Elesclomol.[3][12][13][14] This is because under hypoxic and glycolytic conditions, mitochondrial respiration is reduced, diminishing the primary site of Elesclomol's action.[11] Therefore, variability in the metabolic phenotype of your cell lines is a likely cause of inconsistent results.

Q3: Can the presence of antioxidants in my cell culture medium affect the outcome of my experiments?

Yes, antioxidants can significantly interfere with the activity of Elesclomol. The primary mechanism of Elesclomol-induced cell death is the generation of ROS.[7][8] Antioxidants, such as N-acetylcysteine (NAC), can neutralize these ROS, thereby abrogating the cytotoxic effects of Elesclomol.[7][8] It is crucial to be aware of the composition of your cell culture medium and supplements, as some may contain antioxidants that could lead to a diminished or inconsistent response to the drug.

Q4: What is the significance of copper availability in the experimental setup?

Elesclomol's activity is critically dependent on the presence of copper ions.[15] It acts as an ionophore, meaning it requires copper to form a complex that can be transported into the cell.[3][4][5] The concentration of copper in your cell culture medium can therefore influence the potency of Elesclomol. Inconsistent results may arise from variations in basal copper levels between different batches of media or supplements.

Q5: Have there been inconsistencies in the clinical trial results for Elesclomol?

Yes, clinical trials with Elesclomol have yielded inconsistent results. While a Phase II trial in metastatic melanoma showed a significant increase in progression-free survival when combined with paclitaxel (B517696), a subsequent Phase III trial (SYMMETRY) was halted.[7][12][15] The Phase III trial did not show a significant improvement in progression-free survival in the overall patient population and indicated an imbalance in deaths in patients with high baseline LDH levels.[12][13][16] However, a subgroup analysis suggested a benefit for patients with normal LDH levels, further highlighting the importance of the cellular metabolic state in determining the drug's efficacy.[3][12][13]

Troubleshooting Guides

Problem: High variability in cell viability assays after Elesclomol treatment.

Potential Cause Troubleshooting Step
Inconsistent cell metabolic state Profile the metabolic phenotype of your cell lines (e.g., measure lactate production, oxygen consumption rates). Consider stratifying cell lines based on their reliance on OXPHOS vs. glycolysis.
Variable copper concentration in media Ensure consistent batches of cell culture media and supplements. Consider supplementing with a known concentration of a copper salt (e.g., CuCl₂) to standardize copper availability.
Presence of antioxidants in media Review the composition of your media and supplements for antioxidants. If necessary, use a defined medium with known antioxidant levels.
Drug stability and preparation Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it as recommended by the manufacturer.

Problem: Elesclomol shows lower than expected potency.

Potential Cause Troubleshooting Step
Highly glycolytic cell line Select cell lines known to be more reliant on mitochondrial respiration. Alternatively, consider co-treatment with a glycolysis inhibitor to shift the metabolism towards OXPHOS.[14]
Insufficient copper in the medium Titrate the concentration of a copper salt in your medium to determine the optimal concentration for Elesclomol activity in your specific cell line.
Sub-optimal drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Elesclomol treatment for your cell line.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. If investigating the role of copper, prepare a stock solution of a copper salt (e.g., CuCl₂) and add it to the medium containing Elesclomol.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Elesclomol (with or without added copper). Include appropriate controls (vehicle control, copper-only control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Calculate the IC₅₀ value for Elesclomol in your cell line.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed and treat cells with Elesclomol as described in Protocol 1.

  • ROS Probe Loading: Towards the end of the treatment period, add a ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX) to the cells according to the manufacturer's instructions.

  • Incubation: Incubate the cells with the probe for the recommended time, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the fold change in ROS levels in treated cells compared to control cells.

Data Presentation

Table 1: Reported IC₅₀ Values of Elesclomol in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
SK-MEL-5Melanoma110[6]
MCF-7Breast Cancer24[6]
HL-60Leukemia9[6]
HSB2T-cell Leukemia~200 (for apoptosis induction)[6]

Table 2: Summary of Key Clinical Trials for Elesclomol

Trial IdentifierPhaseConditionInterventionOutcome SummaryReference
NCT00084214IIMetastatic MelanomaElesclomol + Paclitaxel vs. Paclitaxel aloneSignificant increase in progression-free survival for the combination group.[17]
NCT00522834 (SYMMETRY)IIIMetastatic MelanomaElesclomol + Paclitaxel vs. Paclitaxel aloneDid not meet the primary endpoint of improving progression-free survival in the overall population. Increased deaths in patients with high LDH.[12][13][17]
NCT01280786IAcute Myeloid LeukemiaThis compoundFavorable safety profile but no clinical responses observed.[17]
NCT00888615IIOvarian, Fallopian Tube, or Primary Peritoneal CancerThis compound + PaclitaxelWell-tolerated, but the proportion of responders was low.[11][17]

Visualizations

Elesclomol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_complex Binds Cu2 Cu(II) Cu2->Elesclomol_Cu_complex Elesclomol_Cu_complex_in Elesclomol-Cu(II) Complex Elesclomol_Cu_complex->Elesclomol_Cu_complex_in Transport FDX1 FDX1 Cu1 Cu(I) FDX1->Cu1 ROS ROS Cu1->ROS Generates Apoptosis Apoptosis / Cuproptosis ROS->Apoptosis Induces Elesclomol_Cu_complex_in->FDX1 Reduction

Caption: Mechanism of Elesclomol-induced cell death.

Troubleshooting_Workflow start Inconsistent Elesclomol Results check_metabolism Assess Cell Metabolic Profile (OXPHOS vs. Glycolysis) start->check_metabolism glycolytic Highly Glycolytic? check_metabolism->glycolytic High Lactate oxphos Primarily OXPHOS? check_metabolism->oxphos Low Lactate switch_cell_line Consider Using a More OXPHOS-reliant Cell Line glycolytic->switch_cell_line Yes co_treat Co-treat with Glycolysis Inhibitor glycolytic->co_treat Alternative check_copper Standardize Copper Concentration in Media oxphos->check_copper Yes check_antioxidants Check for Antioxidants in Media check_copper->check_antioxidants Consistent add_copper Supplement with CuCl₂ check_copper->add_copper Variable use_defined_media Use Defined Media Without Antioxidants check_antioxidants->use_defined_media Present re_evaluate Re-evaluate Elesclomol Efficacy check_antioxidants->re_evaluate Absent use_defined_media->re_evaluate add_copper->check_antioxidants switch_cell_line->re_evaluate co_treat->re_evaluate

Caption: Troubleshooting inconsistent Elesclomol results.

References

elesclomol sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol (B1671168) sodium.

Frequently Asked Questions (FAQs)

Q1: What is Elesclomol and what is its primary mechanism of action?

A1: Elesclomol is an investigational anticancer agent.[1][2] Its primary mechanism of action is the induction of oxidative stress in cancer cells.[1][3] It acts as a copper ionophore, binding to copper outside the cell and facilitating its transport into the mitochondria.[4][5][6] Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), leading to the generation of reactive oxygen species (ROS).[3][5][6] This increase in ROS to cytotoxic levels induces apoptosis (programmed cell death) in cancer cells.[1][3]

Q2: Why is there a mention of Elesclomol sodium? Is it different from Elesclomol?

A2: this compound is the water-soluble salt form of Elesclomol.[7] This form is often used to improve the pharmaceutical properties of the drug, although Elesclomol itself is characterized by poor water solubility.[8][9]

Q3: What is the role of copper in the activity of Elesclomol?

A3: Copper is essential for the cytotoxic activity of Elesclomol.[2][4] Elesclomol chelates extracellular copper (Cu(II)) to form a lipophilic complex that can readily cross cell membranes.[3][5] This complex transports copper into the mitochondria, where the subsequent redox cycling and ROS generation occur.[5] Without copper, Elesclomol has been shown to have no discernible activity.[2] For in vitro experiments, it is often necessary to add an equimolar concentration of a copper salt (like CuCl₂) to the culture medium to ensure the formation of the active Elesclomol-copper complex.[10]

Q4: Are there any known resistance mechanisms to Elesclomol?

A4: While research is ongoing, some studies suggest that cellular mechanisms that counteract oxidative stress could contribute to resistance. For example, cells with a higher antioxidant capacity may be less sensitive to the ROS-inducing effects of Elesclomol.[1] Additionally, the expression of proteins like N-acetylcysteine (NAC) and nucleus accumbens-1 (NAC1) has been shown to abrogate the effects of Elesclomol by neutralizing ROS.[1][4]

Troubleshooting Guide: Solubility Issues

Q5: I am having trouble dissolving this compound in aqueous solutions for my experiments. What should I do?

A5: Elesclomol and its sodium salt are known to have poor solubility in water.[8][9] Direct dissolution in aqueous buffers will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q6: Which organic solvents are recommended for creating an Elesclomol stock solution?

A6: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Elesclomol stock solutions.[1][8][11] Ethanol can also be used, but the solubility is lower compared to DMSO.[8][11] For a stock solution, dissolve Elesclomol in 100% DMSO.[1]

Q7: My Elesclomol solution in DMSO appears cloudy or has precipitated. How can I resolve this?

A7: If you observe cloudiness or precipitation in your DMSO stock, gentle warming and sonication can help. Warm the solution to 37°C for about 10 minutes and use an ultrasonic bath to aid dissolution.[8] Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce solubility.

Quantitative Solubility Data

The following table summarizes the solubility of Elesclomol in various solvents.

SolventSolubilityReference
WaterInsoluble[8][9]
DMSO≥ 20.15 mg/mL[8]
2 mg/mL (clear solution)
25 mg/mL[11]
80 mg/mL[12]
100 mg/mL (with sonication)[13]
Ethanol≥ 5.68 mg/mL (with warming and sonication)[8]
~ 0.1 mg/mL[11]
Insoluble[9]
Dimethyl formamide~ 30 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of Elesclomol Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]

    • Vortex the solution thoroughly.

    • If necessary, gently warm the solution at 37°C for 10 minutes and sonicate in an ultrasonic bath to ensure complete dissolution.[8]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • Elesclomol stock solution (in DMSO)

    • Appropriate cell culture medium

    • Copper(II) chloride (CuCl₂) solution (optional, but recommended)

  • Procedure:

    • Thaw an aliquot of the Elesclomol stock solution.

    • Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.

    • For optimal activity, it is often necessary to add an equimolar amount of CuCl₂ to the culture medium.[10] Prepare a sterile stock solution of CuCl₂ in water and add it to the medium along with the Elesclomol.

    • Mix the final working solution well before adding it to the cells.

Protocol 3: Formulation for In Vivo Studies

For in vivo applications, a more complex vehicle is required to maintain solubility and bioavailability.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Example Formulation:

    • A clear solution for injection can be prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12][13]

    • Preparation Steps:

      • Dissolve the Elesclomol in DMSO first.

      • Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.

Visualizations

experimental_workflow Workflow for Preparing Elesclomol for Experiments cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation start Start: Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve check_sol Check for Complete Dissolution dissolve->check_sol assist_sol Warm (37°C) and Sonicate check_sol->assist_sol If not fully dissolved store Aliquot and Store at -20°C/-80°C check_sol->store If fully dissolved assist_sol->check_sol thaw_stock Thaw Stock Aliquot store->thaw_stock dissolve_dmso_iv Dissolve Elesclomol in DMSO store->dissolve_dmso_iv dilute_medium Dilute in Culture Medium (<0.5% DMSO final) thaw_stock->dilute_medium add_cu Add Equimolar CuCl₂ dilute_medium->add_cu apply_cells Apply to Cells add_cu->apply_cells add_peg Add PEG300 dissolve_dmso_iv->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal Model add_saline->administer

Caption: Experimental workflow for preparing Elesclomol solutions.

signaling_pathway Elesclomol's Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex copper Cu(II) copper->complex complex_in Elesclomol-Cu(II) Complex complex->complex_in Membrane Transport reduction Reduction (e.g., by FDX1) complex_in->reduction copper_I Cu(I) reduction->copper_I ros Increased ROS copper_I->ros Fenton-like Reactions apoptosis Apoptosis ros->apoptosis

Caption: Elesclomol's signaling pathway leading to apoptosis.

References

minimizing elesclomol sodium toxicity to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Elesclomol Sodium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Elesclomol, with a specific focus on understanding and minimizing its toxicity to normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Elesclomol is a small molecule that acts as a copper ionophore.[1] It forms a 1:1 complex with copper (Cu(II)) in the extracellular environment, facilitating the transport of copper into cells, particularly into the mitochondria.[2][3] Once inside the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction catalyzed by ferredoxin 1 (FDX1).[3][4] This redox cycling of copper generates a significant amount of reactive oxygen species (ROS), leading to high levels of oxidative stress.[2][5] This ultimately triggers cancer cell death through apoptosis and a novel copper-dependent cell death pathway termed "cuproptosis".[4][6]

Q2: Why does Elesclomol show selective toxicity towards cancer cells over normal cells?

The selective toxicity of Elesclomol is attributed to the distinct metabolic properties of cancer cells.[3] Cancer cells typically have a higher basal level of ROS and a greater reliance on mitochondrial oxidative phosphorylation compared to normal cells.[5][7] Elesclomol exploits this by increasing the intracellular ROS to a level that exceeds the antioxidant capacity of the cancer cells, pushing them past a threshold for cell death.[5][7] Normal cells, with their lower basal ROS levels and more robust antioxidant defenses, are better able to tolerate the increase in oxidative stress induced by Elesclomol, thus exhibiting minimal toxicity.[3][8]

Q3: What is "cuproptosis" and how is it related to Elesclomol?

Cuproptosis is a recently discovered form of regulated cell death that is triggered by the accumulation of copper in mitochondria.[6] Elesclomol is a potent inducer of cuproptosis.[1][4] The excess copper delivered by Elesclomol directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[6] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[6]

Q4: Can the toxicity of Elesclomol to normal cells be minimized in vitro?

Yes, the toxicity of Elesclomol to normal cells can be mitigated in vitro, primarily through the use of antioxidants. The most commonly cited agent is N-acetylcysteine (NAC).[5] NAC is a precursor to the antioxidant glutathione (B108866) and can directly scavenge ROS, thereby reducing the oxidative stress induced by Elesclomol.[5][9] However, it is important to note that NAC can also chelate copper, which may also contribute to its protective effect.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High toxicity observed in normal (non-cancerous) control cell lines. 1. High concentration of Elesclomol: The concentration used may be too high for the specific normal cell line. 2. Low antioxidant capacity of the cell line: Some normal cell lines may have lower endogenous antioxidant levels. 3. Copper concentration in the media: The basal copper concentration in the culture media could be contributing to the toxicity.1. Perform a dose-response curve: Determine the IC50 of Elesclomol on your specific normal cell line to identify a non-toxic concentration for your experiments. 2. Co-treatment with N-acetylcysteine (NAC): Introduce NAC to the culture medium to mitigate oxidative stress. Start with a concentration range of 1-10 mM. Note that higher concentrations of NAC may be required for complete protection.[6][8] 3. Use copper-free media as a control: To assess the baseline effect of copper, consider using a copper-free or low-copper medium as a control.
N-acetylcysteine (NAC) is not reducing Elesclomol's toxicity. 1. Insufficient NAC concentration: The concentration of NAC may be too low to counteract the effects of Elesclomol. 2. Timing of NAC addition: NAC should be added prior to or concurrently with Elesclomol. 3. NAC mechanism of action: Recent studies suggest that NAC's protective effect may be due to copper chelation in addition to its antioxidant properties. At lower concentrations, it may not be sufficient to chelate the copper transported by Elesclomol.[6]1. Increase NAC concentration: Perform a dose-response experiment with NAC (e.g., 1 mM, 5 mM, 10 mM) to find the optimal protective concentration for your cell line.[6][8] 2. Pre-incubate with NAC: Pre-incubate the cells with NAC for at least 15 minutes before adding Elesclomol.[6] 3. Consider alternative antioxidants: Test other antioxidants like Tiron to see if they have a protective effect.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Preparation of Elesclomol and NAC solutions: Improper dissolution or storage of compounds can lead to variability. 3. Presence of external copper: Contamination of reagents or water with copper can influence the activity of Elesclomol.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a consistent density. Ensure media composition is consistent. 2. Prepare fresh solutions: Prepare fresh stock solutions of Elesclomol (in DMSO) and NAC (in water or media, pH adjusted) for each experiment. 3. Use high-purity reagents and water: Ensure all reagents and water used for media and solutions are of high purity and free of metal contaminants.

Data Presentation

Table 1: Cytotoxicity of Elesclomol (IC50) in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (nM)Reference
Cancer Cell Lines
Hs294THuman Melanoma11[10]
MES-SA/Dx5Human Uterine Sarcoma50[5]
MDA-MB-435Human Melanoma100[11]
K562 (GSH-depleted)Human Erythroleukemia3.2 - 4.7[11]
MCF7Human Breast Adenocarcinoma~100[12]
MDA-MB-231Human Breast Adenocarcinoma~100[12]
Normal Cell Lines
Normal Human KeratinocytesHuman KeratinocytesNon-toxic at effective cancer cell concentrations[13]
CV-1Monkey Kidney FibroblastIncreased mitochondrial superoxide (B77818) at 40 µM[11]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method).

Experimental Protocols

Protocol 1: Assessing Elesclomol Cytotoxicity using MTT Assay

This protocol is a general guideline for determining the cytotoxic effects of Elesclomol on adherent cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[2]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Elesclomol Treatment:

    • Prepare a stock solution of Elesclomol in DMSO.

    • Prepare serial dilutions of Elesclomol in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Elesclomol concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Elesclomol or the vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, remove the medium.[2]

    • Add 28 µL of MTT solution (2 mg/mL) to each well.[2]

    • Incubate the plate for 1.5 hours at 37°C.[2]

    • After incubation, carefully remove the MTT solution.

    • Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][14]

  • Data Acquisition:

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[2][14]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of Elesclomol that inhibits cell growth by 50%).

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol provides a method for measuring mitochondrial superoxide production using MitoSOX Red, a fluorescent probe that specifically targets mitochondria in live cells.

Materials:

  • This compound

  • Your cell line of interest

  • Cell culture plates or dishes suitable for fluorescence microscopy or flow cytometry

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • MitoSOX Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).

    • Allow cells to attach and grow to the desired confluency.

    • Treat the cells with the desired concentrations of Elesclomol for the specified time. Include an untreated control and a vehicle control.

  • MitoSOX Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.

    • Remove the medium from the cells and wash them once with warm HBSS.

    • Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, remove the MitoSOX solution and wash the cells three times with warm HBSS.

  • Analysis:

    • For Fluorescence Microscopy:

      • Add fresh warm HBSS or medium to the cells.

      • Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for rhodamine (excitation/emission ~510/580 nm).

    • For Flow Cytometry:

      • Trypsinize and collect the cells.

      • Resuspend the cells in a suitable buffer for flow cytometry.

      • Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and emission filters.

Mandatory Visualizations

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion Elesclomol Elesclomol Eles_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Eles_Cu_complex Binds Cu2_ext Cu(II) Cu2_ext->Eles_Cu_complex Eles_Cu_complex_in Elesclomol-Cu(II) Eles_Cu_complex->Eles_Cu_complex_in Transport Cu1_mito Cu(I) Eles_Cu_complex_in->Cu1_mito Reduction ROS ROS ↑ Cu1_mito->ROS Generates TCA_cycle TCA Cycle Proteins Cu1_mito->TCA_cycle Binds to lipoylated proteins Apoptosis Apoptosis ROS->Apoptosis FDX1 FDX1 FDX1->Cu1_mito Proteotoxic_stress Proteotoxic Stress TCA_cycle->Proteotoxic_stress Aggregation & Fe-S cluster loss Cuproptosis Cuproptosis Proteotoxic_stress->Cuproptosis

Caption: Mechanism of Elesclomol action.

Troubleshooting_Workflow start Start: High Toxicity in Normal Cells Observed check_conc Is Elesclomol concentration optimized for this cell line? start->check_conc dose_response Perform Dose-Response Curve (MTT Assay) check_conc->dose_response No check_nac Is NAC being used? check_conc->check_nac Yes use_lower_conc Use Lower, Non-Toxic Concentration dose_response->use_lower_conc end Problem Resolved use_lower_conc->end add_nac Add NAC (1-10 mM) Pre-incubate for 15 min check_nac->add_nac No check_nac_conc Is NAC concentration sufficient? check_nac->check_nac_conc Yes add_nac->end increase_nac Increase NAC Concentration (e.g., up to 10 mM) check_nac_conc->increase_nac No check_protocol Review Experimental Protocol (reagent prep, cell handling) check_nac_conc->check_protocol Yes increase_nac->end check_protocol->end

Caption: Troubleshooting workflow for high toxicity.

References

elesclomol sodium batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elesclomol (B1671168) sodium. The information addresses potential issues, including batch-to-batch variability, to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of elesclomol sodium. What are the potential causes for this batch-to-batch variability?

A1: Batch-to-batch variability with this compound can stem from several factors related to its synthesis, purity, and handling. The primary cause of its anticancer activity is the induction of oxidative stress through a copper-dependent mechanism.[1] Therefore, any variation that affects this process can lead to inconsistent experimental results. Key potential causes include:

  • Purity Profile: The presence of unreacted starting materials, byproducts, or solvent residues from the synthesis and purification process can alter the compound's efficacy and safety profile. A more general synthetic method has been developed for the production of elesclomol under cGMP conditions to ensure high purity.[2]

  • Copper Chelation Efficiency: Elesclomol's activity is dependent on its ability to chelate copper (Cu(II)) and transport it into the mitochondria.[1] Variations in the compound's ability to form this complex, potentially due to impurities or degradation, can significantly impact its biological activity.

  • Compound Stability and Degradation: this compound may degrade if not stored or handled correctly. Degradation products may have reduced or no activity, leading to lower-than-expected efficacy.

  • Solubility and Formulation: Inconsistent dissolution or precipitation of this compound in experimental media can result in variations in the effective concentration delivered to cells.

Q2: What is the proposed mechanism of action for elesclomol?

A2: Elesclomol is a first-in-class investigational drug that induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) to cytotoxic levels.[3][4] Its mechanism is primarily dependent on the presence of copper. Elesclomol, a highly lipophilic molecule, binds to extracellular copper (Cu(II)) to form a 1:1 complex.[1] This complex is then transported into the mitochondria. Inside the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that generates ROS.[5] This surge in mitochondrial ROS leads to overwhelming oxidative stress, triggering the mitochondrial apoptosis pathway.[4] Elesclomol is then effluxed from the cell and can shuttle more copper inside, continuing the cycle of ROS production.[1]

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is critical to maintain the integrity and activity of this compound. Based on information from various suppliers, the following storage conditions are recommended:

FormStorage TemperatureExpected Stability
Powder-20°C≥ 3 years[6][7]
In Solvent (e.g., DMSO)-80°C≥ 1 year[6][7]

Note: It is crucial to refer to the certificate of analysis and manufacturer's instructions provided with your specific batch for the most accurate storage information.

Q4: Can antioxidants interfere with the activity of elesclomol?

A4: Yes, antioxidants can significantly block the activity of elesclomol. Since elesclomol's mechanism of action is the induction of ROS and oxidative stress, the presence of antioxidants like N-acetylcysteine (NAC) or Tiron can neutralize the generated ROS.[2][4] Pre-treatment of cells with these antioxidants has been shown to block elesclomol-induced apoptosis and gene expression changes associated with oxidative stress.[2][4] Therefore, it is critical to avoid the inclusion of antioxidants in your experimental setup unless they are part of a specific mechanistic investigation.

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity or Variable IC50 Values

If you are observing lower than expected cytotoxicity or significant variability in the half-maximal inhibitory concentration (IC50) of elesclomol across experiments, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Variable Cytotoxicity

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions start Inconsistent Cytotoxicity Observed check_purity 1. Verify Purity and Integrity (LC-MS, NMR) start->check_purity check_solubility 2. Confirm Complete Solubilization (Visual Inspection, Sonication) check_purity->check_solubility Purity Confirmed new_batch Source a New, High-Purity Batch check_purity->new_batch Purity <98% or Degradation Detected check_copper 3. Ensure Adequate Copper Availability (Supplement with CuCl2) check_solubility->check_copper Fully Solubilized optimize_sol Optimize Solubilization Protocol check_solubility->optimize_sol Precipitate Observed check_cells 4. Assess Cellular Health and Oxidative State (Microscopy, ROS Assay) check_copper->check_cells Sufficient Copper add_copper Co-administer with Copper check_copper->add_copper Low Copper in Media standardize_cells Standardize Cell Culture Conditions check_cells->standardize_cells Inconsistent Basal ROS

Caption: Troubleshooting workflow for variable elesclomol cytotoxicity.

Potential Cause Troubleshooting Step Recommended Action
Compound Purity/Degradation Perform analytical characterization of the this compound batch.Use techniques like HPLC-MS to check for purity and the presence of degradation products. Compare the results with the certificate of analysis. If purity is compromised, obtain a new, validated batch.
Incomplete Solubilization Visually inspect the stock solution and final dilutions for any precipitate.Elesclomol is highly lipophilic. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Sonication may be required.[8] Prepare fresh dilutions for each experiment.
Insufficient Copper Availability The activity of elesclomol is dependent on the presence of copper.Standard cell culture media may have varying levels of trace metals. To ensure consistent activity, consider co-administering elesclomol with a non-toxic concentration of a copper salt (e.g., CuCl₂). The elesclomol-copper complex is readily taken up by cancer cells.[9]
Cellular Oxidative State The basal level of oxidative stress in cancer cells can influence their sensitivity to elesclomol.Ensure consistent cell culture conditions (e.g., passage number, confluency) as these can affect the metabolic and oxidative state of the cells. Cells with higher mitochondrial respiration may be more sensitive.[10]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If any particulate matter remains, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[6][7]

Protocol 2: Assessment of Elesclomol-Induced ROS Production

This protocol describes a method to quantify intracellular ROS levels in response to elesclomol treatment using a fluorescent probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS indicator

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

  • Following treatment, remove the medium and wash the cells once with warm PBS.

  • Load the cells with the ROS probe (e.g., 5-10 µM DCFDA) in PBS or serum-free medium and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm/535 nm for DCF).

  • Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS.

Signaling Pathway and Mechanism of Action

Elesclomol's Mechanism of Action

The diagram below illustrates the key steps in elesclomol's mechanism of action, from copper chelation to the induction of apoptosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_mito Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex copper_ii Copper (Cu II) copper_ii->complex transport_in Transport complex->transport_in reduction Reduction Cu(II) -> Cu(I) ros Reactive Oxygen Species (ROS)↑ reduction->ros ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis transport_in->reduction

References

Technical Support Center: Elesclomol Sodium Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Elesclomol (B1671168) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interferences, ensuring the accuracy and reliability of your experimental data. Elesclomol's unique mechanism of action, which involves copper chelation and the induction of mitochondrial reactive oxygen species (ROS), can lead to artifacts in common biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Elesclomol that can interfere with my assays?

A1: Elesclomol's primary mechanism is the chelation of extracellular copper (Cu(II)), facilitating its transport into the mitochondria. Inside the mitochondria, Cu(II) is reduced to Cu(I), a process that generates a significant amount of reactive oxygen species (ROS) and induces oxidative stress.[1][2][3] This potent redox activity is the main source of interference in many common assays.

Q2: I'm observing unexpected results in my cell viability assay when using Elesclomol. What could be the cause?

A2: Assays that rely on cellular metabolism and redox state, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin (B115843) (alamarBlue), are particularly susceptible to interference by Elesclomol. The compound's induction of ROS and its impact on mitochondrial respiration can directly affect the reduction of the assay reagents, leading to either an overestimation or underestimation of cell viability.[4][5] It is crucial to perform cell-free controls to determine the extent of this direct chemical interference.

Q3: How can I be sure that the ROS I'm detecting with probes like DCF-DA is from my cells and not an artifact of Elesclomol?

A3: While Elesclomol is a known inducer of cellular ROS, the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) is also prone to artifacts. The probe can be oxidized to its fluorescent form (DCF) by factors other than cellular ROS, including direct chemical interaction with the compound being tested or components in the cell culture medium.[6][7] To validate your results, it is essential to include cell-free controls containing Elesclomol and the DCF-DA probe to measure any direct oxidation.

Q4: Can Elesclomol interfere with luciferase-based reporter assays?

A4: Yes, there is a potential for interference. Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-negative or false-positive signals, respectively.[8][9] Given Elesclomol's chemical structure, direct interaction with luciferase is possible. It is recommended to perform a counterscreen with purified luciferase enzyme to rule out direct effects on the reporter system.

Q5: Are there cell viability assays that are less prone to interference by Elesclomol?

A5: Yes, assays that do not rely on cellular redox activity are generally more reliable in the presence of redox-active compounds like Elesclomol. Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity but is less susceptible to redox interference.[9][10]

  • Sulforhodamine B (SRB) assay: This colorimetric assay is based on the binding of the dye to total cellular protein, providing a measure of cell mass that is independent of metabolic activity.[1][11]

  • Crystal Violet Assay: This is another straightforward method that stains the DNA of adherent cells, providing a simple measure of cell number.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with MTT, MTS, or WST-1 Assays
  • Potential Cause: Direct chemical reduction of the tetrazolium salt by Elesclomol, independent of cellular activity. Elesclomol's pro-oxidant nature can alter the cellular redox environment, affecting the activity of cellular reductases responsible for converting the tetrazolium salt to formazan (B1609692).[4]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: Incubate Elesclomol at various concentrations with the assay reagent in cell-free culture medium. If a color change occurs, it confirms direct chemical interference.

    • Wash Cells Before Adding Reagent: After treating cells with Elesclomol, gently wash the cells with warm PBS before adding the assay reagent. This can help remove extracellular Elesclomol but may not account for intracellular compound.

    • Switch to an Alternative Assay: For the most reliable results, switch to a non-redox-based viability assay such as an ATP-based assay or the SRB assay.

Assay TypePrinciplePotential Interference with ElesclomolRecommendation
MTT/MTS/WST-1 Cellular reductase activityHigh: Direct reduction of tetrazolium salt and alteration of cellular redox state.Not recommended without extensive validation.
Resazurin (alamarBlue) Cellular reductase activityHigh: Alteration of cellular redox state.Not recommended without extensive validation.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP in viable cellsLow: Not directly affected by redox state.Recommended Alternative
SRB Assay Stains total cellular proteinLow: Independent of cellular metabolism.Recommended Alternative
Crystal Violet Assay Stains DNA of adherent cellsLow: Independent of cellular metabolism.Recommended Alternative for Adherent Cells
Issue 2: High Background or Inconsistent Fluorescence in ROS Detection Assays (e.g., DCF-DA)
  • Potential Cause: Direct oxidation of the fluorescent probe by Elesclomol or interaction with components in the culture medium.[6][7]

  • Troubleshooting Steps:

    • Cell-Free Control: In a cell-free plate, mix Elesclomol with the ROS probe in your assay buffer/medium. A significant increase in fluorescence indicates direct probe oxidation.

    • Use a More Specific Probe: Consider using alternative probes that are more specific for certain ROS, such as MitoSOX™ Red for mitochondrial superoxide.

    • Include Positive and Negative Controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an antioxidant (e.g., N-acetylcysteine, NAC) to confirm that the signal is ROS-dependent.[12]

Issue 3: Altered Mitochondrial Membrane Potential Detected by JC-1 Assay
  • Observation: A shift from red to green fluorescence, indicating mitochondrial depolarization.

  • Interpretation: This is an expected biological effect of Elesclomol, not a chemical interference with the JC-1 dye itself. Elesclomol is known to disrupt mitochondrial function, leading to a loss of membrane potential.[13][14] Therefore, the JC-1 assay is a suitable method to study this specific aspect of Elesclomol's mechanism of action.

Experimental Protocols

Protocol 1: Cell-Free Control for MTT Assay Interference

Objective: To determine if Elesclomol directly reduces the MTT reagent.

Materials:

  • 96-well clear flat-bottom plate

  • Cell culture medium (the same used in your experiments)

  • Elesclomol sodium stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Elesclomol in cell culture medium in the 96-well plate. Include a vehicle-only control (e.g., DMSO).

  • Add cell culture medium to all wells to bring the final volume to 100 µL.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator, protected from light.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Interpretation: An increase in absorbance in the wells containing Elesclomol compared to the vehicle control indicates direct reduction of MTT by Elesclomol.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

Objective: To measure cell viability based on total protein content, avoiding redox-based interference.[11][15][16][17][18]

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of Elesclomol for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510-565 nm.

Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine cell viability by quantifying ATP levels.[9][10][19]

Materials:

  • Cells seeded in an opaque-walled 96-well plate

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Treat cells with various concentrations of Elesclomol for the desired duration.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

Elesclomol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu_complex Chelation Cu2 Cu(II) Cu2->Elesclomol_Cu_complex Mito_Elesclomol_Cu Elesclomol-Cu(II) Elesclomol_Cu_complex->Mito_Elesclomol_Cu Transport Cu1 Cu(I) Mito_Elesclomol_Cu->Cu1 Reduction ETC Electron Transport Chain Mito_Elesclomol_Cu->ETC Inhibits ROS ROS Cu1->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis / Cuproptosis Oxidative_Stress->Apoptosis

Caption: Signaling pathway of Elesclomol-induced cell death.

Experimental_Workflow_Viability_Assay start Start: Cell Viability Experiment with Elesclomol assay_choice Choose Viability Assay start->assay_choice redox_assay Redox-Based Assay (MTT, Resazurin) assay_choice->redox_assay e.g., MTT non_redox_assay Non-Redox-Based Assay (ATP, SRB, Crystal Violet) assay_choice->non_redox_assay Recommended cell_free_control Perform Cell-Free Control redox_assay->cell_free_control run_assay Run Experiment with Appropriate Controls non_redox_assay->run_assay interference_check Interference Detected? cell_free_control->interference_check proceed_with_caution Proceed with Caution (Wash cells before assay) interference_check->proceed_with_caution No switch_assay Switch to Alternative Assay interference_check->switch_assay Yes proceed_with_caution->run_assay switch_assay->non_redox_assay analyze Analyze and Interpret Data run_assay->analyze

Caption: Recommended workflow for choosing a cell viability assay with Elesclomol.

References

Elesclomol Sodium In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for elesclomol (B1671168) sodium in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vivo experiments with elesclomol sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for elesclomol in vivo?

A1: Elesclomol's primary mechanism of action is as a copper ionophore. It chelates with copper (Cu(II)) in the bloodstream to form a complex that is readily taken up by cells.[1][2][3] Once inside the cell, particularly within the mitochondria, the copper is reduced to its cuprous state (Cu(I)). This redox cycling generates a high level of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell apoptosis.[1][2][4] More recent research has identified a novel form of copper-dependent cell death, termed "cuproptosis," as a key mechanism. This process involves the aggregation of lipoylated mitochondrial enzymes and the loss of iron-sulfur cluster proteins, leading to proteotoxic stress and cell death.[3][5][6]

Q2: Is pre-complexing elesclomol with copper necessary for in vivo studies?

A2: No, for in vivo administration, pre-complexing elesclomol with copper is generally not necessary. Elesclomol is designed to chelate with endogenous copper present in the bloodstream to form its active complex.[1][2][7] In contrast, for in vitro studies, it is often essential to add a copper source (like CuCl₂) to the cell culture medium to ensure the formation of the active elesclomol-copper complex and observe its cytotoxic effects.[2][7]

Q3: What is the reported biological half-life of elesclomol in vivo?

A3: A significant challenge in the in vivo application of elesclomol is its short biological half-life, which has been reported to be approximately 1.06 ± 0.24 hours.[5] This rapid elimination from plasma can limit its accumulation in tumor tissues.[5]

Q4: How does the metabolic state of cancer cells affect elesclomol's efficacy?

A4: The efficacy of elesclomol is highly dependent on the metabolic state of the target cancer cells. Cells that rely more on mitochondrial respiration (oxidative phosphorylation) are significantly more sensitive to elesclomol-induced toxicity.[3][5] Conversely, cancer cells that are highly glycolytic may be more resistant.[5] This is because elesclomol's mechanism is centered on disrupting mitochondrial function.[5][8]

Troubleshooting Guide

Problem 1: Lack of Therapeutic Efficacy in Animal Models

Possible Causes and Solutions

Possible CauseSuggested Troubleshooting Steps
Poor Bioavailability/Rapid Clearance Due to its short half-life, consider optimizing the dosing schedule (e.g., more frequent administration). Alternatively, explore advanced drug delivery systems. Nanoparticle formulations designed to co-encapsulate elesclomol and copper have shown promise in improving its pharmacokinetic profile and tumor accumulation.[5]
Suboptimal Formulation or Solubility Ensure the formulation is appropriate for the route of administration. This compound is the water-soluble salt, but solubility can still be a challenge.[9] Refer to the In Vivo Formulation Protocols table below for recommended solvent systems. For oral administration, elesclomol has been shown to rescue copper deficiency, suggesting it can facilitate copper uptake from dietary sources.[10]
Metabolic Resistance of Tumor Model Characterize the metabolic phenotype of your cancer cell line or tumor model. If the model is highly glycolytic, consider co-administration with a glycolysis inhibitor, which may sensitize the cells to elesclomol.[3][5]
Presence of Antioxidants The mechanism of elesclomol is dependent on the generation of ROS. If the experimental model has a high endogenous antioxidant capacity, or if antioxidants are being co-administered, the efficacy of elesclomol may be diminished. The antioxidant N-acetylcysteine (NAC) has been shown to block elesclomol-induced apoptosis.[4][5]
Problem 2: Inconsistent or Unreliable Results

Possible Causes and Solutions

Possible CauseSuggested Troubleshooting Steps
Vehicle-Related Issues Ensure the vehicle used for drug delivery is well-tolerated by the animals and does not interfere with the action of elesclomol. Always include a vehicle-only control group in your experimental design.
Variability in Copper Levels While elesclomol utilizes endogenous copper, significant variations in copper levels between individual animals could potentially lead to inconsistent results. Ensure a standardized diet and monitor for any conditions that might affect copper homeostasis.
Drug Stability Prepare formulations fresh before each use. Elesclomol's stability in different solvents over time should be considered. Store the compound as recommended by the supplier, typically at -20°C in powder form.[11][12]

Experimental Protocols

In Vivo Formulation Protocols

This table summarizes various solvent systems that have been used for preparing elesclomol for in vivo administration.

ComponentsResulting SolutionNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% salineClear solution (≥ 2.5 mg/mL)A common formulation for intravenous or intraperitoneal injection of hydrophobic compounds.[13]
10% DMSO, 90% (20% SBE-β-CD in saline)Clear solution (≥ 2.5 mg/mL)SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.[13]
0.5% CMC in salineSuspended solution (1 mg/mL)Carboxymethylcellulose (CMC) is used to create a suspension, often for oral gavage. Requires sonication.[13]
Animal Administration Protocol Example

This is a generalized example based on protocols cited in the literature. Specific doses and routes will need to be optimized for your model.

  • Preparation : Prepare the elesclomol formulation fresh on the day of injection using one of the solvent systems described above.

  • Animal Model : Studies have utilized xenograft models in nude mice, with cancer cells (e.g., DLD-1 colorectal cancer cells) injected subcutaneously.[14]

  • Administration : Elesclomol can be administered via various routes, including intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage.[10][13][14]

  • Dosage : Dosing can vary. For example, a study in a mouse model of Menkes disease used 10 mg/kg via subcutaneous injection.[13]

  • Monitoring : Monitor tumor volume and body weight regularly. At the end of the study, tumors and organs can be harvested for further analysis (e.g., IHC for proliferation markers like Ki67).[14]

Visualizations

Elesclomol's Mechanism of Action

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion elesclomol Elesclomol complex Elesclomol-Cu(II) Complex elesclomol->complex Chelation cu2 Cu(II) cu2->complex complex_in Elesclomol-Cu(II) complex->complex_in Cellular Uptake fdx1 FDX1 cu1 Cu(I) fdx1->cu1 ros ROS Generation fdx1->ros Redox Cycling tca Lipoylated TCA Cycle Enzymes cu1->tca Binding & Aggregation apoptosis Proteotoxic Stress & Apoptosis tca->apoptosis Leads to ros->apoptosis Induces complex_in->fdx1 Reduction

Caption: Elesclomol chelates extracellular copper, enters the cell, and induces mitochondrial ROS and cuproptosis.

Troubleshooting Workflow for Poor In Vivo Efficacy

Troubleshooting_Workflow start Start: Poor In Vivo Efficacy Observed check_formulation Step 1: Verify Formulation - Correct solvent? - Freshly prepared? - Solubility issue? start->check_formulation check_dose Step 2: Review Dosing Regimen - Dose too low? - Frequency insufficient due to short half-life? check_formulation->check_dose Formulation OK solution_formulation Action: Test alternative solvents (e.g., SBE-β-CD) or nanoparticle delivery systems. check_formulation->solution_formulation Issue Found check_model Step 3: Analyze Tumor Model - Highly glycolytic? - High antioxidant capacity? check_dose->check_model Dose OK solution_dose Action: Increase dose or administration frequency. Perform PK study. check_dose->solution_dose Issue Found solution_model Action: Combine with glycolysis inhibitor. Measure baseline ROS/antioxidant levels. check_model->solution_model Issue Found end End: Re-evaluate Efficacy check_model->end Model OK solution_formulation->end solution_dose->end solution_model->end

Caption: A logical workflow to diagnose and address the lack of elesclomol efficacy in in vivo experiments.

References

elesclomol sodium resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of resistance to elesclomol (B1671168) sodium in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for elesclomol?

A1: Elesclomol is a potent, first-in-class investigational drug that functions as a copper ionophore.[1][2][3] It chelates extracellular copper (Cu(II)) and transports it selectively into the mitochondria.[4] Inside the mitochondrial matrix, Cu(II) is reduced to its more toxic form, Cu(I), a process facilitated by ferredoxin 1 (FDX1).[1][2][5] This redox cycling generates a surge of mitochondrial reactive oxygen species (ROS), leading to overwhelming oxidative stress and triggering apoptosis.[4][6][7] Additionally, this process can induce a novel form of copper-dependent cell death called "cuproptosis," characterized by the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress.[5][8]

Q2: What are the principal known mechanisms of resistance to elesclomol in cancer cells?

A2: Resistance to elesclomol is primarily linked to the cell's ability to mitigate oxidative stress and its metabolic state. Key mechanisms include:

  • Upregulation of Antioxidant Pathways: Cancer cells can activate endogenous antioxidant responses to neutralize the ROS induced by elesclomol. A key player in this process is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant genes.[6] Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) can block elesclomol's cytotoxic effects.[1][7]

  • Metabolic Phenotype (Glycolysis vs. OXPHOS): The efficacy of elesclomol is highly dependent on mitochondrial respiration (Oxidative Phosphorylation - OXPHOS).[8] Cancer cells that are highly glycolytic and less reliant on mitochondrial metabolism tend to be more resistant.[1] High levels of lactate (B86563) dehydrogenase (LDH), a marker of glycolysis, have been associated with poor clinical response to elesclomol.[1]

  • Drug Efflux Pumps: The role of ATP-binding cassette (ABC) transporters appears to be minor. Studies have shown that cells overexpressing ABCB1 (P-gp) or ABCG2 (BCRP) do not exhibit cross-resistance.[9] However, slight resistance has been noted in cells overexpressing ABCC1 (MRP1).[9] Elesclomol-Cu complexes are generally not considered substrates for major efflux pumps like P-gp.[10]

Q3: How can I determine if my cancer cell line is a good candidate for elesclomol sensitivity testing?

A3: Cells that are highly dependent on mitochondrial metabolism are the best candidates for high elesclomol sensitivity.[2][8] This includes many therapy-resistant tumors, such as those resistant to BRAF inhibitors or platinum-based chemotherapies, which often exhibit elevated basal mitochondrial respiration and ROS production.[1][2] You can assess the metabolic profile of your cells by measuring their oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A high OCR/ECAR ratio suggests a reliance on OXPHOS and predicts higher sensitivity to elesclomol.

Troubleshooting Guides

Problem 1: My cells show higher than expected resistance to elesclomol.
Possible Cause Troubleshooting Step Expected Outcome
High Antioxidant Capacity Measure the basal and elesclomol-induced expression of NRF2 and its downstream targets (e.g., HO-1, NQO1) via Western blot or qPCR.Resistant cells may show higher basal or induced levels of these antioxidant proteins compared to sensitive control lines.
Glycolytic Phenotype Perform a Seahorse XF Analyzer assay to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).Resistant cells may exhibit a lower OCR/ECAR ratio, indicating a preference for glycolysis over mitochondrial respiration.
Insufficient Copper Ensure sufficient copper (typically 1-5 µM CuCl₂) is available in the cell culture medium during the experiment. Elesclomol's activity is copper-dependent.[1]The IC50 of elesclomol should decrease significantly in the presence of supplemental copper.
ABCC1/MRP1 Expression Check for high expression of the ABCC1 (MRP1) transporter via Western blot.While a minor contributor, very high ABCC1 expression could confer a low level of resistance.[9]
Problem 2: I am not observing an increase in mitochondrial ROS after elesclomol treatment.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Probe/Protocol Ensure you are using a mitochondria-specific ROS probe (e.g., MitoSOX Red) and that it is used at the correct concentration and incubation time. Protect from light.A robust fluorescent signal should be detected via flow cytometry or fluorescence microscopy in positive controls and elesclomol-treated sensitive cells.
Antioxidant Interference Check if the culture medium contains high levels of antioxidants (e.g., high concentrations of pyruvate, or supplements like NAC).Switching to a base medium without non-essential antioxidants during the assay should restore the ROS signal.
Inactive Compound Verify the integrity of the elesclomol compound. Ensure it has been stored correctly (protected from light and moisture) and is not from an expired batch.Freshly prepared elesclomol should induce ROS production as expected.
Low FDX1 Expression The reduction of Cu(II) to Cu(I) is mediated by FDX1.[2][5] Check the expression level of FDX1 in your cell line.Cells with very low or absent FDX1 expression may not efficiently reduce the elesclomol-copper complex, leading to a blunted ROS response.

Data Presentation

Table 1: Comparative Elesclomol IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

This table summarizes representative half-maximal inhibitory concentration (IC50) values, illustrating the impact of different resistance mechanisms.

Cell Line ModelPrimary Resistance MechanismElesclomol IC50 (nM)Elesclomol + NRF2 inhibitor (e.g., Brusatol) IC50 (nM)Elesclomol + Glycolysis inhibitor (e.g., 2-DG) IC50 (nM)
Melanoma (Sensitive) N/A (Relies on OXPHOS)25 nM20 nM22 nM
Melanoma (Resistant) High NRF2 Activation250 nM45 nM230 nM
Lung Cancer (Sensitive) N/A (Relies on OXPHOS)40 nM35 nM38 nM
Lung Cancer (Resistant) Glycolytic Phenotype450 nM425 nM90 nM
Ovarian (ABCC1 High) Minor Efflux80 nM75 nM78 nM

Note: Data are illustrative, based on mechanisms described in the literature. Actual values will vary by cell line and experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Superoxide (B77818) (ROS) using MitoSOX Red

This protocol is for quantifying mitochondrial superoxide levels via flow cytometry.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • FACS tubes

  • Cell culture plates and appropriate medium

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with elesclomol (and/or controls) for the desired time period (e.g., 1-4 hours). Include a positive control (e.g., Antimycin A) and an unstained control.

  • Probe Preparation: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Protect the solution from light.

  • Staining: Remove the treatment medium from cells and wash once with warm HBSS. Add the 5 µM MitoSOX Red working solution to each well and incubate for 15-20 minutes at 37°C, protected from light.[11]

  • Cell Harvest: Wash the cells three times with warm HBSS to remove excess probe. Trypsinize the cells, collect them in FACS tubes, and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of cold HBSS. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer using the PE channel (or equivalent, Excitation/Emission ~510/580 nm).[11] Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

  • Data Analysis: Quantify the shift in MFI in elesclomol-treated samples relative to the vehicle-treated control.

Protocol 2: Cellular Copper Uptake Assay

This protocol provides a general framework for measuring cellular copper accumulation using a colorimetric assay kit. For higher sensitivity, a radioisotope assay using 64Cu can be adapted.[12][13]

Materials:

  • Cell Copper (Cu) Colorimetric Assay Kit (e.g., Invitrogen, Cat# E-1004)[14]

  • Cells plated in a 96-well plate

  • Elesclomol and CuCl₂

Procedure:

  • Cell Plating: Seed 1-2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with elesclomol in medium containing a defined concentration of CuCl₂ (e.g., 5 µM) for a specified time (e.g., 1-2 hours). Include controls: untreated cells, cells treated with CuCl₂ only, and cells treated with elesclomol only.

  • Cell Lysis: Wash the cells with PBS to remove extracellular copper. Lyse the cells according to the manufacturer's protocol provided with the colorimetric kit. This typically involves adding a lysis buffer and incubating.

  • Assay Reaction: Add the kit's copper detection reagent to each well containing cell lysate. This reagent will react with intracellular copper to produce a colorimetric signal.

  • Measurement: Incubate as directed by the protocol. Measure the absorbance at the specified wavelength using a microplate reader.

  • Quantification: Normalize the absorbance readings to the cell number or protein concentration for each well. Calculate the fold-increase in copper uptake in treated cells compared to controls.

Visualizations

Signaling and Resistance Pathways

Elesclomol_Mechanism Elesclomol Action and Resistance Pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion eles Elesclomol complex Elesclomol-Cu²⁺ Complex eles->complex Chelation cu2 Copper (Cu²⁺) cu2->complex Chelation cu1 Cu¹⁺ ros Mitochondrial ROS ↑ cu1->ros Redox Cycling dlat DLAT Aggregation (Proteotoxic Stress) cu1->dlat ox_stress Oxidative Stress ros->ox_stress fdx1 FDX1 fdx1->cu1 Releases dlat->ox_stress complex->fdx1 Transport & Reduction apoptosis Apoptosis / Cuproptosis ox_stress->apoptosis Cell Death nrf2 NRF2 Activation ox_stress->nrf2 Induces are Antioxidant Response (e.g., HO-1, NQO1) nrf2->are Upregulates are->ros Neutralizes resistance Resistance are->resistance

Caption: Elesclomol transports copper into mitochondria, inducing ROS and proteotoxic stress.

Experimental Workflow for Investigating Resistance

Troubleshooting_Workflow Workflow: Investigating Elesclomol Resistance start Start: Cell line shows high Elesclomol IC50 q_copper Is supplemental copper (1-5 µM) present in media? start->q_copper add_copper Action: Repeat IC50 assay with added copper q_copper->add_copper No q_ros Does Elesclomol induce mitochondrial ROS? q_copper->q_ros Yes add_copper->q_ros assay_ros Assay: Measure ROS (e.g., MitoSOX) q_ros->assay_ros Unsure check_nrf2 Hypothesis: High Antioxidant Response Action: Western blot for NRF2/HO-1 q_ros->check_nrf2 Yes check_metabolism Hypothesis: Glycolytic Phenotype Action: Measure OCR/ECAR ratio q_ros->check_metabolism Yes result_other Result: Investigate other mechanisms (e.g., FDX1 expression, ABCC1). q_ros->result_other No assay_ros->q_ros result_nrf2 Result: High NRF2/HO-1 expression correlates with resistance. check_nrf2->result_nrf2 result_glycolysis Result: Low OCR/ECAR ratio correlates with resistance. check_metabolism->result_glycolysis

Caption: A decision tree for troubleshooting unexpected elesclomol resistance in vitro.

Logical Relationship: Metabolic State and Drug Sensitivity

Metabolic_Sensitivity Metabolic State Dictates Drug Sensitivity cluster_phenotype Cellular Metabolic Phenotype cluster_sensitivity Predicted Drug Sensitivity oxphos High OXPHOS / High OCR (Mitochondrial Respiration) eles_sens High Elesclomol Sensitivity oxphos->eles_sens Predicts glycolysis High Glycolysis / High ECAR (Warburg Effect) eles_res Low Elesclomol Sensitivity glycolysis->eles_res Predicts

Caption: Relationship between a cancer cell's metabolic state and its sensitivity to elesclomol.

References

Validation & Comparative

A Comparative Guide to Copper Ionophores: Elesclomol Sodium vs. Disulfiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elesclomol sodium and Disulfiram (B1670777), two copper ionophores with significant therapeutic potential, particularly in oncology. By examining their mechanisms of action, summarizing key experimental data, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

Introduction: The Role of Copper in Cellular Function and Disease

Copper is an essential trace element crucial for a myriad of biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis has been implicated in various diseases, most notably cancer. Tumor cells often exhibit an elevated demand for copper, a dependency that can be exploited for therapeutic intervention. Copper ionophores are small molecules that bind to copper ions and facilitate their transport across cellular membranes, leading to an increase in intracellular copper concentration. This influx of copper can induce cytotoxicity in cancer cells through various mechanisms, making copper ionophores a promising class of anti-cancer agents.

Mechanism of Action: A Tale of Two Ionophores

While both Elesclomol and Disulfiram function as copper ionophores, their downstream cytotoxic mechanisms exhibit distinct characteristics.

This compound:

Elesclomol, a first-in-class investigational drug, exerts its anticancer effects primarily by inducing mitochondrial oxidative stress in a copper-dependent manner.[1][2] It forms a complex with extracellular Cu(II), facilitating its transport into the cell and specifically to the mitochondria.[2][3] Once inside the mitochondria, Cu(II) is reduced to Cu(I), a reaction that generates reactive oxygen species (ROS).[2][3] The accumulation of ROS beyond a critical threshold triggers programmed cell death, or apoptosis.[4]

More recently, a novel form of copper-dependent cell death termed "cuproptosis" has been described, with Elesclomol identified as a potent inducer.[1][5][6] This process is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, proteotoxic stress, and ultimately, cell death.[1] This mechanism is distinct from apoptosis and highlights the unique metabolic targeting of Elesclomol.[1]

Disulfiram:

Disulfiram, a drug historically used for the treatment of alcoholism, has been repurposed for its anti-cancer properties.[7][8] Its primary mechanism of action in alcohol deterrence involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of toxic acetaldehyde (B116499) upon alcohol consumption.[9][10][11] In the context of cancer therapy, Disulfiram's efficacy is also copper-dependent.[12][13][14] The complex formed between Disulfiram and copper, known as copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂), is the active cytotoxic agent.[13]

The anticancer mechanisms of the Disulfiram-copper complex are multifaceted and include the inhibition of the ubiquitin-proteasome system and the NF-κB signaling pathway.[8][13] Additionally, the complex can induce ROS generation, contributing to oxidative stress and apoptosis.[13][14] Studies have also shown that Disulfiram can target cancer stem cells by inhibiting ALDH, a marker associated with this cell population.[7][15]

Interestingly, despite their structural differences, Elesclomol and Disulfiram have been shown to induce similar gene expression signatures, suggesting a convergence of their downstream effects.[16]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol-Cu(II) Elesclomol-Cu(II) Complex Elesclomol->Elesclomol-Cu(II) Cu(II) Cu²⁺ Cu(II)->Elesclomol-Cu(II) Cu(I) Cu⁺ Elesclomol-Cu(II)->Cu(I) Reduction (FDX1) ROS Reactive Oxygen Species (ROS) Cu(I)->ROS Generation TCA_Cycle TCA Cycle (Lipoylated Proteins) Cu(I)->TCA_Cycle Binds to Apoptosis Apoptosis ROS->Apoptosis Proteotoxic_Stress Proteotoxic Stress TCA_Cycle->Proteotoxic_Stress Aggregation Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Mechanism of Action of this compound.

Disulfiram_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Disulfiram Disulfiram Cu_DDC2 Cu(DDC)₂ Complex Disulfiram->Cu_DDC2 Cu(II) Cu²⁺ Cu(II)->Cu_DDC2 Proteasome Proteasome Cu_DDC2->Proteasome Inhibition NFkB_Pathway NF-κB Pathway Cu_DDC2->NFkB_Pathway Inhibition ROS Reactive Oxygen Species (ROS) Cu_DDC2->ROS Generation Apoptosis Apoptosis Proteasome->Apoptosis NFkB_Pathway->Apoptosis ROS->Apoptosis

Caption: Mechanism of Action of Disulfiram.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Elesclomol/Disulfiram ± Copper Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability ROS_Measurement ROS Measurement (e.g., DCFDA) Treatment->ROS_Measurement Copper_Uptake Copper Uptake Assay (e.g., ICP-MS) Treatment->Copper_Uptake Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Copper_Uptake->Data_Analysis

Caption: General Experimental Workflow for Comparing Copper Ionophores.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, providing a direct comparison of the performance of Elesclomol and Disulfiram.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineCompoundIC₅₀ (µM)Reference
NCI-H460 (Lung Cancer)[Cu(L1)Cl]Cl·2H₂O (Copper Complex)26.5 ± 1.1[17]
HGC-27 (Gastric Cancer)Disulfiram/Copper (0.24 µM / 0.2 µM)~49% viability reduction[18]
SGC-7901 (Gastric Cancer)Disulfiram/Copper (0.30 µM / 0.2 µM)~49% viability reduction[18]

Table 2: Effect on Tumor Growth in a Murine Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth InhibitionReference
Vehicle Control>1500-[12]
Disulfiram--[12]
Disulfiram-Copper36384%[12]

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.

Cell Viability Assay (MTT/MTS)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[19][20][21] Viable cells with active metabolism convert a tetrazolium salt (MTT, MTS) into a colored formazan (B1609692) product.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of Elesclomol, Disulfiram, and/or copper for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubate the plate at 37°C for 1-4 hours.[21]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly to ensure complete solubilization.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

Protocol (MTS Assay):

  • Prepare cells and test compounds in a 96-well plate.

  • Incubate for the desired exposure period.

  • Add 20 µL of combined MTS/PES solution to each well.[19]

  • Incubate for 1-4 hours at 37°C.[19]

  • Record the absorbance at 490 nm.[19]

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.[22] DCFDA is a cell-permeant, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[22][23] The fluorescence intensity is proportional to the level of intracellular ROS.[23]

Protocol:

  • Seed cells in a 96-well plate or on coverslips.

  • Treat cells with Elesclomol, Disulfiram, and/or copper for the desired time. A positive control (e.g., H₂O₂) should be included.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFDA solution (typically 5-10 µM in serum-free media) and incubate at 37°C for 30-60 minutes in the dark.[24][25]

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[22][23]

Copper Uptake Assay

Principle: This assay quantifies the amount of copper taken up by cells after treatment with an ionophore. This can be achieved using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or colorimetric assay kits.

Protocol (Colorimetric Assay):

  • Plate cells and treat with Elesclomol, Disulfiram, and/or copper for a specified time.

  • Wash the cells thoroughly with a copper-free buffer (e.g., PBS with EDTA) to remove extracellular copper.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysate for normalization.

  • Use a commercially available copper assay kit according to the manufacturer's instructions.[26] These kits typically involve a chromogenic agent that forms a colored complex with copper, which can be measured spectrophotometrically.[26]

  • Alternatively, for more sensitive and precise measurements, cell lysates can be analyzed by ICP-MS.[16]

Conclusion

Both this compound and Disulfiram are potent copper ionophores with demonstrated anti-cancer activity. Elesclomol primarily targets mitochondrial metabolism, inducing cell death through oxidative stress and the novel mechanism of cuproptosis. Disulfiram, in complex with copper, exerts its effects through multiple pathways, including proteasome inhibition and targeting of cancer stem cells. The choice between these compounds for research and development will depend on the specific cancer type, the desired therapeutic mechanism, and the potential for combination therapies. The provided experimental protocols offer a foundation for further investigation into the comparative efficacy and mechanisms of these promising therapeutic agents.

References

Elesclomol Sodium: A Comparative Guide to its Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of elesclomol (B1671168) sodium across a range of cancer models. Elesclomol, a first-in-class investigational drug, has garnered significant interest for its unique mechanism of action, which involves the induction of oxidative stress and, as more recently discovered, cuproptosis and ferroptosis in cancer cells. This document compiles and compares its performance as a monotherapy and in combination with other agents, supported by experimental data and detailed methodologies.

Mechanism of Action: A Multi-Faceted Approach to Inducing Cell Death

Elesclomol's primary anticancer activity stems from its ability to function as a copper ionophore. It chelates extracellular copper and facilitates its transport into the mitochondria of cancer cells. This influx of copper disrupts the delicate redox balance within the mitochondria, leading to a surge in reactive oxygen species (ROS) and subsequent apoptotic cell death.[1][2]

Recent research has further elucidated two additional, interconnected cell death pathways induced by elesclomol:

  • Cuproptosis: This novel form of regulated cell death is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and the downregulation of iron-sulfur cluster proteins. This process is dependent on ferredoxin 1 (FDX1), which reduces Cu(II) to the more toxic Cu(I).[3][4][5][6]

  • Ferroptosis: Elesclomol can also induce this iron-dependent form of cell death characterized by the accumulation of lipid peroxides. By increasing intracellular copper levels, elesclomol promotes the degradation of glutathione (B108866) peroxidase 4 (GPX4) and the solute carrier family 7 member 11 (SLC7A11), key regulators of ferroptosis, leading to overwhelming oxidative stress.[1][7]

These interconnected pathways highlight elesclomol's multi-pronged attack on cancer cell viability, particularly in tumors with high metabolic activity and a reliance on mitochondrial respiration.

In Vitro Efficacy: Potent Cytotoxicity Across Various Cancer Cell Lines

Elesclomol has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

Cancer TypeCell LineIC50 (nM)Reference
MelanomaSK-MEL-524[8]
Hs294T11[9]
Breast CancerMCF-7110[8]
LeukemiaHL-609[8]
Lung Cancer (Cisplatin-Resistant)Various5-10[5]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Preclinical studies using animal models have corroborated the in vitro findings, demonstrating elesclomol's ability to inhibit tumor growth.

Cancer ModelTreatmentKey FindingsReference
Colorectal Cancer Xenograft (DLD-1 cells)Elesclomol (80 mg/kg/day)Suppressed tumor growth, reduced tumor weight and volume.[1]
Melanoma XenograftElesclomolReduced tumor growth.[10]
Prostate Cancer Xenograft (22Rv1 cells)[64Cu][Cu(ES)]More effective at reducing cell survival and inhibiting tumor growth compared to [64Cu][Cu(ATSM)] and [64Cu]CuCl2.[11]

Combination Therapies: Synergistic Effects with Chemotherapeutic Agents

Elesclomol has shown particular promise when used in combination with conventional chemotherapies, most notably paclitaxel (B517696).

  • Melanoma: A Phase II clinical trial in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly prolonged progression-free survival compared to paclitaxel alone.[2] However, a subsequent Phase III trial did not meet its primary endpoint in an unselected patient population, although a subgroup of patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels showed a significant benefit.[12]

  • Ovarian Cancer: Preclinical models have suggested a synergistic anti-tumor activity with paclitaxel.[13] A Phase II clinical trial investigating elesclomol with weekly paclitaxel in platinum-resistant ovarian cancer found the combination to be well-tolerated but did not meet the primary endpoint for objective response rate.[10][13]

  • Glioblastoma: In vitro studies have shown that elesclomol can enhance the cytotoxic effects of temozolomide (B1682018) in glioblastoma stem-like cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of elesclomol (or other test compounds) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16][17][18]

In Vivo Xenograft Tumor Study

This protocol outlines a typical procedure for evaluating the in vivo efficacy of an anticancer agent.

  • Cell Preparation: Culture the desired cancer cell line (e.g., DLD-1 colorectal cancer cells) and harvest them during the exponential growth phase.

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer elesclomol (e.g., 80 mg/kg/day via intraperitoneal injection) or the vehicle control to the respective groups for a defined period.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1][19][20]

Visualizing the Mechanisms of Action

Elesclomol's Induction of Apoptosis via ROS

Elesclomol_Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell Elesclomol Elesclomol Elesclomol_Cu Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu Chelation Copper Copper (Cu2+) Copper->Elesclomol_Cu Mitochondrion Mitochondrion Elesclomol_Cu->Mitochondrion Transport ROS Increased ROS Mitochondrion->ROS Disrupts Electron Transport Chain Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation

Caption: Elesclomol chelates copper and transports it to the mitochondria, inducing ROS and triggering apoptosis.

The Cuproptosis Pathway Activated by Elesclomol

Elesclomol_Cuproptosis Elesclomol_Cu Elesclomol-Cu(II) Mitochondria Mitochondria Elesclomol_Cu->Mitochondria FDX1 FDX1 Mitochondria->FDX1 Cu_I Cu(I) FDX1->Cu_I Reduction of Cu(II) Protein_Aggregation Protein Aggregation Cu_I->Protein_Aggregation FeS_Loss Loss of Fe-S Cluster Proteins Cu_I->FeS_Loss Inhibition TCA_Cycle TCA Cycle Proteins Lipoylated_Proteins Lipoylated Proteins (e.g., DLAT) TCA_Cycle->Lipoylated_Proteins Lipoylation Lipoylated_Proteins->Protein_Aggregation Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress FeS_Cluster Fe-S Cluster Proteins FeS_Cluster->FeS_Loss FeS_Loss->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Elesclomol-mediated copper influx leads to FDX1-dependent cuproptosis through protein aggregation and Fe-S cluster loss.

Elesclomol's Role in Triggering Ferroptosis

Elesclomol_Ferroptosis Elesclomol_Cu Elesclomol-Cu(II) Mitochondria Mitochondria Elesclomol_Cu->Mitochondria SLC7A11 SLC7A11 Elesclomol_Cu->SLC7A11 Promotes Degradation GPX4 GPX4 Elesclomol_Cu->GPX4 Inhibits ROS Increased ROS Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces GSH GSH SLC7A11->GSH Cystine uptake for GSH synthesis GPX4->Lipid_Peroxidation Inhibits GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Elesclomol induces ferroptosis by increasing ROS and inhibiting key antioxidant proteins SLC7A11 and GPX4.

References

Independent Validation of Elesclomol Sodium Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanisms of action, primarily centered on the induction of oxidative stress and a novel form of cell death known as cuproptosis. This guide provides an objective comparison of elesclomol's performance, supported by experimental data from independent validation studies. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Comparative Performance of Elesclomol Sodium

Elesclomol has been evaluated in various preclinical and clinical settings, both as a single agent and in combination with other chemotherapeutics. A key area of investigation has been its combination with paclitaxel (B517696) in treating advanced solid tumors.

Clinical Efficacy in Metastatic Melanoma

A pivotal Phase III clinical trial (SYMMETRY; NCT00522834) compared the efficacy of elesclomol in combination with paclitaxel versus paclitaxel alone in chemotherapy-naïve patients with Stage IV metastatic melanoma. While the study did not meet its primary endpoint of improving progression-free survival (PFS) in the overall patient population, a pre-specified subgroup analysis revealed a significant benefit for patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels[1][2].

Treatment ArmPatient Subgroup (Baseline LDH)Median PFS (months)Hazard Ratio (95% CI)p-value
Elesclomol + PaclitaxelNormal3.50.88 (0.67–1.16)0.3695
Paclitaxel AloneNormal1.9
Elesclomol + PaclitaxelHigh---------
Paclitaxel AloneHigh---------

Table 1: Progression-Free Survival in Phase III SYMMETRY Trial in Metastatic Melanoma.[1]

Clinical Efficacy in Platinum-Resistant Ovarian Cancer

A Phase II trial (NCT00888615) evaluated elesclomol in combination with weekly paclitaxel in patients with recurrent or persistent platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer[3][4]. The combination was well-tolerated; however, it did not demonstrate a significant improvement in the overall response rate (ORR) compared to historical controls of paclitaxel alone[3][4].

OutcomeValue90% Confidence Interval
Objective Response Rate (ORR)19.6%11.4% to 30.4%
Median Progression-Free Survival3.6 months---
Median Overall Survival13.3 months---

Table 2: Efficacy Outcomes of Elesclomol and Paclitaxel in Platinum-Resistant Ovarian Cancer.[3][4]

Mechanisms of Action: Signaling Pathways and Experimental Workflows

Elesclomol's anticancer activity is primarily attributed to two interconnected mechanisms: the induction of mitochondrial oxidative stress and the initiation of cuproptosis.

Oxidative Stress Induction

Elesclomol acts as a copper ionophore, binding to extracellular copper and facilitating its transport into the mitochondria of cancer cells[5]. Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), leading to the generation of reactive oxygen species (ROS)[5]. This surge in ROS overwhelms the antioxidant capacity of cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, thereby triggering apoptosis[6].

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion Elesclomol Elesclomol Elesclomol-Cu(II) Complex Elesclomol-Cu(II) Complex Elesclomol->Elesclomol-Cu(II) Complex Binds Cu(II) Cu(II) Cu(II)->Elesclomol-Cu(II) Complex Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Mitochondrion Mitochondrion Elesclomol-Cu(II) Complex->Mitochondrion Transport ROS ROS Cu(I)->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Elesclomol-mediated induction of oxidative stress.

Cuproptosis: A Copper-Dependent Cell Death

More recent studies have elucidated a novel form of programmed cell death induced by elesclomol, termed "cuproptosis"[7]. This process is distinct from apoptosis and is initiated by the accumulation of copper in the mitochondria. The excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and the subsequent loss of iron-sulfur cluster proteins. This cascade of events results in proteotoxic stress and ultimately, cell death[7][8].

G cluster_mitochondria Mitochondrion Elesclomol-Cu(II) Elesclomol-Cu(II) Cu(I) Cu(I) Elesclomol-Cu(II)->Cu(I) FDX1-mediated reduction FDX1 FDX1 FDX1->Cu(I) Lipoylated TCA Cycle Components Lipoylated TCA Cycle Components Cu(I)->Lipoylated TCA Cycle Components Binds to Protein Aggregation Protein Aggregation Lipoylated TCA Cycle Components->Protein Aggregation Fe-S Cluster Protein Loss Fe-S Cluster Protein Loss Protein Aggregation->Fe-S Cluster Protein Loss Proteotoxic Stress Proteotoxic Stress Fe-S Cluster Protein Loss->Proteotoxic Stress Cuproptosis Cuproptosis Proteotoxic Stress->Cuproptosis

Caption: Signaling pathway of elesclomol-induced cuproptosis.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay with Flow Cytometry.

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Harvesting: Wash the cells with PBS and then detach them using trypsin. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Analysis: Resuspend the cell pellet in PBS and analyze immediately using a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm.

Assessment of Cuproptosis

Method: Western Blotting for FDX1 and DLAT.

Principle: Cuproptosis is characterized by the aggregation of lipoylated proteins, including dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and is dependent on ferredoxin 1 (FDX1). Western blotting can be used to assess the levels of these key proteins.

Protocol:

  • Cell Lysis: After treatment with elesclomol, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against FDX1 and DLAT overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Independent studies have validated the dual mechanisms of action of this compound, involving the induction of both oxidative stress-mediated apoptosis and cuproptosis. While the combination of elesclomol with paclitaxel has shown promise in a specific subgroup of metastatic melanoma patients with normal LDH levels, it did not demonstrate a significant clinical benefit in an unselected population or in patients with platinum-resistant ovarian cancer. These findings highlight the importance of identifying predictive biomarkers, such as LDH, to select patients who are most likely to respond to elesclomol-based therapies. Further research into the intricate pathways of cuproptosis and its interplay with other cellular processes may unveil new therapeutic strategies and combination partners for this novel anticancer agent.

References

Elesclomol Sodium vs. Standard Chemotherapy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This comprehensive guide provides an in-depth comparison of the investigational drug elesclomol (B1671168) sodium against standard-of-care chemotherapy agents for metastatic melanoma and castration-resistant prostate cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key molecular pathways to offer a clear, objective analysis of these anti-cancer agents.

Executive Summary

Elesclomol sodium is a novel small-molecule agent that induces high levels of oxidative stress in cancer cells, leading to apoptosis.[1][2][3] Its mechanism, which involves the chelation and transport of copper into mitochondria, represents a departure from traditional chemotherapeutic strategies that primarily target DNA replication or microtubule function.[4] This guide evaluates the performance of elesclomol against dacarbazine (B1669748) and paclitaxel (B517696) in metastatic melanoma, and docetaxel (B913) in castration-resistant prostate cancer, based on available experimental evidence.

Mechanism of Action: A Tale of Two Strategies

This compound: Inducing Oxidative Stress

Elesclomol's primary mechanism of action is the induction of excessive reactive oxygen species (ROS) within cancer cells.[1][2][3][5] This is achieved through its function as a copper ionophore.[4][6] Elesclomol binds to extracellular copper (Cu(II)), facilitating its transport into the cell and specifically into the mitochondria. Within the mitochondria, copper is reduced to its cuprous state (Cu(I)), a reaction that catalyzes the generation of ROS. Cancer cells, which often have a higher basal level of ROS compared to normal cells, are pushed beyond a critical threshold, triggering the mitochondrial apoptosis pathway.[1] More recent research has also linked elesclomol's activity to a novel form of copper-dependent cell death termed cuproptosis.[6][7]

Standard Chemotherapy Agents: Targeting Cell Division

In contrast, standard chemotherapy agents like dacarbazine, paclitaxel, and docetaxel primarily disrupt the process of cell division.

  • Dacarbazine: As an alkylating agent, dacarbazine (and its oral analogue, temozolomide) methylates DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[8] It is a long-standing, though modestly effective, standard of care for metastatic melanoma.[8][9]

  • Paclitaxel and Docetaxel: These taxane (B156437) agents work by stabilizing microtubules, which are essential components of the cellular skeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly required for the formation of the mitotic spindle during cell division. The result is a G2/M phase cell cycle arrest and the induction of apoptosis. Paclitaxel has been used in metastatic melanoma, often in combination with other agents, while docetaxel is a standard first-line chemotherapy for metastatic castration-resistant prostate cancer.[10][11]

Preclinical Data: Head-to-Head Performance

Direct comparative preclinical studies of elesclomol against dacarbazine and docetaxel are limited. However, available data sheds light on its activity in relevant cancer models.

Metastatic Melanoma:

Elesclomol has demonstrated potent activity against a broad range of cancer cell types in preclinical models.[1] In human melanoma xenograft models, elesclomol has been shown to enhance the efficacy of paclitaxel.[3] Studies have shown that elesclomol can induce apoptosis in melanoma cells that are resistant to other therapies.

Castration-Resistant Prostate Cancer:

In vitro studies have shown that elesclomol can induce apoptosis in human prostate cancer cell lines. A recent study demonstrated that a targeted delivery system for elesclomol improved its cytotoxic effects in a PC-3 xenograft tumor model, leading to significant tumor growth inhibition.[12]

Clinical Data: A Focus on Metastatic Melanoma

The most robust clinical data for elesclomol comes from trials in patients with metastatic melanoma, where it was investigated in combination with paclitaxel.

Table 1: Clinical Trial Outcomes of Elesclomol + Paclitaxel vs. Paclitaxel Alone in Metastatic Melanoma

Clinical TrialTreatment ArmsNumber of PatientsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Phase II (NCT00332262) Elesclomol + Paclitaxel533.7 months11.9 months15%
Paclitaxel Alone281.9 months7.8 months3%
Phase III (SYMMETRY - NCT00522834) Elesclomol + Paclitaxel326Not significantly different from paclitaxel alone (HR 0.89, p=0.23)--
Paclitaxel Alone325---

*Data from the Phase II trial showed a statistically significant improvement in progression-free survival for the combination therapy.[2] However, the subsequent Phase III SYMMETRY trial did not meet its primary endpoint of improving PFS in the overall patient population.[13] Interestingly, a pre-planned subgroup analysis of the SYMMETRY trial revealed that patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels, an indicator of a less aggressive tumor metabolism, did experience a significant improvement in PFS with the addition of elesclomol.[13] This suggests that the metabolic state of the tumor may be a key determinant of elesclomol's efficacy.[6][13]

Experimental Protocols

Phase III SYMMETRY Trial (NCT00522834) Methodology[14][15]
  • Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.

  • Patient Population: 651 chemotherapy-naïve patients with Stage IV metastatic melanoma.

  • Inclusion Criteria: Histologically confirmed metastatic melanoma, ECOG performance status of 0-2, measurable disease, and LDH levels ≤ 2 times the upper limit of normal.

  • Exclusion Criteria: Prior cytotoxic chemotherapy for melanoma, presence of brain metastases.

  • Treatment Arms:

    • Elesclomol (213 mg/m²) co-infused with paclitaxel (80 mg/m²).

    • Placebo co-infused with paclitaxel (80 mg/m²).

  • Dosing Regimen: Intravenous infusion administered weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.

  • Primary Endpoint: Progression-free survival (PFS).

  • Tumor Assessment: Performed every 8 weeks according to RECIST criteria.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of elesclomol and standard chemotherapy agents.

Elesclomol_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol_Cu_complex Elesclomol-Cu²⁺ Complex Elesclomol->Elesclomol_Cu_complex Chelation Cu2 Copper (Cu²⁺) Cu2->Elesclomol_Cu_complex Cu1 Copper (Cu⁺) Elesclomol_Cu_complex->Cu1 Transport & Reduction ROS Reactive Oxygen Species (ROS)↑ Cu1->ROS Catalysis Cuproptosis Cuproptosis Cu1->Cuproptosis Apoptosis Apoptosis ROS->Apoptosis

Caption: Elesclomol Mechanism of Action.

Chemo_Pathways cluster_dacarbazine Dacarbazine cluster_taxanes Paclitaxel / Docetaxel Dacarbazine Dacarbazine DNA_alkylation DNA Alkylation & Damage Dacarbazine->DNA_alkylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M for Taxanes) DNA_alkylation->Cell_Cycle_Arrest Taxanes Paclitaxel / Docetaxel Microtubule_stabilization Microtubule Stabilization Taxanes->Microtubule_stabilization Microtubule_stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Standard Chemotherapy Mechanisms.

Conclusion

This compound represents a novel approach to cancer therapy by exploiting the inherent oxidative stress in tumor cells. While it showed promise in early clinical trials for metastatic melanoma, particularly in combination with paclitaxel, a Phase III trial did not confirm its benefit in an unselected patient population. The intriguing finding related to LDH levels suggests that patient stratification based on tumor metabolism could be crucial for the future development of elesclomol and other agents targeting cellular redox homeostasis. In comparison, standard chemotherapy agents like dacarbazine, paclitaxel, and docetaxel have well-established, albeit often modestly effective, roles in the treatment of metastatic melanoma and castration-resistant prostate cancer, with mechanisms centered on the disruption of cell division. Further research is warranted to identify the optimal patient populations for elesclomol and to explore its potential in combination with other therapeutic modalities.

References

Elesclomol Sodium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Clinical Trials and Mechanisms of Action

Elesclomol (B1671168) sodium, a first-in-class investigational drug, has been the subject of numerous clinical trials, primarily as a chemosensitizing agent in combination with chemotherapy.[1][2] Its unique mechanism of action, centered on the induction of oxidative stress within cancer cells, has garnered significant interest in the scientific community.[3] This guide provides a comprehensive comparison of key clinical trial data, details of experimental protocols, and an exploration of the signaling pathways involved in elesclomol's anti-cancer activity.

Quantitative Analysis of Key Clinical Trials

Elesclomol has been evaluated in various clinical settings, most notably in combination with paclitaxel (B517696) for the treatment of metastatic melanoma.[1][4] While a pivotal Phase III trial (SYMMETRY) did not meet its primary endpoint of improved progression-free survival (PFS) in an unselected patient population, subgroup analyses revealed a potential benefit in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels.[4] High LDH levels are often associated with tumor hypoxia, a condition that may diminish elesclomol's efficacy.[1][5]

Clinical Trial IdentifierPhaseConditionsTreatment ArmsKey Outcomes
NCT00088114IRefractory Solid TumorsElesclomol + PaclitaxelThe combination was well-tolerated, with a toxicity profile similar to paclitaxel alone. Partial responses were observed in patients with Kaposi's sarcoma and ovarian cancer.[1]
Phase II (Metastatic Melanoma)IIStage IV Metastatic MelanomaElesclomol + Paclitaxel vs. Paclitaxel aloneThe combination significantly improved median PFS compared to paclitaxel alone (doubled the duration).[1]
NCT00522834 (SYMMETRY)IIIAdvanced Melanoma (chemotherapy-naive)Elesclomol + Paclitaxel vs. Paclitaxel aloneThe study did not meet its primary PFS endpoint in the overall population. A prospectively defined subgroup of patients with normal baseline LDH showed a statistically significant improvement in median PFS.[4]
NCT00888615IIPlatinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal CancerElesclomol + Weekly PaclitaxelThe combination was well-tolerated but did not demonstrate a significant increase in the objective response rate compared to historical controls.[5]

Mechanism of Action: Inducing Targeted Oxidative Stress

Elesclomol's primary mechanism of action involves the induction of mitochondrial oxidative stress.[1][3] It acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into cancer cells. Inside the cell, the elesclomol-copper complex is reduced, leading to the generation of reactive oxygen species (ROS). Cancer cells, which often have higher baseline levels of oxidative stress compared to normal cells, are pushed beyond a critical threshold, leading to apoptosis (programmed cell death).[1][3]

A more recently understood aspect of elesclomol's activity is its ability to induce cuproptosis, a form of copper-dependent cell death.[6][7] This process is linked to the aggregation of lipoylated mitochondrial enzymes.[6]

Below is a diagram illustrating the proposed signaling pathway of elesclomol.

Elesclomol_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion Elesclomol Elesclomol Eles_Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Eles_Cu_complex Cu2 Copper (Cu2+) Cu2->Eles_Cu_complex Eles_Cu_complex_in Elesclomol-Cu(II) Complex Eles_Cu_complex->Eles_Cu_complex_in Cellular Uptake Redox Redox Cycling (Cu2+ -> Cu+) ROS Reactive Oxygen Species (ROS) ↑ Redox->ROS Cuproptosis Cuproptosis Redox->Cuproptosis Aggregation of lipoylated proteins OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Eles_Cu_complex_in->Redox

Caption: Proposed mechanism of action for elesclomol.

Experimental Protocols: A Look at the SYMMETRY Phase III Trial

To provide insight into the clinical application of elesclomol, the methodology of the SYMMETRY trial (NCT00522834) is outlined below.[4]

Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.

Patient Population: 651 patients with chemotherapy-naive, advanced (Stage IV) melanoma.

Treatment Regimen:

  • Experimental Arm: Elesclomol (213 mg/m²) administered intravenously in combination with paclitaxel (80 mg/m²).

  • Control Arm: Placebo in combination with paclitaxel (80 mg/m²).

  • Administration Schedule: Treatments were administered weekly for three out of every four weeks.

Stratification Factors:

  • Prior systemic treatment

  • M1 subclass (site of distant metastasis)

  • Baseline lactate dehydrogenase (LDH) levels

Primary Endpoint: Progression-free survival (PFS).

Below is a workflow diagram of the SYMMETRY clinical trial.

SYMMETRY_Trial_Workflow Patient_Population 651 Patients with Advanced Melanoma Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Elesclomol + Paclitaxel Randomization->Arm_A Arm_B Placebo + Paclitaxel Randomization->Arm_B Treatment Weekly for 3 of 4 weeks Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for Progression-Free Survival Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: Workflow of the SYMMETRY Phase III clinical trial.

Concluding Remarks

While elesclomol has not yet achieved regulatory approval, the clinical trial data, particularly the subgroup analyses, suggest a potential therapeutic niche. The evolving understanding of its mechanism, including the induction of cuproptosis, may open new avenues for research and clinical development.[2][7] Future studies could focus on patient populations with normal LDH levels or explore combination therapies that target cellular metabolic pathways to enhance elesclomol's efficacy.[8]

References

Elesclomol Sodium: A Comparative Guide to its Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the oncology community for its novel mechanism of action. Unlike traditional chemotherapeutics that directly target DNA or specific cellular proteins, elesclomol disrupts the metabolic balance within cancer cells, leading to their demise. This guide provides a comprehensive, data-driven comparison of elesclomol's anticancer effects, its mechanism of action, and its performance against alternative therapies. Detailed experimental protocols and visual representations of key cellular pathways are included to support further research and development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Elesclomol's primary anticancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells.[1][2] This is achieved through a sophisticated, copper-dependent mechanism. Elesclomol acts as a copper ionophore, binding to extracellular copper and facilitating its transport into the cell, specifically to the mitochondria. Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), a process that generates a surge of reactive oxygen species (ROS). Cancer cells, already operating at a higher basal level of oxidative stress compared to normal cells, are unable to cope with this additional ROS burden, leading to apoptosis.[1]

Recent research has further elucidated elesclomol's mechanism, revealing its ability to induce two other forms of programmed cell death: ferroptosis and cuproptosis.

  • Ferroptosis: Elesclomol can trigger this iron-dependent form of cell death by increasing intracellular copper levels, which in turn leads to the degradation of SLC7A11, a key protein in the glutathione (B108866) antioxidant system.[3] This disruption of the antioxidant defense system results in the accumulation of lipid peroxides and eventual cell death.

  • Cuproptosis: This newly described form of cell death is directly mediated by copper. Elesclomol facilitates the accumulation of copper in the mitochondria, where it binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, causing proteotoxic stress and ultimately, cell death.[3][4]

It is important to note that based on the conducted research, there is no direct evidence to suggest that elesclomol's mechanism of action involves the inhibition of the STAT3 signaling pathway.

Data Presentation: In Vitro and In Vivo Efficacy

The anticancer efficacy of elesclomol has been evaluated in a variety of preclinical models. The following tables summarize key quantitative data from these studies.

Cell LineCancer TypeIC50 (nM)Reference(s)
MCF-7Breast Cancer24[5]
SK-MEL-5Melanoma110[5]
HL-60Leukemia9[5]
Hs249TMelanoma11 (elesclomol-Cu)
K562Leukemia3.2 - 4.7
MDA-MB435Melanoma100
OAC-P4CEsophageal Adenocarcinoma~10-100[6]
Xenograft ModelCancer TypeTreatmentOutcomeReference(s)
MelanomaMelanomaElesclomol + Paclitaxel (B517696)Significant tumor growth inhibition compared to paclitaxel alone.[2]
MelanomaMelanomaElesclomolReduced tumor growth in vemurafenib-resistant patient-derived xenografts.[7]
Pancreatic Ductal AdenocarcinomaPancreatic CancerElesclomol-Copper Nanoparticles + Gemcitabine (B846)Significantly improved response to gemcitabine in immunocompetent murine models.[8]

Comparison with Alternative Therapies

Elesclomol's unique mechanism of action sets it apart from many conventional chemotherapies. A key area of comparison is with other copper ionophores, such as disulfiram, an approved anti-alcoholism drug that has been repurposed for cancer therapy.

FeatureElesclomolDisulfiram
Mechanism of Action Induces oxidative stress, ferroptosis, and cuproptosis through copper transport to the mitochondria.[1][3][4]Induces ROS production and inhibits the proteasome and NF-κB pathways in a copper-dependent manner.
Clinical Development Investigational drug; Phase III trial in melanoma completed.[3]Repurposed drug; multiple clinical trials in various cancers.[3]
Efficacy Data Demonstrated efficacy in preclinical models and in a subgroup of melanoma patients with normal LDH levels.[2][3][7]Has shown synergistic effects with chemotherapy in preclinical models and some positive outcomes in early-phase clinical trials.[9]
IC50 Values Low nanomolar range in sensitive cell lines.[5]Sub-micromolar to low micromolar range depending on the cell line and copper availability.

While both agents leverage copper to exert their anticancer effects, direct comparative studies with extensive quantitative data across multiple cell lines are limited. The available data suggests that both are potent anticancer agents, with their efficacy being highly dependent on the specific cancer type and its metabolic state.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

  • Treatment: Treat cells with elesclomol sodium at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

  • Staining: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Normalize the fluorescence values to the cell number or protein concentration.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Elesclomol_Mechanism_of_Action Elesclomol Elesclomol Elesclomol_Cu Elesclomol-Cu(II) Complex Elesclomol->Elesclomol_Cu Binds Copper Extracellular Cu(II) Copper->Elesclomol_Cu Mitochondrion Mitochondrion Elesclomol_Cu->Mitochondrion Transports to Cu_I Cu(I) Mitochondrion->Cu_I Reduction by FDX1 DLAT Lipoylated DLAT Mitochondrion->DLAT ROS Increased ROS Cu_I->ROS Cu_I->DLAT Binds to FeS_Loss Fe-S Cluster Loss Cu_I->FeS_Loss Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Cuproptosis Cuproptosis FDX1 FDX1 FDX1->Cu_I Protein_Aggregation Protein Aggregation DLAT->Protein_Aggregation Protein_Aggregation->Cuproptosis FeS_Loss->Cuproptosis

Caption: Elesclomol's multifaceted mechanism of action.

Experimental_Workflow_ROS_Measurement Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with Elesclomol Seed_Cells->Treat_Cells Wash_Cells1 Wash with PBS Treat_Cells->Wash_Cells1 Add_DCFHDA Add DCFH-DA Wash_Cells1->Add_DCFHDA Incubate Incubate 30-60 min Add_DCFHDA->Incubate Wash_Cells2 Wash with PBS Incubate->Wash_Cells2 Measure_Fluorescence Measure Fluorescence Wash_Cells2->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for measuring intracellular ROS.

Conclusion

This compound is a promising anticancer agent with a unique and complex mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Its ability to induce multiple forms of programmed cell death through copper-dependent oxidative stress makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anticancer agents. The data presented in this guide underscore the importance of patient stratification, as highlighted by the correlation between elesclomol's efficacy and baseline LDH levels in melanoma patients. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from elesclomol treatment and on exploring synergistic combinations with other targeted therapies.

References

Elesclomol Sodium: A Comparative Guide to Target Validation in Specific Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elesclomol (B1671168) sodium's performance against other therapeutic alternatives in specific cancer types, supported by experimental data. It delves into the compound's mechanism of action, target validation, and detailed experimental protocols to aid in the evaluation and design of future research.

Executive Summary

Elesclomol sodium is a potent anti-cancer agent that functions as a copper ionophore, selectively targeting the mitochondria of cancer cells. Its primary mechanisms of action involve the induction of intense oxidative stress through the generation of reactive oxygen species (ROS) and a novel form of copper-dependent cell death termed cuproptosis.[1][2][3] Emerging evidence also points to its ability to induce ferroptosis in certain cancer contexts.[4][5] The efficacy of elesclomol is notably influenced by the metabolic state of the cancer cells, with heightened activity observed in tumors reliant on mitochondrial respiration.[2][3] This guide will explore its validated targets and comparative efficacy in ovarian cancer, melanoma, glioblastoma, uveal melanoma, and colorectal cancer.

Mechanism of Action: A Dual Threat to Cancer Cells

Elesclomol's anti-cancer activity stems from its ability to bind extracellular copper and transport it into the mitochondria.[6] Once inside, the elesclomol-copper complex disrupts mitochondrial function through two primary pathways:

  • Induction of Oxidative Stress: The reduction of Cu(II) to Cu(I) within the mitochondria generates a surge of reactive oxygen species (ROS), overwhelming the cancer cell's antioxidant defenses and leading to apoptosis.[6][7][8]

  • Induction of Cuproptosis: Elesclomol facilitates the accumulation of copper in the mitochondria, leading to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle. This aggregation, along with the loss of iron-sulfur cluster proteins, triggers proteotoxic stress and a distinct form of cell death known as cuproptosis.[2][3]

The following diagram illustrates the general mechanism of action of this compound.

Elesclomol Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell cluster_mitochondrion Mitochondrion Elesclomol Elesclomol Elesclomol-Cu(II) Complex Elesclomol-Cu(II) Complex Elesclomol->Elesclomol-Cu(II) Complex Binds Cu(II) Cu(II) Cu(II)->Elesclomol-Cu(II) Complex Elesclomol-Cu(I) Complex Elesclomol-Cu(I) Complex Elesclomol-Cu(II) Complex->Elesclomol-Cu(I) Complex Reduction Elesclomol-Cu(II) Complex->Elesclomol-Cu(I) Complex Transport ROS Reactive Oxygen Species Elesclomol-Cu(I) Complex->ROS Generates TCA Cycle\nProteins TCA Cycle Proteins Elesclomol-Cu(I) Complex->TCA Cycle\nProteins Causes aggregation of Fe-S Cluster\nProteins Fe-S Cluster Proteins Elesclomol-Cu(I) Complex->Fe-S Cluster\nProteins Causes loss of Apoptosis Apoptosis ROS->Apoptosis Induces Cuproptosis Cuproptosis TCA Cycle\nProteins->Cuproptosis Fe-S Cluster\nProteins->Cuproptosis

Caption: General mechanism of elesclomol action.

Comparative Efficacy of this compound

This section presents a comparative analysis of elesclomol's performance in various cancer types, with a focus on quantitative data from preclinical and clinical studies.

Ovarian Cancer

In gynecologic cancers, particularly those with ARID1A mutations, elesclomol has shown significant promise.[9] ARID1A is a tumor suppressor, and its loss is associated with increased baseline levels of oxidative stress, rendering these cells more susceptible to ROS-inducing agents like elesclomol.[10]

Table 1: Elesclomol vs. Cisplatin (B142131) in Ovarian Cancer Cell Lines

Cell LineARID1A StatusElesclomol IC50 (nM)Cisplatin IC50 (µM)Reference
TOV21GMutant11.2~5-10[9][11]
RMG1Wild-type65.8Not Reported[9]
A2780Wild-typeNot Reported1.40 ± 0.11[12]
SKOV3Wild-typeNot Reported10 ± 2.985[11]

Note: IC50 values for cisplatin can vary between studies. The provided values are for comparative context.

Melanoma

Elesclomol has been most extensively studied in metastatic melanoma. Clinical trials have evaluated its efficacy in combination with paclitaxel (B517696).

Table 2: Elesclomol in Metastatic Melanoma Clinical Trials

Treatment ArmMedian Progression-Free Survival (PFS)Overall Survival (OS)StudyReference
Elesclomol + Paclitaxel3.68 months12.0 monthsPhase II (NCT00259932)
Paclitaxel alone1.84 months7.8 monthsPhase II (NCT00259932)
Elesclomol + Paclitaxel (Normal LDH)Not ReportedNot ReportedPhase III (SYMMETRY, NCT00522834)[13][14]
Paclitaxel alone (Normal LDH)Not ReportedNot ReportedPhase III (SYMMETRY, NCT00522834)[13][14]
Dacarbazine (DTIC)~1.5-2.8 months~5.6-7.8 monthsHistorical Data[15][16]

Note: The Phase III SYMMETRY trial did not meet its primary endpoint in the overall population but showed a trend towards improved PFS in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels, suggesting a biomarker for patient selection.[13][14]

Glioblastoma

Glioblastoma stem-like cells (GSCs), which are often resistant to conventional therapies, have shown vulnerability to elesclomol.

Table 3: Elesclomol in Glioblastoma Stem-like Cells (GSCs)

TreatmentEffect on GSC ViabilityIn Vivo Tumor Growth InhibitionReference
ElesclomolPotent induction of cell deathSignificant reduction[8]
Temozolomide (TMZ)Moderate inhibitionModerate reduction[8][17]
Elesclomol + TMZEnhanced cytotoxicity compared to either agent aloneSignificantly greater reduction than either agent alone[8]
Uveal Melanoma with GNAQ/11 Mutations

Elesclomol has demonstrated selective activity against uveal melanoma cells harboring GNAQ or GNA11 mutations. These mutations lead to the activation of the YAP signaling pathway, a dependency that elesclomol exploits.

Elesclomol in GNAQ/11-Mutant Uveal Melanoma GNAQ/11 Mutation GNAQ/11 Mutation YAP YAP GNAQ/11 Mutation->YAP Activates Elesclomol Elesclomol ROS ROS Elesclomol->ROS Induces LATS1/2 LATS1/2 ROS->LATS1/2 Activates LATS1/2->YAP Phosphorylates p-YAP (Inactive) p-YAP (Inactive) YAP->p-YAP (Inactive) Nuclear Translocation Nuclear Translocation YAP->Nuclear Translocation Promotes p-YAP (Inactive)->Nuclear Translocation Inhibits Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth

Caption: Elesclomol targets the Hippo-YAP pathway.

Colorectal Cancer

In colorectal cancer, elesclomol has been shown to induce ferroptosis, another form of programmed cell death, by targeting the copper transporter ATP7A and the cystine/glutamate antiporter SLC7A11.[4][5]

Elesclomol-Induced Ferroptosis in Colorectal Cancer Elesclomol Elesclomol ATP7A ATP7A Elesclomol->ATP7A Downregulates Mitochondrial\nCopper Mitochondrial Copper ATP7A->Mitochondrial\nCopper Reduces efflux of ROS ROS Mitochondrial\nCopper->ROS Increases SLC7A11 SLC7A11 ROS->SLC7A11 Promotes degradation of Glutathione (GSH)\nSynthesis Glutathione (GSH) Synthesis SLC7A11->Glutathione (GSH)\nSynthesis Enables GPX4 GPX4 Glutathione (GSH)\nSynthesis->GPX4 Is a cofactor for Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation Inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: Elesclomol's induction of ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of elesclomol in cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following elesclomol treatment.

Protocol:

  • Treat cells with the desired concentration of elesclomol for the specified duration.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[18][19]

Western Blot Analysis

Objective: To determine the expression levels of key proteins involved in elesclomol's mechanism of action (e.g., FDX1, DLAT, YAP, LATS1, ATP7A, SLC7A11).

Protocol:

  • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of elesclomol in an animal model.

Protocol:

  • Subcutaneously or orthotopically inject cancer cells into immunocompromised mice.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, elesclomol, comparator drug, combination therapy).

  • Administer the treatments according to the specified schedule and dosage.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

The following diagram outlines a general experimental workflow for evaluating elesclomol.

Experimental Workflow for Elesclomol Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines Cell Lines Cell Viability Cell Viability Cell Lines->Cell Viability IC50 Determination Apoptosis Assay Apoptosis Assay Cell Lines->Apoptosis Assay Quantify Cell Death Western Blot Western Blot Cell Lines->Western Blot Protein Expression ROS Measurement ROS Measurement Cell Lines->ROS Measurement Cuproptosis Assay Cuproptosis Assay Cell Lines->Cuproptosis Assay Xenograft Model Xenograft Model Cell Viability->Xenograft Model Inform Dosing Tumor Growth\nInhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth\nInhibition Efficacy Assessment Immunohistochemistry Immunohistochemistry Xenograft Model->Immunohistochemistry Target Validation

Caption: Workflow for elesclomol's evaluation.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Its efficacy is particularly pronounced in cancers with high mitochondrial respiration and in specific genetic contexts, such as ARID1A-mutant ovarian cancer and GNAQ/11-mutant uveal melanoma. While clinical trial results in unselected patient populations have been mixed, the identification of predictive biomarkers like baseline LDH levels suggests that a targeted approach could unlock its full potential. Further research focusing on patient stratification and combination therapies is warranted to fully elucidate the clinical utility of elesclomol in the oncology landscape.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Elesclomol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium is a novel investigational anticancer agent that has garnered significant interest for its unique mechanism of action. It functions as a potent inducer of oxidative stress, selectively targeting cancer cells.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of elesclomol, supported by experimental data, to aid researchers in its evaluation for potential therapeutic applications. Elesclomol's activity is intrinsically linked to its ability to chelate copper and transport it into mitochondria, where it disrupts cellular redox homeostasis, leading to apoptosis and other forms of cell death.[2][3]

Mechanism of Action: A Copper-Dependent Induction of Oxidative Stress

Elesclomol's primary mechanism of action involves the induction of excessive reactive oxygen species (ROS) within cancer cells.[1] This process is dependent on the presence of copper. Elesclomol binds to extracellular copper (II), forming a complex that facilitates its entry into the cell and subsequent localization to the mitochondria.[2][3] Within the mitochondria, copper (II) is reduced to copper (I), a reaction that catalyzes the generation of ROS.[3] This surge in ROS overwhelms the antioxidant capacity of cancer cells, which often exist in a state of heightened basal oxidative stress, thereby triggering a cascade of events leading to programmed cell death.[1]

Signaling Pathway of Elesclomol-Induced Cell Death

Elesclomol_Pathway Elesclomol Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Elesclomol Elesclomol Elesclomol_Cu Elesclomol-Cu²⁺ Complex Elesclomol->Elesclomol_Cu Cu2_ext Copper (Cu²⁺) Cu2_ext->Elesclomol_Cu Mitochondrion Mitochondrion Elesclomol_Cu->Mitochondrion Cellular Uptake ROS Reactive Oxygen Species (ROS)↑ Mitochondrion->ROS Cu²⁺ → Cu¹⁺ Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Elesclomol chelates extracellular copper and facilitates its entry into mitochondria, leading to ROS production and apoptosis.

Quantitative Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the quantitative effects of elesclomol in both laboratory and living organism settings, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Efficacy of Elesclomol in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointResultCitation
MCF-7Breast AdenocarcinomaMTT AssayIC5024 nM[4]
SK-MEL-5MelanomaMTT AssayIC50110 nM[4]
HL-60Promyelocytic LeukemiaMTT AssayIC509 nM[4]
Hs294TMelanomaViability AssayIC5011 nM
DLD-1Colorectal CancerMTT AssayCell ViabilitySignificant decrease with Elesclomol + CuCl₂[5]
HSB2T-cell LeukemiaApoptosis AssayApoptosis InductionIncreased early and late apoptotic cells at 200 nM[4]
Table 2: In Vivo Efficacy of Elesclomol in Preclinical and Clinical Studies
ModelCancer TypeTreatmentEndpointResultCitation
DLD-1 Xenograft (Mice)Colorectal CancerElesclomolTumor Growth InhibitionSignificant suppression of tumor growth[5]
Uveal Melanoma Xenograft (Mice)Uveal MelanomaElesclomol (25 and 50 mg/kg/day)Tumor RegressionSignificant tumor regression at both doses[6]
22Rv1 Xenograft (Mice)Prostate Cancer[⁶⁴Cu][Cu(Elesclomol)]Tumor Growth InhibitionSignificantly reduced tumor growth[7]
Phase II Clinical TrialMetastatic MelanomaElesclomol + Paclitaxel (B517696)Median Progression-Free SurvivalDoubled compared to paclitaxel alone (P = 0.035)[1]
Phase III SYMMETRY StudyAdvanced MelanomaElesclomol + PaclitaxelProgression-Free SurvivalNo significant improvement in unselected patients

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

In Vitro Experimental Workflow

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_assays Assay Types start Start cell_culture Cell Culture (e.g., MCF-7, SK-MEL-5) start->cell_culture treatment Treatment with Elesclomol Sodium cell_culture->treatment incubation Incubation (Specific Time & Conditions) treatment->incubation assay Perform Assay incubation->assay viability Cell Viability (MTT Assay) assay->viability apoptosis Apoptosis (Annexin V/PI Staining) assay->apoptosis ros ROS Production (DCF-DA Assay) assay->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) assay->mmp data_analysis Data Analysis end End data_analysis->end viability->data_analysis apoptosis->data_analysis ros->data_analysis mmp->data_analysis

Caption: A generalized workflow for assessing the in vitro effects of elesclomol on cancer cells.

1. Cell Viability (MTT) Assay

  • Objective: To determine the concentration of elesclomol that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

    • Treat cells with a serial dilution of this compound for 72 hours.[8]

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following elesclomol treatment.

  • Procedure:

    • Treat cells with the desired concentration of elesclomol for the specified duration (e.g., 18 hours).[4]

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.[10] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

3. Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

  • Objective: To measure the intracellular generation of ROS induced by elesclomol.

  • Procedure:

    • Treat cells with elesclomol for the desired time.

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30 minutes at 37°C.[11][12]

    • Wash the cells with PBS to remove excess probe.[11]

    • Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[13]

4. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

  • Objective: To assess the effect of elesclomol on mitochondrial integrity.

  • Procedure:

    • Treat cells with elesclomol for the desired duration.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[14][15]

    • Wash the cells with assay buffer.[15]

    • Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~540/590 nm) using a fluorescence microscope, plate reader, or flow cytometer.[14][16] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

In Vivo Experimental Workflow

In_Vivo_Workflow General In Vivo Xenograft Study Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., IV, IP, PO) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of elesclomol in a tumor xenograft model.

1. Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of elesclomol in a living organism.

  • Procedure:

    • Implant cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[17]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17]

    • Randomize mice into treatment and control groups.[17]

    • Administer elesclomol at the desired dose and schedule (e.g., 25-50 mg/kg, intraperitoneally or intravenously, daily or on a specific schedule).[6] The vehicle control group receives the formulation excipients only.

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[17]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]

    • Calculate the tumor growth inhibition (TGI) as a percentage.

Conclusion

This compound demonstrates potent anticancer activity both in vitro and in vivo. Its unique mechanism of action, centered on the copper-dependent induction of lethal oxidative stress in cancer cells, makes it a compelling candidate for further investigation. While in vitro studies consistently show high cytotoxicity against a broad range of cancer cell lines, its in vivo efficacy, particularly in clinical settings, appears to be more nuanced and may depend on factors such as tumor metabolic status. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of elesclomol.

References

Elesclomol Sodium: A Comparative Guide to a Novel Cancer Stem Cell-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elesclomol (B1671168) sodium with other prominent cancer stem cell (CSC)-targeting agents. Elesclomol, a potent copper ionophore, has emerged as a promising therapeutic strategy due to its unique mechanism of action against cancer cells, particularly the resilient CSC population. This document outlines the comparative efficacy, mechanisms of action, and experimental support for elesclomol and its alternatives, offering a valuable resource for advancing cancer therapy research.

Executive Summary

Cancer stem cells are a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Targeting this population is a critical goal in oncology drug development. Elesclomol sodium distinguishes itself by inducing a novel form of copper-dependent cell death, termed cuproptosis, which is particularly effective against CSCs due to their high reliance on mitochondrial metabolism. This guide compares elesclomol with other CSC-targeting strategies, including salinomycin, metformin, and Wnt signaling inhibitors, presenting available quantitative data, detailed experimental protocols, and mechanistic pathways to inform future research and clinical development.

Comparative Efficacy of Cancer Stem Cell-Targeting Agents

The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in targeting cancer stem cells. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from various studies with different experimental setups.

Table 1: Efficacy of this compound Against Cancer Stem Cells
Cancer TypeAssayCell LineEffectConcentrationCitation
Breast CancerClonogenic AssayMCF7LC50 for colony formationNanomolar range[1]
Breast CancerClonogenic AssayMDA-MB-231LC50 for colony formationNanomolar range[1]
Ovarian CancerHigh-Throughput ScreeningOvarian Cancer TICsIdentified as a potent anti-CSC agentNot specified
GlioblastomaCell ViabilityGlioblastoma Stem-like Cells (GSCs)Effective in inducing cell deathNot specified[2][3]
Pancreatic CancerSpheroid CulturePDAC cellsIn combination with CuCl2, significantly reduced CSC phenotypesNot specified[4]
MelanomaIn vitro analysisMelanoma cellsAlmost eliminated JARID1B-high CSC subpopulationNot specified
Table 2: Efficacy of Salinomycin Against Cancer Stem Cells
Cancer TypeAssayCell LineIC50Citation
Uveal MelanomaMTS Assay92.11.79 µmol/L[5]
Uveal MelanomaMTS AssayMel2702.37 µmol/L[5]
Uveal MelanomaMTS AssayOmm11.77 µmol/L[5]
Uveal MelanomaMTS AssayOmm2.33.6 µmol/L[5]
Ovarian CancerCell ViabilityOvarian Cancer Stem Cells (OCSCs)Effective at 0.5 - 5 µM[6]
Table 3: Efficacy of Metformin Against Cancer Stem Cells
Cancer TypeAssayCell LineEffectConcentrationCitation
GlioblastomaMTT AssayGBM1, GBM2, GBM3, GBM4 TICsIC50 of 4.9 - 9.4 mM[7]
GlioblastomaFACSCD133-expressing GSCsHigher reduction in proliferation compared to CD133-negative cellsNot specified[7][8]
Table 4: Efficacy of Wnt Signaling Inhibitors Against Cancer Stem Cells
InhibitorCancer TypeAssayEffectCitation
ICG-001Breast CancerNot specifiedInhibits CSC properties[9]
XAV939Breast CancerNot specifiedInhibits CSC properties[9]
DiosgeninBreast CancerMammosphere formation, qRT-PCRDecreased sphere size and expression of CD44 and ALDH[9]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms by which these agents target cancer stem cells are crucial for understanding their therapeutic potential and for designing rational combination therapies.

This compound: Induction of Cuproptosis

Elesclomol acts as a copper ionophore, facilitating the transport of copper ions into the mitochondria.[10] This leads to an accumulation of copper, which induces a recently discovered form of cell death known as cuproptosis. This process is distinct from apoptosis and is characterized by the aggregation of mitochondrial enzymes and the loss of iron-sulfur cluster proteins. Cancer stem cells, with their heightened mitochondrial metabolism, are particularly vulnerable to this copper-induced mitochondrial stress.

Elesclomol_Pathway Elesclomol Elesclomol-Cu(II) Complex Mitochondria Mitochondria Elesclomol->Mitochondria Transports Cu(II) Cu_accumulation Copper Accumulation Mitochondria->Cu_accumulation ROS Increased ROS Cu_accumulation->ROS Enzyme_aggregation Mitochondrial Enzyme Aggregation Cu_accumulation->Enzyme_aggregation FeS_loss Loss of Fe-S Cluster Proteins Cu_accumulation->FeS_loss Cuproptosis Cuproptosis (Cell Death) ROS->Cuproptosis Enzyme_aggregation->Cuproptosis FeS_loss->Cuproptosis Salinomycin_Pathway Salinomycin Salinomycin ABC_transporters ABC Transporters Salinomycin->ABC_transporters Inhibits Wnt_pathway Wnt/β-catenin Pathway Salinomycin->Wnt_pathway Inhibits CSC_death CSC Apoptosis Salinomycin->CSC_death Drug_efflux Drug Efflux ABC_transporters->Drug_efflux Self_renewal CSC Self-Renewal Wnt_pathway->Self_renewal Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits CSC_viability CSC Viability & Self-Renewal mTOR->CSC_viability CSC_death Inhibition of CSCs mTOR->CSC_death Inhibition leads to Wnt_Inhibitor_Pathway Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Beta_Catenin β-catenin Stabilization Frizzled_LRP->Beta_Catenin TCF_LEF TCF/LEF Transcription Factors Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression (Self-Renewal, Proliferation) TCF_LEF->Gene_Expression Wnt_Inhibitor Wnt Inhibitor Wnt_Inhibitor->Frizzled_LRP Wnt_Inhibitor->Beta_Catenin Wnt_Inhibitor->TCF_LEF Sphere_Formation_Workflow start Start: Single Cell Suspension plate_cells Plate cells in ultra-low attachment plates with serum-free media + growth factors start->plate_cells add_drug Add Elesclomol or Alternative Agent plate_cells->add_drug incubate Incubate for 7-14 days add_drug->incubate count_spheres Count and measure spheres (>50µm) incubate->count_spheres analyze Calculate Sphere Formation Efficiency (SFE) count_spheres->analyze end End: Assess Self-Renewal analyze->end ALDH_Assay_Workflow start Start: Single Cell Suspension treat_cells Treat cells with Elesclomol or Alternative Agent start->treat_cells aldefluor Incubate cells with ALDEFLUOR™ substrate treat_cells->aldefluor deab_control Include DEAB control (ALDH inhibitor) aldefluor->deab_control Parallel incubation flow_cytometry Analyze by Flow Cytometry aldefluor->flow_cytometry deab_control->flow_cytometry quantify Quantify percentage of ALDH-positive cells flow_cytometry->quantify end End: Assess ALDH+ Population quantify->end

References

Safety Operating Guide

Proper Disposal of Elesclomol Sodium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Elesclomol sodium, a compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is recognized as harmful if swallowed, in contact with skin, and to aquatic life, necessitating careful handling and disposal.[1]

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all relevant personnel are trained on its hazards. The immediate handling environment should be a well-ventilated area, preferably under a chemical fume hood.[2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable glovesTo prevent skin contact, as the substance is harmful upon dermal absorption.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust, aerosols, and splashes.[2]
Body Protection Protective clothing, such as a lab coatTo prevent contamination of personal clothing.[2]
Respiratory NIOSH-approved respirator (if dusts are generated)To prevent inhalation, which can cause respiratory tract irritation.[1]

II. Step-by-Step Disposal Procedure

The primary disposal method for this compound is through a licensed chemical waste management company.[2] Do not discharge this compound into drains or sewer systems.[2]

Step 1: Segregation and Labeling

  • Isolate this compound waste from other laboratory waste streams to avoid inadvertent mixing with incompatible materials.

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be in good condition and compatible with the chemical.[2]

  • The label should clearly state "Hazardous Waste: this compound" and include appropriate hazard symbols.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., gloves, weigh boats, pipette tips), in the designated waste container.

  • Ensure the container is kept tightly closed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • The approved disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]

Step 4: Decontamination of Reusable Equipment

  • Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which Elesclomol is soluble) followed by a thorough wash with soap and water.[3]

  • Collect all cleaning materials and rinsate as hazardous waste.

Step 5: Disposal of Empty Containers

  • Empty containers of this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous waste.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[2]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity and evacuate the area if necessary.

  • Remove all sources of ignition.[2]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as outlined in Section I.

Step 3: Contain and Clean the Spill

  • For solid spills, carefully sweep or scoop the material to avoid dust formation and place it into the designated hazardous waste container.[2]

  • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in the sealed hazardous waste container.

Step 4: Decontaminate the Spill Area

  • Once the spilled material is removed, decontaminate the area with a suitable solvent and then wash with soap and water.

  • Collect all decontamination materials as hazardous waste.

IV. Hazard Summary for this compound

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Acute Dermal Toxicity Harmful in contact with skin.[1]Wear protective gloves and clothing. If on skin, wash with plenty of water. Call a poison center or doctor if you feel unwell.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic Hazard (Acute) Harmful to aquatic life.Avoid release to the environment.

V. Disposal Workflow and Logic

The following diagrams illustrate the procedural flow for routine disposal and spill management of this compound.

cluster_0 Routine Disposal Workflow cluster_1 Empty Container Disposal A 1. Segregate & Label Elesclomol Waste B 2. Collect in Sealed Container A->B C 3. Store Safely (Cool, Dry, Ventilated) B->C D 4. Contact EHS/ Waste Contractor C->D E 5. Professional Disposal (Incineration) D->E F 1. Triple-Rinse with Appropriate Solvent G 2. Collect Rinsate as Hazardous Waste F->G H 3. Puncture Container F->H I 4. Dispose in Sanitary Landfill H->I cluster_2 Spill Management Protocol Spill Spill Occurs Evacuate 1. Evacuate & Secure Area Spill->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain & Collect Spilled Material PPE->Contain Decon 4. Decontaminate Spill Area Contain->Decon Waste 5. Dispose of all Materials as HazWaste Decon->Waste

References

Essential Safety and Logistics for Handling Elesclomol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial procedural guidance for the handling and disposal of Elesclomol sodium, a compound under investigation for its potential in cancer therapy. Adherence to these protocols is vital to mitigate risks and ensure the integrity of research.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with chemotherapy-tested, chemical-impermeable gloves (e.g., nitrile).[1][2][3]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Eye and Face Protection Tightly fitting safety goggles with side-shields.[2][3] A full-face shield is recommended when there is a risk of splashes or aerosols.[4]Protects eyes from splashes and aerosols of the hazardous material.
Protective Clothing Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] Fire/flame-resistant and impervious clothing should be worn.[1][3]Protects skin and personal clothing from contamination.
Respiratory Protection An N-95 or higher-rated respirator should be used when handling the powder outside of a containment device or when there is a risk of aerosolization.[5] A full-face respirator is necessary if exposure limits are exceeded.[1][3]Protects against inhalation of aerosolized particles.
Foot Protection Closed-toe shoes are required.[5]Protects feet from potential spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and ensure user safety.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]

  • Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood.[1][2][3]

  • Assemble all Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before handling the compound.

  • Inspect PPE: Before use, carefully inspect all PPE for any signs of damage.[1][3]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, and finally gloves).

  • Weighing and Reconstitution: When weighing the solid compound, do so within a fume hood to minimize inhalation risk.[7] If creating a stock solution, add the solvent slowly to the this compound to avoid splashing. Elesclomol is soluble in organic solvents like DMSO and ethanol.[6]

  • Minimize Aerosol Generation: All procedures should be performed carefully to minimize the creation of dust or aerosols.[1][7]

  • Use of Non-Sparking Tools: To prevent fire from electrostatic discharge, use non-sparking tools when handling the solid form of the compound.[1][3]

3. Post-Handling Procedures:

  • Decontamination: Wipe down all work surfaces with an appropriate decontaminating solution (e.g., 70% ethanol) after handling is complete.[7]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then face shield/goggles, then gown, and finally mask/respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Segregation of Waste: All waste generated from handling this compound is considered hazardous. Segregate all contaminated items into designated, clearly labeled, puncture-proof, and leak-proof hazardous waste containers.[8]

  • Types of Waste and Containers:

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for chemotherapy waste.[5]

    • PPE and Other Soft Materials: Gowns, gloves, bench liners, and other contaminated materials should be placed in a yellow chemotherapy waste bag or a designated rigid container.[5]

    • Empty Vials: Empty this compound vials should be disposed of in the sharps container or as per institutional policy for trace chemotherapy waste.[5]

    • Bulk Waste: Unused or expired this compound and solutions containing the compound must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain.[1][3]

Experimental Protocol: Induction of Apoptosis in Cancer Cells

Elesclomol is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS).[9][10] The following is a generalized protocol for assessing the apoptotic effects of Elesclomol on a cancer cell line.

Objective: To determine the concentration-dependent effect of Elesclomol on apoptosis in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., melanoma, breast cancer)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation of Elesclomol Solutions: Prepare a stock solution of Elesclomol in DMSO.[6] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of Elesclomol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.

  • Apoptosis Assay:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedure for this compound.

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal Consult SDS Consult SDS Ensure Ventilation Ensure Ventilation Consult SDS->Ensure Ventilation Assemble Materials Assemble Materials Ensure Ventilation->Assemble Materials Inspect PPE Inspect PPE Assemble Materials->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Weigh & Reconstitute Weigh & Reconstitute Don PPE->Weigh & Reconstitute Minimize Aerosols Minimize Aerosols Weigh & Reconstitute->Minimize Aerosols Use Non-Sparking Tools Use Non-Sparking Tools Minimize Aerosols->Use Non-Sparking Tools Decontaminate Surfaces Decontaminate Surfaces Use Non-Sparking Tools->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Segregate Waste Segregate Waste Wash Hands->Segregate Waste Dispose Sharps Dispose Sharps Segregate Waste->Dispose Sharps Dispose Soft Materials Dispose Soft Materials Segregate Waste->Dispose Soft Materials Dispose Bulk Waste Dispose Bulk Waste Segregate Waste->Dispose Bulk Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.